molecular formula C72H110N12O20 B10860728 Plipastatin A1

Plipastatin A1

Cat. No.: B10860728
M. Wt: 1463.7 g/mol
InChI Key: CUOJDWBMJMRDHN-VNDYOLDHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plipastatin A1 is a cyclodepsipeptide.
This compound has been reported in Bacillus cereus with data available.

Properties

Molecular Formula

C72H110N12O20

Molecular Weight

1463.7 g/mol

IUPAC Name

(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19S,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43-,44+,48?,50+,51-,52-,53-,54+,55-,56-,61-,62+/m0/s1

InChI Key

CUOJDWBMJMRDHN-VNDYOLDHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Plipastatin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and synthesis of Plipastatin A1, a potent lipopeptide with significant therapeutic potential. This compound, also known as Fengycin IX, is a cyclodepsipeptide primarily isolated from Bacillus species, such as Bacillus cereus and Bacillus amyloliquefaciens.[1][2] Its unique structure confers notable enzyme inhibitory and immunosuppressive activities, making it a subject of intensive research.

Chemical Structure and Properties

This compound is a complex lipopeptide characterized by a cyclic peptide core linked to a β-hydroxy fatty acid side chain.[2] The cyclic structure is formed by a lactone linkage. The molecule's detailed chemical identity is summarized in the table below.

Identifier Value
Molecular Formula C72H110N12O20[1][3][4][5][]
Molecular Weight 1463.71 g/mol [1][5]
IUPAC Name (4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19S,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.0¹³﹐¹⁷]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid[3]
SMILES O=C(--INVALID-LINK--O)=O)CCC(O)=O)=O">C@HCCCN)N--INVALID-LINK--CC)([H])NC(--INVALID-LINK--C=C2)NC3=O)=O)=O)C=C1">C@@HC(N--INVALID-LINK--C">C@@([H])C(N--INVALID-LINK--C(N--INVALID-LINK--C(N4--INVALID-LINK--([H])CCC4)=O)=O)=O)=O[4]
Synonyms Fengycin IX, SNA-60-367-3[1][4]

Historically, there was confusion regarding the stereochemistry of this compound and Fengycin IX. However, it has been experimentally confirmed that they are identical compounds.[2][7]

Biological Activity: Enzyme Inhibition

This compound exhibits significant inhibitory activity against several phospholipase enzymes. The half-maximal inhibitory concentrations (IC50) are detailed below.

Target Enzyme IC50 (µM)
Phospholipase A2 (PLA2)2.9[8]
Phospholipase C (PLC)1.3[8]
Phospholipase D (PLD)1.4[8]

Beyond enzyme inhibition, this compound has demonstrated immunosuppressive properties, inhibiting delayed-type hypersensitivity in mice at a dose of 0.1 mg/animal.[4][8] It also inhibits LPS-induced B cell blastogenesis and concanavalin A-induced T cell blastogenesis.[8]

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining chromatographic separation and spectroscopic analysis.

Isolation from Bacillus amyloliquefaciens

A common protocol for isolating this compound from the fermentation broth of Bacillus amyloliquefaciens is as follows:

  • Solid-Phase Extraction (SPE): The fermentation broth is first subjected to SPE to capture the lipopeptides and remove polar impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The extract from SPE is then purified using RP-HPLC to isolate the specific this compound fraction.

Structural Identification

The chemical structure of the isolated compound is confirmed through a combination of advanced analytical techniques:

  • Tandem Mass Spectrometry (MS/MS): Provides information on the molecular weight and fragmentation pattern, aiding in the identification of the peptide sequence.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Determines the accurate mass and elemental composition of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the fatty acid component after hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Analysis: Provides detailed information about the three-dimensional structure and stereochemistry of the molecule.[2][9]

Biosynthesis of Plipastatin

The biosynthesis of Plipastatin is a complex process mediated by a series of large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs). The synthesis follows a modular logic, where each module is responsible for the incorporation and modification of a specific amino acid.

Plipastatin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex cluster_Domains Key Domains per Module cluster_Process Biosynthetic Steps ppsA PpsA Module 1-2 ppsB PpsB Module 3-4 Activation Amino Acid Activation ppsA:f1->Activation ppsC PpsC Module 5-7 ppsD PpsD Module 8-9 ppsE PpsE Module 10 Cyclization Cyclization & Release ppsE:f1->Cyclization Domains A T C E Domains:f0->Activation Adenylation (A) Thiolation Thiolation Domains:f1->Thiolation Thiolation (T) Condensation Peptide Bond Formation Domains:f2->Condensation Condensation (C) Epimerization Epimerization Domains:f3->Epimerization Epimerization (E) TE TE TE:f0->Cyclization Thioesterase (TE) Activation->Thiolation Thiolation->Condensation Condensation->Epimerization Plipastatin Plipastatin Cyclization->Plipastatin

Fig. 1: Simplified workflow of Plipastatin biosynthesis by NRPS.

The biosynthesis begins with the activation of constituent amino acids by the adenylation (A) domains. These activated amino acids are then tethered to the thiolation (T) domains. The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain. Epimerization (E) domains are responsible for converting L-amino acids to their D-isomers at specific positions. Finally, a terminal thioesterase (TE) domain catalyzes the cyclization of the linear peptide and releases the mature Plipastatin molecule.[10]

References

The Discovery and Genesis of Plipastatin A1: A Lipopeptide from Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Plipastatin A1, a member of the fengycin family of cyclic lipopeptides, is a secondary metabolite produced by various strains of Bacillus subtilis and related species.[1][2][3] This potent antifungal agent has garnered significant interest within the scientific community for its broad spectrum of biological activities and its potential applications in biocontrol, agriculture, and medicine.[4][5] This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound, with a focus on quantitative data, detailed experimental protocols, and the intricate regulatory pathways governing its production.

Discovery and Origin

This compound was first isolated from Bacillus cereus and was initially recognized for its inhibitory effects on phospholipase A2, C, and D.[6][7] Concurrently, a structurally similar family of lipopeptides, named fengycins, were identified from Bacillus subtilis.[2][8] For a period, structural ambiguities led to debate over the distinct identities of this compound and fengycin IX.[9] However, subsequent spectroscopic analysis definitively established that this compound and fengycin IX are identical compounds.[9][10]

This compound is primarily sourced from various strains of Bacillus subtilis and Bacillus amyloliquefaciens, which are Gram-positive, soil-dwelling bacteria.[1][9][11] These microorganisms are known for their prolific production of a diverse array of bioactive secondary metabolites, including lipopeptides like surfactins and iturins, which often act synergistically with plipastatins to combat fungal pathogens.[1][2][12]

Chemical Structure: this compound is a cyclic lipopeptide composed of a decapeptide ring linked to a β-hydroxy fatty acid chain that can vary in length from 14 to 19 carbons.[13][14] The peptide moiety consists of the amino acid sequence: L-Glu-D-Orn-L-Tyr-D-Thr-L-Glu-D-Ala-L-Pro-L-Gln-D-Tyr-L-Ile.[15][16]

Quantitative Data

The production and efficacy of this compound have been quantified in numerous studies. The following tables summarize key quantitative data related to its production yield and biological activity.

Table 1: Production Yield of this compound in Bacillus subtilis

Strain / ConditionYield (mg/L)Reference
B. subtilis M-24 (Wild Type)~478[13]
M-24 with P43 promoter (pps operon)607[13]
M-24 with P43 promoter (sfp gene)717[13]
M-24 with LcfA overexpression980[13]
M-24 with YoeA (efflux transporter) overexpression1233[13]
M-24 with LcfA and YoeA co-overexpression1890[13]
M-24 with LcfA, YoeA co-overexpression and abrB deletion2060[13]
M-24 engineered strain in optimized medium2514[13]
B. subtilis BMG01 (sfp+)91 ± 11.2[17]
B. subtilis BMG03 (PrepU promoter)507 ± 6.42[17]
B. amyloliquefaciens with ComQXPA-PsrfA system3850[[“]]

Table 2: Antifungal Activity of this compound

Target FungusMinimum Inhibitory Concentration (MIC)Reference
Fusarium graminearum (conidial germination)100 µg/mL (complete inhibition)[15][19]
Fusarium graminearum (conidial germination)>5 µg/mL (partial inhibition)[15][19]
Botrytis cinerea (conidia germination)1 µM (significant inhibition at 12h)[9]
Botrytis cinerea (conidia germination)10 µM (significant inhibition at 24h)[9]
Botrytis cinerea (on tomato leaves)50 µM (disease incidence reduction)[9][11]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC72H110N12O20[][21]
Molecular Weight1463.71 g/mol [6][21]
CAS Number103651-09-8[7][]

Experimental Protocols

Isolation and Purification of this compound

This protocol is synthesized from methodologies described in studies on Bacillus amyloliquefaciens SH-B74.[9][11]

  • Fermentation: Cultivate the Bacillus subtilis strain in a suitable production medium (e.g., Landy medium or an optimized formulation) for 48-72 hours with shaking.[9][13]

  • Cell Removal: Centrifuge the fermentation broth at 4000 rpm for 20 minutes to separate the supernatant from the bacterial cells.[9]

  • Acid Precipitation: Adjust the pH of the supernatant to 2.0 using 6 N HCl and incubate overnight at 4°C to precipitate the lipopeptides.[9]

  • Crude Extraction: Collect the precipitate by centrifugation (4000 rpm, 20 min) and extract the lipopeptides with methanol.[9]

  • Solid-Phase Extraction (SPE): Load the methanol extract onto a C18 SPE cartridge. Wash the cartridge with a stepwise gradient of methanol in water to remove impurities. Elute the this compound-containing fraction with a higher concentration of methanol.[9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the this compound fraction using a C18 RP-HPLC column with a gradient of acetonitrile and water (often containing 0.1% trifluoroacetic acid) as the mobile phase.[9][11]

  • Lyophilization: Collect the fractions containing pure this compound and lyophilize to obtain a powdered form.

Structural Characterization
  • Mass Spectrometry:

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): Determine the accurate molecular weight and elemental composition of the purified compound.[9]

    • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to elucidate the amino acid sequence of the peptide moiety.[9][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Conduct 1H, 13C, COSY, TOCSY, and NOESY experiments to determine the three-dimensional structure of the molecule and confirm the stereochemistry of the amino acids.[9][10][23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the fatty acid component by hydrolyzing the lipopeptide and derivatizing the fatty acid for GC-MS analysis to determine its length and structure.[9]

Antifungal Bioassay (MIC Determination)

This protocol is based on the methodology used against Fusarium graminearum.[15]

  • Spore Suspension Preparation: Prepare a conidial suspension of the target fungus in a suitable medium (e.g., half-strength YPG medium) and adjust the concentration to 1 x 10^5 spores/mL.[15]

  • Serial Dilution: Prepare a series of twofold dilutions of purified this compound in the same medium in microtiter plates or tubes.[15]

  • Inoculation: Add an equal volume of the fungal spore suspension to each dilution of this compound. Include a control with no this compound.[15]

  • Incubation: Incubate the cultures at 28°C with shaking (200 rpm) for 12-24 hours.[15]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits the germination of the fungal conidia, as observed by microscopy.[15]

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process orchestrated by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), which is encoded by the pps gene cluster.[5][24] The regulation of this gene cluster is multifactorial, involving specific enzymes, regulatory proteins, and quorum sensing systems.

The pps Gene Cluster

The pps gene cluster in B. subtilis is approximately 38.4 kb in length and comprises five core genes: ppsA, ppsB, ppsC, ppsD, and ppsE.[24][25] These genes encode the large NRPS enzymes that assemble the peptide backbone of this compound in an assembly-line fashion.

Plipastatin_Biosynthesis_Gene_Cluster cluster_pps pps Gene Cluster ppsA ppsA ppsB ppsB NRPS Non-Ribosomal Peptide Synthetase Complex ppsC ppsC ppsD ppsD ppsE ppsE Plipastatin This compound NRPS->Plipastatin Biosynthesis

Caption: The pps gene cluster encodes the NRPS complex for this compound synthesis.

Regulatory Pathways

Several key elements regulate the expression of the pps gene cluster and, consequently, the production of this compound.

  • sfp Gene: The sfp gene encodes a 4'-phosphopantetheinyl transferase, an essential enzyme that converts the NRPS from its inactive apo-form to the active holo-form by attaching a phosphopantetheinyl prosthetic group.[26]

  • DegQ/DegU Two-Component System: The DegU-P regulatory pathway positively controls the pps operon. The expression of DegQ, a pleiotropic regulator, enhances the phosphorylation of DegU, which in turn stimulates the transcription of the pps genes.[14][26]

  • ComQXPA Quorum Sensing System: This cell-density-dependent signaling system can dynamically regulate this compound production. At high cell densities, the ComQXPA system is activated, leading to increased expression of the pps operon and higher yields of this compound.[[“]]

  • Efflux Transport: The YoeA protein, a member of the MATE (multidrug and toxic compound extrusion) family, has been identified as a major exporter of this compound. Overexpression of yoeA significantly enhances the secretion and overall yield of this compound.[13]

Plipastatin_Regulation_Pathway cluster_cell Bacillus subtilis Cell ComQXPA ComQXPA Quorum Sensing pps_operon ppsABCDE Operon ComQXPA->pps_operon + DegQ DegQ DegU DegU DegQ->DegU Phosphorylation DegUP DegU-P DegU->DegUP DegUP->pps_operon + sfp sfp gene Sfp_enzyme Sfp Enzyme (PPTase) sfp->Sfp_enzyme NRPS_apo Apo-NRPS Sfp_enzyme->NRPS_apo Activation pps_operon->NRPS_apo NRPS_holo Holo-NRPS (Active) Plipastatin_intra Intracellular This compound NRPS_holo->Plipastatin_intra Synthesis YoeA YoeA Efflux Pump Plipastatin_intra->YoeA Plipastatin_extra Extracellular This compound YoeA->Plipastatin_extra Export

Caption: Regulatory network controlling this compound biosynthesis in B. subtilis.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the study of this compound, from bacterial culture to bioactivity assessment.

Experimental_Workflow Culture B. subtilis Fermentation Harvest Harvesting & Centrifugation Culture->Harvest Precipitate Acid Precipitation Harvest->Precipitate Extract Methanol Extraction Precipitate->Extract Purify SPE & RP-HPLC Purification Extract->Purify Characterize Structural Characterization (MS, NMR) Purify->Characterize Bioassay Antifungal Bioassay (MIC) Purify->Bioassay Data Data Analysis Characterize->Data Bioassay->Data

Caption: General experimental workflow for this compound research.

Conclusion

This compound, a multifaceted lipopeptide from Bacillus subtilis, stands as a testament to the rich chemical diversity found in the microbial world. Its discovery and the elucidation of its complex biosynthetic and regulatory pathways have opened new avenues for research in natural product chemistry, microbial genetics, and drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists aiming to explore the full potential of this remarkable molecule. Further investigations into metabolic engineering and fermentation optimization are poised to enhance the production of this compound, paving the way for its broader application as a biocontrol agent and a potential therapeutic.

References

A Technical Guide to Plipastatin A1 Production in Bacillus amyloliquefaciens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Plipastatin A1, a potent cyclic lipopeptide, and the primary microbial producers, Bacillus amyloliquefaciens. Plipastatins, also known as fengycins, are of significant interest due to their broad-spectrum antifungal activity, making them promising candidates for applications in biocontrol, food preservation, and pharmaceuticals.[1][2] This document details the biosynthesis of this compound, strategies for enhancing its production, comprehensive experimental protocols, and quantitative data from various engineered strains.

Introduction to this compound and Bacillus amyloliquefaciens

This compound is a cyclic lipopeptide antibiotic that belongs to the fengycin family.[3] Its structure consists of a ten-amino-acid peptide ring linked to a β-hydroxy fatty acid chain that can vary in length from C14 to C21.[2][4] This unique structure confers potent antifungal properties against a wide range of filamentous fungi, including significant plant pathogens like Botrytis cinerea and Fusarium graminearum.[5][6]

Bacillus amyloliquefaciens, a Gram-positive soil bacterium, is a well-known producer of various antimicrobial compounds, including the three main families of lipopeptides: surfactin, iturin, and fengycin (plipastatin).[6][7] Its ability to colonize plant roots and produce these beneficial compounds makes it a valuable agent for biological control in agriculture.[8][9] The genetic tractability of B. amyloliquefaciens also makes it an excellent chassis for metabolic engineering to improve the yield of target lipopeptides like this compound.

Biosynthesis and Regulation of this compound

The synthesis of this compound is a complex process orchestrated by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).

The Plipastatin Biosynthetic Gene Cluster (pps)

In Bacillus species, Plipastatin is synthesized by the products of the pps operon, which consists of five genes: ppsA, ppsB, ppsC, ppsD, and ppsE.[4][10] These genes encode five large synthetases (PpsA-E) that work in an assembly-line fashion to incorporate the specific amino acids and the fatty acid chain that constitute the final lipopeptide. The activation of these NRPSs from their inactive apo-forms to their active holo-forms requires post-translational modification by a 4'-phosphopantetheinyl transferase (PPTase), encoded by the sfp gene.[11][12]

cluster_0 Plipastatin Biosynthesis Pathway Fatty Acid Precursors Fatty Acid Precursors NRPS Holo-enzymes (Active) NRPS Holo-enzymes (Active) Fatty Acid Precursors->NRPS Holo-enzymes (Active) Amino Acid Precursors Amino Acid Precursors Amino Acid Precursors->NRPS Holo-enzymes (Active) sfp gene sfp gene PPTase (Sfp) PPTase (Sfp) sfp gene->PPTase (Sfp) encodes PPTase (Sfp)->NRPS Holo-enzymes (Active) activates ppsABCDE operon ppsABCDE operon NRPS Apo-enzymes (PpsA-E) NRPS Apo-enzymes (PpsA-E) ppsABCDE operon->NRPS Apo-enzymes (PpsA-E) encodes NRPS Apo-enzymes (PpsA-E)->NRPS Holo-enzymes (Active) This compound This compound NRPS Holo-enzymes (Active)->this compound synthesizes

Caption: Biosynthetic pathway of this compound.

Regulatory Mechanisms

The production of Plipastatin is tightly regulated at the transcriptional level. Key regulatory systems include:

  • Quorum Sensing (QS): The ComQXPA system is a crucial QS circuit in B. amyloliquefaciens that dynamically regulates plipastatin production.[13] This system allows the bacterial population to coordinate gene expression in a cell-density-dependent manner. The promoter PsrfA, which is involved in surfactin synthesis, is a key component of this QS pathway and can be engineered to control plipastatin production.[4]

  • Two-Component Systems: The DegS-DegU system is another important regulatory pathway. The phosphorylated response regulator, DegU-P, positively controls the expression of the pps operon.[12] Engineering strains to have a fully expressed degQ gene, which stimulates the DegU-P pathway, has been shown to enhance plipastatin production.[11]

cluster_1 Regulation of Plipastatin Production cluster_qs Quorum Sensing cluster_tcs Two-Component System ComX ComX ComP ComP ComX->ComP activates ComA ComA ComP->ComA phosphorylates PsrfA PsrfA ComA->PsrfA activates pps_operon ppsABCDE operon PsrfA->pps_operon can replace native promoter to drive expression DegQ DegQ DegS DegS DegQ->DegS stimulates DegU DegU DegS->DegU phosphorylates DegU->pps_operon positively regulates Plipastatin Plipastatin Production pps_operon->Plipastatin

Caption: Key regulatory pathways for Plipastatin production.

Quantitative Data on this compound Production

The yield of plipastatin in wild-type Bacillus strains is often low, limiting its large-scale application.[1] Metabolic engineering strategies have been successfully employed to significantly increase production titers. The table below summarizes plipastatin yields from various engineered B. amyloliquefaciens and B. subtilis strains.

Strain / ModificationHost OrganismKey Genetic Modification(s)Plipastatin YieldFold IncreaseReference
M-24:MtPsrfAB. amyloliquefaciensReplaced native pps promoter with mutated QS promoter MtPsrfA.~1100 mg/L~3.5x[13]
M-24:MtPsrfA + ComQXPAB. amyloliquefaciensIntegrated the ComQXPA QS circuit into the M-24:MtPsrfA strain.3850 mg/L -[4][13]
BMV10B. subtilisRepaired degQ gene expression.-~2x[11][14]
BMV11B. subtilisReplaced native pps promoter with constitutive Pveg promoter.-~5x[12]
M-24ΔyoeAB. subtilisKnockout of efflux transporter gene yoeA.0.11 mg/mL73.4% decrease[2]

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, production, and analysis of this compound from B. amyloliquefaciens.

Strain Isolation and Identification

A 1. Sample Collection (Soil, Marine Sediment) B 2. Heat Treatment (80°C, 20 min) A->B C 3. Serial Dilution & Plating on LB Agar B->C D 4. Isolate Single Colonies C->D E 5. Morphological & Biochemical Tests (Gram stain, etc.) D->E F 6. DNA Extraction D->F G 7. PCR Amplification (16S rRNA, gyrA) F->G H 8. Gene Sequencing G->H I 9. Phylogenetic Analysis & Strain Identification H->I

Caption: Workflow for isolation and identification of Bacillus strains.

Protocol:

  • Sample Collection: Collect 10 g of soil or sediment samples.[8]

  • Enrichment for Spore-Formers: Suspend the sample in 90 mL of sterile water and heat in a water bath at 80°C for 20 minutes to eliminate non-spore-forming bacteria.[8]

  • Isolation: Perform serial dilutions (10⁻³ to 10⁻⁷) of the heat-treated suspension. Plate 100 μL of each dilution onto Luria-Bertani (LB) agar plates and incubate at 28-37°C for 24-48 hours.[8]

  • Pure Culture: Select distinct colonies and obtain pure cultures by repeated streaking on fresh LB agar plates.

  • Biochemical Identification: Characterize isolates using standard biochemical tests, including Gram staining, spore staining, and catalase activity.[15]

  • Molecular Identification:

    • DNA Extraction: Extract genomic DNA from an overnight liquid culture using a bacterial genomic DNA extraction kit.[9]

    • PCR Amplification: Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R) and the gyrA gene using specific primers.[8][9] A typical PCR cycle includes an initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing (50-55°C), and extension (72°C), with a final extension step.[8][9]

    • Sequencing and Analysis: Sequence the PCR products and compare them with sequences in public databases (e.g., NCBI BLAST) for species identification.

Fermentation for this compound Production

Protocol:

  • Seed Culture: Inoculate a single colony of B. amyloliquefaciens into 5 mL of seed culture medium (e.g., LB broth). Incubate at 37°C for 20-24 hours with shaking.[4]

  • Production Culture: Transfer the seed culture (e.g., 5% v/v) into 100 mL of a suitable fermentation medium, such as modified Landy medium, in a 250 mL flask.[4]

  • Incubation: Culture the production flasks at 30-33°C with vigorous shaking (e.g., 180 rpm) for 5-7 days.[4]

Extraction and Purification of this compound

cluster_workflow Extraction and Purification Workflow A 1. Fermentation Broth B 2. Centrifugation (10,000g, 20 min) A->B C 3. Collect Supernatant B->C D 4. Acid Precipitation (Adjust pH to 2.0 with HCl, 4°C overnight) C->D E 5. Centrifugation to Collect Precipitate D->E F 6. Methanol/Butanol Extraction of Precipitate E->F G 7. Solid-Phase Extraction (SPE) (C18 cartridge) F->G H 8. Reversed-Phase HPLC (RP-HPLC) G->H I 9. Pure this compound H->I

Caption: Workflow for this compound extraction and purification.

Protocol:

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the bacterial cells.[4]

  • Acid Precipitation: Collect the cell-free supernatant and adjust its pH to 2.0 using concentrated HCl. Allow the lipopeptides to precipitate overnight at 4°C.[4][16]

  • Crude Extract Collection: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude lipopeptide precipitate.[4]

  • Solvent Extraction: Resuspend the precipitate in methanol or butanol and vortex to extract the lipopeptides.[5][17] Centrifuge to remove insoluble material and collect the solvent phase.

  • Purification:

    • Solid-Phase Extraction (SPE): The crude extract can be further purified using a C18 SPE cartridge to separate different lipopeptide families.[5]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity this compound, the SPE fractions are subjected to semi-preparative RP-HPLC on a C18 column.[5][6]

Quantification and Characterization
  • Quantification: this compound is typically quantified using RP-HPLC by monitoring the absorbance at 214 nm.[6] A standard curve is constructed using purified this compound of a known concentration.[6][18]

  • Characterization: The identity and structure of the purified compound are confirmed using mass spectrometry techniques such as Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[6][13]

Biological Activity Assay (Antifungal)

Protocol (Conidia Germination Inhibition Assay):

  • Target Fungus: Prepare a conidial suspension of the target fungus (e.g., Botrytis cinerea) in a suitable buffer.

  • Treatment: On glass slides or in a microtiter plate, mix the conidial suspension with various concentrations of the purified this compound (e.g., 1 µM to 50 µM).[5] A control treatment with the solvent (e.g., methanol) should be included.

  • Incubation: Incubate the slides in a humid chamber at the optimal growth temperature for the fungus (e.g., 20-25°C) for 12 to 24 hours.[5]

  • Microscopic Observation: Observe the germination of conidia under a microscope. A conidium is considered germinated if the germ tube is longer than its diameter.

  • Analysis: Calculate the percentage of germination inhibition for each concentration compared to the control. The minimal inhibitory concentration (MIC) can also be determined.[18]

Conclusion

Bacillus amyloliquefaciens is a robust and versatile microbial platform for the production of this compound. While wild-type strains produce this valuable antifungal lipopeptide at low levels, a deep understanding of its biosynthetic and regulatory pathways has enabled significant improvements in yield through metabolic engineering. By employing strategies such as promoter engineering and optimizing regulatory circuits like the ComQXPA quorum-sensing system, researchers have achieved commercially viable production titers. The detailed protocols provided in this guide offer a comprehensive framework for the isolation, production, purification, and characterization of this compound, empowering researchers and drug development professionals to further explore and exploit the potential of this potent biocontrol and therapeutic agent.

References

An In-depth Technical Guide on the Antifungal Mechanism of Action of Plipastatin A1

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Plipastatin A1, a cyclic lipopeptide of the fengycin family produced by various Bacillus species, exhibits potent and broad-spectrum antifungal activity against numerous phytopathogenic fungi.[1][2][3] Its primary mechanism of action involves a direct and disruptive interaction with the fungal cell membrane and cell wall, leading to a cascade of events that culminate in cell death.[4] This technical guide provides a comprehensive overview of the molecular mechanisms, summarizes key quantitative data on its efficacy, details the experimental protocols used for its characterization, and visualizes the critical pathways and workflows involved in its study.

Core Antifungal Mechanism of Action

The antifungal effect of this compound is primarily attributed to its amphiphilic nature, which facilitates its interaction with and subsequent disruption of the fungal cell's outer layers. The mechanism is multifaceted, involving membrane permeabilization, ultrastructural damage, and induction of cellular stress responses.

1.1. Interaction with Fungal Cell Membranes

This compound's lipophilic fatty acid tail anchors into the lipid bilayer of the fungal plasma membrane, while its hydrophilic peptide ring remains at the membrane-water interface. This interaction is concentration-dependent and is influenced by the specific composition of phospholipids and sterols, such as ergosterol, in the target membrane.[4][5]

At lower concentrations, the lipopeptide molecules insert into the membrane, causing minor perturbations. However, at concentrations exceeding the Minimum Inhibitory Concentration (MIC), this compound molecules aggregate and form pores or ion channels. This action disrupts the membrane's integrity, leading to:

  • Loss of Ion Homeostasis: Uncontrolled leakage of essential ions (e.g., K+) and influx of others (e.g., Ca2+).

  • Membrane Depolarization: Disruption of the electrochemical gradient vital for cellular processes.

  • Leakage of Cellular Contents: Efflux of vital cytoplasmic components, leading to metabolic collapse.[6]

1.2. Ultrastructural Damage

Microscopic analyses have revealed the severe morphological and ultrastructural damage inflicted by this compound. Transmission electron microscopy (TEM) of fungi treated with plipastatins shows:

  • Gapped and Disorganized Cell Walls: The integrity of the cell wall is compromised.[4]

  • Damaged Plasma Membranes: The plasma membrane becomes severely disturbed and often separates from the cell wall.[4]

  • Cytoplasmic Vacuolation: The formation of large vacuoles within the cytoplasm, which displaces and compresses other organelles.[6]

  • Hyphal Distortion: Treated hyphae exhibit abnormal morphologies, including conglobation (clumping) at young hyphae and branch tips.[6]

These physical disruptions are the direct cause of fungicidal activity, effectively killing the fungal spores and inhibiting mycelial growth.[4][6]

Plipastatin_A1_Mechanism cluster_Fungus Fungal Cell CellWall Cell Wall PlasmaMembrane Plasma Membrane (Ergosterol Rich) Cytoplasm Cytoplasm PlasmaMembrane->Cytoplasm Leakage of Contents CellDeath Cell Death PlasmaMembrane->CellDeath Loss of Integrity Cytoplasm->CellDeath Metabolic Collapse Plipastatin This compound Plipastatin->CellWall Targets & Weakens Plipastatin->PlasmaMembrane Inserts & Forms Pores

Caption: Mechanism of this compound action on a fungal cell.

Quantitative Antifungal Activity

The efficacy of this compound has been quantified against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Fungal SpeciesMIC ValueReference
Fusarium graminearum100 µg/mL[4][6]
Botrytis cinerea>1 µM (at 12h)[7]
Botrytis cinerea>10 µM (at 24h)[7]
Magnaporthe oryzae Triticum1-5 µg/mL (for various lipopeptides)[8]

Note: The in planta concentration required for disease control can be significantly higher than the in vitro MIC. For instance, 50 µM of this compound was needed to control gray mold on tomato leaves.[7][9]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for core assays.

3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits fungal growth using a broth microdilution method.[10]

Materials:

  • Purified this compound

  • Target fungal strain

  • Sterile 96-well U-shaped microtiter plates

  • Appropriate liquid medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)[10][11]

  • Spectrophotometer or plate reader

  • Sterile water or solvent for this compound

Procedure:

  • Prepare Fungal Inoculum: Culture the fungus on a suitable agar medium. Harvest spores and suspend them in sterile saline or broth. Adjust the spore suspension to a final concentration of approximately 1 x 105 to 7 x 106 conidia/mL.[6][10]

  • Prepare this compound Dilutions: Prepare a stock solution of this compound. Perform a series of two-fold serial dilutions in the liquid medium directly in the wells of the 96-well plate to achieve a range of desired final concentrations (e.g., 0.5 to 500 µg/mL).[4]

  • Inoculation: Add a standardized volume of the fungal inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an optimal temperature (e.g., 25-30°C) for a period of 48 to 168 hours, depending on the fungal species' growth rate.[10][11]

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth (turbidity) is observed. This can be assessed visually or by measuring optical density (e.g., at 450 nm).[11]

MIC_Workflow start Start prep_lipo Prepare Serial Dilutions of this compound in Plate start->prep_lipo prep_inoculum Prepare Standardized Fungal Spore Inoculum start->prep_inoculum inoculate Add Inoculum to All Test and Control Wells prep_lipo->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 28°C for 7 days) inoculate->incubate read Visually or Spectrophotometrically Assess Fungal Growth incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Caption: Standard workflow for a broth microdilution MIC assay.

3.2. Protocol: In Vitro Conidia Germination Assay

This assay directly assesses the effect of this compound on the ability of fungal spores to germinate and form hyphae.[7]

Materials:

  • Purified this compound

  • Fungal conidia suspension

  • Sterile microscope slides and coverslips

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Prepare Spore Suspension: Harvest fresh conidia from a fungal culture and suspend them in sterile water or a minimal nutrient solution to a concentration of approximately 1 x 105 spores/mL.

  • Treatment: Mix aliquots of the spore suspension with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a control treatment with no this compound.

  • Incubation: Pipette a small droplet (e.g., 20 µL) of each mixture onto a sterile glass slide. Place the slides in a humid chamber to prevent drying and incubate at an appropriate temperature (e.g., 25°C).

  • Observation: At specific time points (e.g., 12 and 24 hours), place a coverslip over the droplet and observe under a microscope.[7]

  • Quantification: For each treatment, count the number of germinated versus non-germinated spores in several fields of view (a spore is considered germinated if the germ tube is at least as long as the spore's diameter). Calculate the percentage of germination inhibition relative to the control.

3.3. Protocol: Ultrastructural Analysis via Transmission Electron Microscopy (TEM)

This protocol is used to visualize the detailed subcellular damage caused by this compound.

Materials:

  • Fungal culture (mycelia or conidia)

  • This compound at a fungicidal concentration (e.g., MIC or 2x MIC)

  • Primary fixative (e.g., 2.5% glutaraldehyde in phosphate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide)

  • Ethanol series for dehydration

  • Embedding resin (e.g., Spurr's or Epon)

  • Uranyl acetate and lead citrate for staining

  • Transmission Electron Microscope

Procedure:

  • Treatment: Incubate the fungal culture with this compound for a predetermined time (e.g., 12-24 hours). A control culture should be incubated without the lipopeptide.

  • Fixation: Harvest the fungal material and immediately fix with the primary fixative for several hours at 4°C. Wash with buffer and then post-fix with the secondary fixative.

  • Dehydration and Embedding: Wash the samples and dehydrate them through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%). Infiltrate the dehydrated samples with embedding resin and polymerize at high temperature.

  • Sectioning and Staining: Cut ultra-thin sections (60-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate to enhance contrast.

  • Imaging: Observe the sections under a TEM, focusing on the cell wall, plasma membrane, and internal organelles to document any ultrastructural changes compared to the control.

Logical_Relationship cluster_Properties Molecular Properties cluster_Mechanism Mechanism of Action cluster_Outcome Biological Outcome Amphiphilic Amphiphilic Structure (Lipophilic Tail, Hydrophilic Head) MembraneInteraction Membrane Interaction & Insertion Amphiphilic->MembraneInteraction Concentration Concentration Concentration->MembraneInteraction determines severity PoreFormation Pore Formation & Permeabilization MembraneInteraction->PoreFormation CellularDamage Ultrastructural Damage (Vacuolation, Wall Gaps) PoreFormation->CellularDamage Inhibition Inhibition of Germination & Mycelial Growth PoreFormation->Inhibition Fungicidal Fungicidal Effect CellularDamage->Fungicidal Inhibition->Fungicidal

Caption: Logical relationship of this compound properties to its antifungal outcome.

Conclusion

The antifungal mechanism of this compound is a robust process centered on the physical disruption of fungal cell membranes and walls. Its amphiphilic structure allows it to effectively target and permeabilize the lipid bilayer, leading to irreversible structural damage and cell death. The quantitative data underscores its high efficacy at micromolar or µg/mL concentrations. The detailed protocols provided herein offer a standardized framework for researchers to further investigate this compound or other lipopeptide antifungals, facilitating the development of novel therapeutic agents and biocontrol strategies in medicine and agriculture.

References

A Comprehensive Technical Guide to the Biological Activity of Plipastatin A1 Against Phytopathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plipastatin A1, a cyclic lipopeptide belonging to the fengycin family, has emerged as a potent bioactive compound with significant antagonistic activity against a range of phytopathogenic fungi. Produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens, this compound is a subject of growing interest in the development of novel, environmentally friendly bio-fungicides for sustainable agriculture. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its efficacy against key plant pathogens, its mechanism of action, and detailed experimental protocols for its evaluation.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several economically important phytopathogens. The Minimum Inhibitory Concentration (MIC) and other measures of antifungal activity are summarized in the table below.

PhytopathogenHost Plant(s)DiseaseActivity MetricConcentrationReference(s)
Botrytis cinereaTomato, Grapevine, etc.Gray MoldInhibition of Conidia Germination>1 µM (at 12h), >10 µM (at 24h)[1]
In vivo Disease Control (on tomato leaves)50 µM[1][2][3]
Fusarium graminearumWheat, Maize, etc.Fusarium Head BlightMIC (complete inhibition of conidial germination)100 µg/mL[4]
Fusarium oxysporumVariousFusarium WiltPotent Antifungal Activity (qualitative)Not Specified[2][5][6]
Alternaria alternataVariousLeaf spots, blightsAntifungal Activity (qualitative)Not Specified
Rhizoctonia solaniVariousDamping-off, root rotAntifungal Activity (qualitative)Not Specified
Phytophthora infestansPotato, TomatoLate BlightAntifungal Activity (qualitative)Not Specified
Colletotrichum gloeosporioidesVariousAnthracnoseAntifungal Activity (qualitative)Not Specified[1]

Note: While qualitative data suggests activity against a broader range of pathogens, specific MIC values for this compound against Alternaria alternata, Rhizoctonia solani, Phytophthora infestans, and Colletotrichum gloeosporioides are not yet widely reported in the reviewed literature. The fengycin family, to which this compound belongs, is known for its broad-spectrum antifungal properties.[1]

Mechanism of Action

This compound exerts its antifungal activity primarily by disrupting the integrity of the fungal cell membrane and cell wall. This disruption leads to a cascade of cellular events, ultimately resulting in cell death.

Interaction with the Fungal Cell Membrane and Wall

The amphiphilic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic peptide ring, facilitates its interaction with the lipid bilayer of the fungal plasma membrane.[1] This interaction leads to the formation of pores and alters membrane permeability, causing leakage of essential cellular components.[4]

Furthermore, treatment with this compound has been observed to cause significant morphological changes in fungal hyphae, including the formation of vacuoles and conglobated structures, particularly at the growing tips.[4] Transmission electron microscopy has revealed severe damage to the plasma membrane and the cell wall, with the appearance of large gaps.[4]

Putative Signaling Pathway Disruption

While the precise signaling pathways affected by this compound are still under investigation, its mode of action suggests an impact on the Cell Wall Integrity (CWI) pathway, a critical signaling cascade for fungal survival and response to cell surface stress. The physical damage to the cell wall and membrane likely triggers this pathway as a compensatory response. However, the sustained disruptive action of this compound overwhelms these repair mechanisms.

G Plipastatin_A1 This compound Plasma_Membrane Fungal Plasma Membrane Plipastatin_A1->Plasma_Membrane Cell_Wall Fungal Cell Wall Plipastatin_A1->Cell_Wall Membrane_Disruption Membrane Disruption (Pore Formation, Permeability Increase) Plasma_Membrane->Membrane_Disruption Cell_Wall_Damage Cell Wall Damage Cell_Wall->Cell_Wall_Damage Cellular_Leakage Leakage of Cellular Contents Membrane_Disruption->Cellular_Leakage Morphological_Changes Morphological Changes (Vacuolation, Conglobation) Membrane_Disruption->Morphological_Changes CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation (Putative) Cell_Wall_Damage->CWI_Pathway Fungal_Cell_Death Fungal Cell Death Cellular_Leakage->Fungal_Cell_Death Morphological_Changes->Fungal_Cell_Death

Proposed mechanism of action for this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M38-A2)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous phytopathogens.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a concentration of 10 mg/mL.

  • Further dilute the stock solution in the appropriate broth medium (e.g., Potato Dextrose Broth or Yeast Peptone Glucose) to create a working stock for serial dilutions.

2. Inoculum Preparation:

  • Grow the fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation is observed.

  • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the conidial suspension to a final concentration of 1 x 10⁵ spores/mL in the test medium.

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working stock to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Add 100 µL of the adjusted fungal inoculum to each well.

  • Include a positive control (inoculum without this compound) and a negative control (medium only).

  • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that results in at least 95% inhibition of fungal growth compared to the positive control.[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plipastatin_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in 96-well plate Plipastatin_Stock->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (1x10^5 spores/mL) Inoculation Inoculate wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 25-28°C for 48-72h Inoculation->Incubation MIC_Determination Determine MIC (≥95% inhibition) Incubation->MIC_Determination

Workflow for MIC determination of this compound.

Biofilm Inhibition Assay: Crystal Violet Method

This protocol assesses the ability of this compound to inhibit biofilm formation by phytopathogenic fungi.

1. Inoculum Preparation:

  • Prepare a fungal spore suspension as described in the antifungal susceptibility testing protocol, adjusting the concentration to 1 x 10⁶ spores/mL in a suitable liquid medium that supports biofilm formation (e.g., PDB).

2. Biofilm Formation and Treatment:

  • Add 100 µL of the fungal inoculum to the wells of a flat-bottomed 96-well polystyrene plate.

  • Add 100 µL of this compound at various concentrations (sub-MIC values are often used to assess inhibition of biofilm formation without completely inhibiting growth).

  • Include a positive control (inoculum without this compound) and a negative control (medium only).

  • Incubate the plate at 25-28°C for 48-72 hours under static conditions to allow for biofilm formation.

3. Crystal Violet Staining:

  • Gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

4. Quantification:

  • Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated relative to the positive control.

In Vivo Biocontrol Assay on Tomato Leaves

This protocol evaluates the efficacy of this compound in controlling gray mold disease caused by Botrytis cinerea on tomato leaves.[1]

1. Plant Material and Pathogen Inoculum:

  • Use fully expanded leaves from 4-5 week old tomato plants.

  • Prepare a conidial suspension of B. cinerea at a concentration of 1 x 10⁶ spores/mL in PDB.

2. Treatment and Inoculation:

  • Prepare solutions of this compound at different concentrations (e.g., 10, 25, 50 µM) in sterile distilled water containing 0.02% Tween 20.

  • Detach tomato leaves and place them in a humid chamber.

  • Apply 10 µL droplets of the this compound solutions to the leaf surface.

  • After a short drying period, apply a 10 µL droplet of the B. cinerea conidial suspension on top of the treated area.

  • A control group should be treated with the Tween 20 solution without this compound.

3. Incubation and Disease Assessment:

  • Incubate the leaves at 20-25°C with high humidity for 3-5 days.

  • Assess disease severity by measuring the diameter of the necrotic lesions on the leaves.

  • Calculate the percentage of disease inhibition compared to the control group.

G Tomato_Leaves Select healthy tomato leaves Plipastatin_Treatment Apply this compound solutions to leaves Tomato_Leaves->Plipastatin_Treatment Pathogen_Inoculation Inoculate with Botrytis cinerea spores Plipastatin_Treatment->Pathogen_Inoculation Incubation Incubate in humid chamber for 3-5 days Pathogen_Inoculation->Incubation Disease_Assessment Measure lesion diameter and calculate inhibition Incubation->Disease_Assessment

Workflow for in vivo biocontrol assay of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a biocontrol agent against a variety of phytopathogenic fungi. Its primary mechanism of action, involving the disruption of fungal cell membranes and walls, makes it an attractive candidate for the development of novel fungicides with a reduced risk of resistance development compared to single-target-site inhibitors.

Further research is warranted to:

  • Determine the MIC values of this compound against a broader range of economically important phytopathogens.

  • Elucidate the specific molecular targets and signaling pathways in fungi that are affected by this compound.

  • Investigate the antibiofilm activity of this compound against key plant pathogens and its underlying mechanisms.

  • Optimize formulations and delivery methods for in-field applications to maximize its efficacy and stability.

A deeper understanding of the biological activity of this compound will undoubtedly pave the way for its successful application in integrated pest management strategies, contributing to a more sustainable and secure agricultural future.

References

Plipastatin A1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Cyclic Lipopeptide Antibiotic for Scientific and Drug Development Professionals

Abstract

Plipastatin A1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, has garnered significant attention for its potent antifungal and enzymatic inhibitory activities. This technical guide provides a comprehensive overview of this compound, detailing its structure, physicochemical properties, and multifaceted mechanism of action. The document outlines detailed experimental protocols for its isolation, purification, and bioactivity assessment. Furthermore, it presents key quantitative data on its inhibitory effects and visualizes its interaction with cellular signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in drug development and microbiology.

Introduction

Cyclic lipopeptides (CLPs) are a class of microbial secondary metabolites characterized by a peptide ring linked to a fatty acid chain. Among these, this compound has emerged as a promising candidate for various applications due to its broad-spectrum antifungal properties and its ability to modulate host immune responses through the inhibition of key enzymes like phospholipases. This guide delves into the core scientific and technical aspects of this compound, providing a foundational resource for its study and potential therapeutic development.

Structure and Physicochemical Properties

This compound is a decapeptide linked to a β-hydroxy fatty acid side chain. Its chemical structure has been elucidated using techniques such as tandem mass spectrometry, high-resolution electrospray ionization mass spectrometry (HRESI-MS), and nuclear magnetic resonance (NMR) analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇₂H₁₁₀N₁₂O₂₀[1]
Molecular Weight 1463.7 g/mol [1]
Appearance White to off-white powder-
Solubility Soluble in methanol and DMSO-

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action, primarily targeting fungal cell membranes and inhibiting phospholipase enzymes.

Antifungal Activity: Membrane Disruption

The primary antifungal mechanism of this compound involves the disruption of the fungal cell membrane's integrity. The lipophilic fatty acid tail inserts into the lipid bilayer, while the hydrophilic peptide ring interacts with the membrane surface. This interaction leads to the formation of pores and channels, causing leakage of essential cellular components and ultimately leading to cell death.

Enzyme Inhibition: Targeting Phospholipases

This compound is a potent inhibitor of several phospholipase enzymes, including Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phospholipase D (PLD). These enzymes play crucial roles in cellular signaling, inflammation, and membrane homeostasis. By inhibiting these enzymes, this compound can modulate various physiological and pathological processes.

The inhibition of Phospholipase A2 is particularly significant. PLA2 catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid, a precursor for the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By blocking PLA2, this compound can attenuate the inflammatory cascade.

PLA2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inflammation Inflammatory Cascade Phospholipid Membrane Phospholipid PLA2 Phospholipase A2 (PLA2) Phospholipid->PLA2 ArachidonicAcid Arachidonic Acid Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids Metabolism Inflammation Inflammation Eicosanoids->Inflammation PLA2->ArachidonicAcid Hydrolysis PlipastatinA1 This compound PlipastatinA1->Inhibition Inhibition->PLA2 Isolation_Purification_Workflow Start Bacillus sp. Fermentation Broth Centrifugation Centrifugation (to remove bacterial cells) Start->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant AcidPrecipitation Acid Precipitation (e.g., with HCl to pH 2.0) Supernatant->AcidPrecipitation CrudeExtract Crude Lipopeptide Precipitate AcidPrecipitation->CrudeExtract Extraction Methanol Extraction CrudeExtract->Extraction MethanolExtract Methanol Extract Extraction->MethanolExtract SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) MethanolExtract->SPE Fractionation Fractionation with Methanol Gradient SPE->Fractionation ActiveFraction Bioactive Fraction Fractionation->ActiveFraction RPHPLC Reversed-Phase HPLC (RP-HPLC) (e.g., C18 column) ActiveFraction->RPHPLC PurePlipastatin Pure this compound RPHPLC->PurePlipastatin Antifungal_Assay_Workflow Start Prepare Fungal Spore Suspension Inoculation Inoculate wells with Fungal Spore Suspension Start->Inoculation SerialDilution Serial Dilution of this compound in 96-well plate SerialDilution->Inoculation Incubation Incubate at 28°C for 48-72h Inoculation->Incubation Observation Observe for Fungal Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC Biosynthesis_Pathway ppsOperon pps Gene Cluster (ppsA-E) NRPS Non-Ribosomal Peptide Synthetases (NRPS) ppsOperon->NRPS Transcription & Translation Assembly Modular Assembly on NRPS Template NRPS->Assembly AminoAcids Amino Acid Precursors AminoAcids->Assembly FattyAcid β-Hydroxy Fatty Acid Precursor FattyAcid->Assembly Cyclization Cyclization & Release Assembly->Cyclization Plipastatin This compound Cyclization->Plipastatin

References

A Technical Guide to the Structural Elucidation of Plipastatin A1 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Plipastatin A1 is a potent antifungal cyclic lipopeptide belonging to the fengycin family, produced by various Bacillus species. Its complex structure, featuring a peptide ring linked to a β-hydroxy fatty acid chain, has made its complete structural determination a significant challenge, historically leading to confusion with similar compounds like fengycin IX. This technical guide provides a comprehensive overview of the multi-faceted analytical approach required for the unambiguous structural elucidation of this compound and its analogs. We detail the key experimental protocols, present critical quantitative data from mass spectrometry and NMR spectroscopy, and visualize the elucidation workflows and biosynthetic pathways involved.

Introduction to this compound

This compound is a member of the plipastatin/fengycin family of cyclic lipopeptides, which are non-ribosomally synthesized by bacteria such as Bacillus subtilis and Bacillus amyloliquefaciens. These compounds consist of a decapeptide ring closed by an ester linkage and a β-hydroxy fatty acid chain of variable length (C14-C21). Plipastatins exhibit significant biological activities, including potent antifungal properties against filamentous fungi, making them promising candidates for biocontrol agents in agriculture and for therapeutic applications.[1][2][3]

For decades, structural ambiguity existed between this compound and a similar compound, fengycin IX.[4] It was believed they were diastereomers differing in the stereochemistry of the tyrosine residues. However, subsequent detailed analysis has definitively shown that this compound and fengycin IX are identical compounds, with the correct stereochemistry being that assigned to this compound (L-Tyr at position 4 and D-Tyr at position 10).[5] This guide outlines the modern analytical techniques that have been instrumental in resolving such ambiguities.

Experimental Workflow for Structural Elucidation

The complete structural determination of this compound is a multi-step process that begins with the isolation of the compound and proceeds through a series of sophisticated analytical techniques to determine its primary sequence, stereochemistry, and lipid component.

G cluster_0 Isolation & Purification cluster_1 Structural Analysis cluster_2 Final Structure B0 B. amyloliquefaciens Fermentation Broth B1 Centrifugation B0->B1 B2 Solid-Phase Extraction (SPE, C18 Cartridge) B1->B2 B3 Reversed-Phase HPLC (RP-HPLC) B2->B3 B4 Pure this compound B3->B4 C1 HRESI-MS (Molecular Formula) B4->C1 C2 Tandem MS (MS/MS) (Amino Acid Sequence) B4->C2 C3 NMR Spectroscopy (1H, 13C, 2D) (Peptide & FA Structure, Stereochemistry) B4->C3 C4 GC-MS (Fatty Acid ID) B4->C4 D1 Complete 3D Structure of this compound C1->D1 C2->D1 C3->D1 C4->D1

Caption: Workflow for this compound structural elucidation.

Detailed Experimental Protocols

Isolation and Purification

The isolation of this compound from bacterial culture is a critical first step to obtaining a pure sample for analysis.[4]

  • Fermentation: Bacillus amyloliquefaciens SH-B74 is cultured in a suitable medium (e.g., MSM) on a shaker at 28°C for approximately 48 hours.[4]

  • Harvesting: The culture broth is centrifuged (e.g., 4000 rpm for 20 min) to separate the supernatant from bacterial cells.[4]

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to capture the lipopeptides. The cartridge is washed, and the compounds are eluted with methanol.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The methanol extract is concentrated and subjected to semi-preparative RP-HPLC using a C18 column. A gradient of acetonitrile in water (often with 0.1% formic acid) is used to separate this compound from its analogs and other metabolites.[6][7] Fractions are collected and monitored by UV absorbance (e.g., 205 nm).[8]

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight and the amino acid sequence of the peptide chain.

  • Protocol for High-Resolution Electrospray Ionization MS (HRESI-MS):

    • A purified sample is dissolved in a suitable solvent like methanol.[9]

    • The solution is infused into a high-resolution mass spectrometer (e.g., Q-Exactive Plus Orbitrap or G2-XS Q-TOF).[8][9]

    • The analysis is performed in positive ion mode to detect protonated molecules (e.g., [M+H]⁺).

    • The high-resolution data provides the accurate mass, which is used to calculate the elemental composition and molecular formula.[4]

  • Protocol for Tandem MS (MS/MS):

    • The parent ion of interest (e.g., the [M+H]⁺ ion of this compound at m/z 1463.8) is selected in the first mass analyzer.[10]

    • The selected ion is subjected to collision-induced dissociation (CID) to induce fragmentation.

    • The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern, particularly the b- and y-type ions, reveals the sequence of amino acids in the peptide chain.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the amino acids.

  • Protocol for 1D and 2D NMR:

    • A high-purity, dried sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • ¹H and ¹³C NMR spectra are acquired to identify characteristic signals for the peptide and fatty acid portions.[4]

    • 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) are performed to establish correlations between protons and carbons, allowing for the complete assignment of all signals and confirmation of the amino acid sequence and fatty acid structure.[11]

    • Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities, aiding in the determination of the 3D structure in solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used specifically to identify the structure of the fatty acid moiety after its cleavage from the peptide ring.

  • Protocol for Fatty Acid Analysis:

    • This compound is subjected to acid hydrolysis to cleave the ester and amide bonds, releasing the β-hydroxy fatty acid.

    • The fatty acid is extracted into an organic solvent.

    • It is then derivatized (e.g., methylated) to increase its volatility for gas chromatography.

    • The derivatized sample is injected into a GC-MS system. The retention time in the GC and the fragmentation pattern in the MS are compared to known standards to confirm the identity, including the chain length and position of the hydroxyl group.[4]

Quantitative Data Presentation

Table 1: High-Resolution Tandem MS Fragmentation Data for this compound

The fragmentation of the protonated molecule ([M+H]⁺; m/z 1463.8) is analyzed. The initial ring opening is presumed to occur at the N-terminus of the Proline residue.[10]

Observed Fragment Ion (m/z)Calculated MassAssigned Sequence Fragment (b- or y-type ions)
225.9226.2Pro-Gln
389.0389.4Tyr-Ile
502.4502.5Glu-Orn-Tyr
966.4966.5β-OH-FA-Glu-Orn-Tyr-Thr
1080.51080.6β-OH-FA-Glu-Orn-Tyr-Thr-Glu
1162.61162.6Tyr-Thr-Glu-Ala-Pro-Gln-Tyr
1209.51209.7β-OH-FA-Glu-Orn-Tyr-Thr-Glu-Ala
1263.61263.6Thr-Glu-Ala-Pro-Gln-Tyr-Ile
1392.71392.7Glu-Ala-Pro-Gln-Tyr-Ile

Data synthesized from published fragmentation patterns.[10]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

The chemical shifts confirm the presence of the peptide backbone and the fatty acid chain.

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Peptide α-protons3.5 - 4.845 - 70
Peptide carbonyl carbons-170 - 180
Fatty Acid terminal CH₃~0.85~14.5
Fatty Acid CH₂ chain~1.2520 - 40
Tyrosine aromatic protons6.6 - 7.1115 - 156

Data are characteristic ranges reported in the literature.[4]

Plipastatin Biosynthesis and Analogs

Plipastatins are synthesized by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the pps gene cluster (ppsA-E).[12] This assembly-line mechanism allows for the incorporation of non-proteinogenic amino acids and modifications, leading to structural diversity.

Caption: Non-Ribosomal Peptide Synthesis (NRPS) of this compound.

The flexibility of the NRPS system gives rise to numerous Plipastatin analogs. Structural variations typically occur in the amino acid at position 6 and in the length and saturation of the fatty acid chain. These analogs can be identified by shifts in the parent mass in MS analysis and confirmed using the techniques described above.[8][13]

Table 3: Common Plipastatin Analogs and Their Structural Variations
Analog NameAmino Acid at Position 6Fatty Acid Chain VariationMolecular Mass [M+H]⁺ (approx.)
This compound D-AlaC16 β-hydroxy fatty acid1463.8
Plipastatin A2 D-AlaC17 β-hydroxy fatty acid1477.8
Plipastatin B1 D-ValC16 β-hydroxy fatty acid1491.8
Plipastatin B2 D-ValC17 β-hydroxy fatty acid1505.8
New Analogs D-Ala / D-ValUnsaturated β-hydroxy fatty acidsVariable

Data compiled from multiple sources.[7][8][11]

Conclusion

The structural elucidation of this compound and its analogs is a complex undertaking that requires the synergistic application of multiple advanced analytical techniques. The combination of chromatography for purification, mass spectrometry for sequencing and molecular formula determination, and NMR spectroscopy for detailed structural and stereochemical assignment provides the definitive evidence required to characterize these intricate molecules. This guide highlights the established protocols and workflows that have not only resolved historical ambiguities but also provide a robust framework for the discovery and characterization of new lipopeptide antibiotics.

References

The Architecture of Plipastatin A1 Synthesis in Bacillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plipastatin A1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, exhibits potent antifungal and biocontrol properties, making it a molecule of significant interest for agricultural and pharmaceutical applications. Its complex structure, comprising a β-hydroxy fatty acid linked to a decapeptide ring, is assembled not by ribosomes, but by a sophisticated enzymatic assembly line known as a Non-Ribosomal Peptide Synthetase (NRPS). This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, regulatory networks, and key experimental methodologies used in its study. Quantitative data from various strain engineering strategies are presented to illustrate the pathway's potential for optimization.

The Core Biosynthesis Pathway: A Non-Ribosomal Assembly Line

This compound is synthesized by a large, multi-enzyme complex encoded by the pps operon.[1][2][3] This machinery functions as an assembly line, where each module is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain.

The synthesis process is initiated by the activation of a β-hydroxy fatty acid, which is then sequentially linked to ten amino acids in a specific order: L-Glu, L-Orn, L-Tyr, L-Thr, L-Glu, L-Ala (or L-Val in Plipastatin B1), L-Pro, L-Gln, D-Tyr, and L-Ile.[4] The entire process is catalyzed by five large synthetase proteins: PpsA, PpsB, PpsC, PpsD, and PpsE.[5][6][7][8]

Each module within these synthetases contains a series of catalytic domains:

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

  • Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheinyl (Ppant) arm.

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

  • Epimerization (E) Domain: Converts specific L-amino acids to their D-isoform, as seen with the ninth amino acid (Tyr) in the this compound chain.[9]

  • Thioesterase (TE) Domain: Located at the final module, this domain is responsible for releasing the completed lipopeptide chain and catalyzing its cyclization.[9]

A critical prerequisite for the entire process is the post-translational modification of the T domains. The inactive apo-forms of the NRPS enzymes must be converted into their active holo-forms by a 4'-phosphopantetheinyl transferase (PPTase), encoded by the sfp gene.[1][5] This enzyme transfers the Ppant moiety from Coenzyme A to a conserved serine residue on the T domains.[5] Strains like Bacillus subtilis 168 have a natural mutation in the sfp gene, rendering them incapable of producing plipastatins and other lipopeptides without genetic repair.[1]

Plipastatin_Biosynthesis_Pathway cluster_PpsA PpsA cluster_PpsB PpsB cluster_PpsC PpsC cluster_PpsD PpsD cluster_PpsE PpsE PpsA FA C A T C A T PpsB C A T C A T E PpsA:f6->PpsB:f0 Transfer label_PpsA Glu -> Orn PpsC C A T C A T PpsB:f6->PpsC:f0 Transfer label_PpsB Tyr -> Thr PpsD C A T C A T C A T E PpsC:f5->PpsD:f0 Transfer label_PpsC Glu -> Ala PpsE C A T TE PpsD:f9->PpsE:f0 Transfer label_PpsD Pro -> Gln -> Tyr Plipastatin This compound PpsE:f3->Plipastatin Release label_PpsE Ile -> Cyclization Sfp Sfp (PPTase) NRPS_Holo Holo-NRPS (Active) Sfp->NRPS_Holo Activation CoA Coenzyme A CoA->Sfp NRPS_Apo Apo-NRPS (Inactive) NRPS_Apo->Sfp NRPS_Holo->PpsA

Caption: The modular architecture of the Plipastatin NRPS assembly line.

Genetic Organization: The pps Operon

The genes encoding the this compound synthetase, ppsA, ppsB, ppsC, ppsD, and ppsE, are organized into a large polycistronic operon, often spanning over 38 kb in the Bacillus subtilis chromosome.[6] The order of the genes on the chromosome corresponds to the sequence of enzyme action in the biosynthesis pathway, a principle known as co-linearity.[7]

GeneEncoded ProteinSize (kDa, approx.)ModulesFunction in Chain
ppsAPpsA2892Glu, Orn
ppsBPpsB2902Tyr, Thr
ppsCPpsC2872Glu, Ala
ppsDPpsD4073Pro, Gln, Tyr
ppsEPpsE1451Ile, Cyclization

Regulatory Network Governing Plipastatin Synthesis

Plipastatin production is not constitutive; it is tightly controlled by a complex regulatory network that integrates signals related to cell density, nutritional status, and the transition to stationary phase.

  • DegS-DegU Two-Component System: This system is a key positive regulator. The sensor kinase DegS phosphorylates the response regulator DegU. The phosphorylated form, DegU-P, stimulates the expression of the ppsABCDE operon.[1][2] Overexpression of degQ, which enhances DegU-P activity, has been shown to significantly increase plipastatin yields.[1][2][5]

  • AbrB - Transition State Regulator: AbrB acts as a repressor, negatively controlling the pps operon during the exponential growth phase.[1][10] As the cell culture enters the stationary phase, AbrB levels decrease, lifting the repression and allowing for plipastatin synthesis. Knocking out the abrB gene can lead to a substantial increase in production.[10]

  • Quorum Sensing (ComQXPA): Cell-to-cell communication, or quorum sensing, also plays a role. The ComQXPA system can be engineered to dynamically regulate plipastatin production, linking synthesis to cell density.[11][12]

  • Surfactin Crosstalk: Interestingly, the production of another lipopeptide, surfactin, appears to positively influence plipastatin synthesis. Deletion of the surfactin synthetase operon (srfA) has been shown to decrease or even abolish plipastatin production, suggesting a complex interplay between these secondary metabolite pathways.[1]

Plipastatin_Regulation DegQ DegQ DegSU DegS-DegU Two-Component System DegQ->DegSU stimulates DegUP DegU-P DegSU->DegUP phosphorylation Pps_Operon ppsABCDE Operon (Plipastatin Synthesis) DegUP->Pps_Operon activates AbrB AbrB (Transition State Regulator) AbrB->Pps_Operon represses ComQXPA ComQXPA (Quorum Sensing) ComQXPA->Pps_Operon can activate SrfA srfA Operon (Surfactin Synthesis) SrfA->Pps_Operon positively influences StationaryPhase Stationary Phase StationaryPhase->AbrB downregulates ExponentialPhase Exponential Phase ExponentialPhase->AbrB upregulates

Caption: Key regulatory pathways controlling the pps operon in Bacillus.

Quantitative Analysis of this compound Production

Strain engineering has been pivotal in overcoming the low yields of plipastatin in wild-type Bacillus strains. The following tables summarize quantitative data from various studies, highlighting the impact of genetic modifications.

Table 1: Effect of Regulatory Gene Modification and Promoter Engineering on Plipastatin Titer

Strain / ModificationParent StrainPlipastatin Titer (mg/L)Fold IncreaseReference(s)
Control (sfp+ repaired)B. subtilis 3NA151.0x[1]
Repaired degQ integrationB. subtilis 3NA~30~2.0x[1]
Native promoter replaced with PvegB. subtilis 3NA70~4.7x[1]
Native promoter replaced with P43B. subtilis M-246071.27x[10]
abrB knockoutEngineered M-2420604.31x[10]
Native promoter replaced with PrepUB. subtilis BMG015075.57x[13]
Native promoter replaced with quorum-sensing promoter (MtPsrfA)Engineered M-243850~3.5x (vs parent)[11][12]

Table 2: Effect of Precursor and Efflux Engineering on Plipastatin Titer

Strain / ModificationParent StrainPlipastatin Titer (mg/L)Fold IncreaseReference(s)
ControlB. subtilis M-24~4801.0x[10]
Overexpression of long-chain fatty acid CoA ligase (lcfA)B. subtilis M-249802.05x[10]
Overexpression of efflux transporter (yoeA)B. subtilis M-2412332.57x[10]
Co-overexpression of lcfA and yoeAB. subtilis M-2418903.94x[10]
Final optimized strain with optimized mediumB. subtilis M-2425145.26x[10]

Key Experimental Methodologies

Studying and engineering the plipastatin biosynthesis pathway requires a suite of molecular biology and analytical techniques.

Protocol: Markerless Gene Knockout in Bacillus subtilis via CRISPR/Cas9

This protocol provides a general framework for deleting a gene (e.g., abrB) to enhance plipastatin production. The method relies on a two-plasmid system for efficient genome editing.[14][15][16]

Objective: To create a clean, markerless deletion of a target gene in the B. subtilis chromosome.

Materials:

  • B. subtilis recipient strain

  • CRISPR/Cas9 editing plasmid (e.g., pPB41) containing Cas9 and a guide RNA (sgRNA) expression cassette.

  • Donor DNA plasmid or linear DNA fragment containing homologous regions flanking the target gene (upstream and downstream homology arms) but lacking the gene itself.

  • Competent E. coli for plasmid construction.

  • Appropriate antibiotics for selection (e.g., Spectinomycin, Chloramphenicol).

  • Standard media for B. subtilis growth (e.g., LB, MS1/MS2 for competence).

Methodology:

  • sgRNA Design and Plasmid Construction:

    • Design a 20-bp sgRNA sequence targeting the gene of interest. Ensure it has a suitable protospacer adjacent motif (PAM) site in the genome.

    • Synthesize and clone the sgRNA sequence into the CRISPR/Cas9 editing plasmid.

  • Donor DNA Construction:

    • Using PCR, amplify ~1 kb regions directly upstream and downstream of the target gene from B. subtilis genomic DNA.

    • Join the upstream and downstream homology arms together, for example by overlap extension PCR, creating a single DNA fragment that will serve as the repair template.

    • Clone this donor fragment into a suitable plasmid or use it directly as linear DNA.

  • Transformation into B. subtilis:

    • Transform the CRISPR/Cas9 editing plasmid into competent B. subtilis cells. Select for transformants on plates containing the appropriate antibiotic.

    • Prepare competent cells from the strain now harboring the CRISPR plasmid.

    • Transform the donor DNA (plasmid or linear fragment) into these competent cells.

  • Induction and Mutant Selection:

    • Induce the expression of Cas9 (e.g., with xylose if under an inducible promoter). Cas9 will be directed by the sgRNA to create a double-strand break within the target gene.

    • The cell's natural homologous recombination machinery will use the provided donor DNA as a template to repair the break, resulting in the deletion of the target gene.

  • Verification:

    • Screen colonies by PCR using primers that flank the target gene. The PCR product from a successful knockout mutant will be smaller than the wild-type product.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Plasmid Curing:

    • Cure the CRISPR plasmid from the verified mutant strain, often by growing the cells at a higher temperature if the plasmid has a temperature-sensitive origin of replication.[14]

Gene_Knockout_Workflow start Start: Design sgRNA & Donor DNA construct Construct CRISPR & Donor Plasmids start->construct transform1 Transform CRISPR Plasmid into B. subtilis construct->transform1 transform2 Transform Donor DNA into CRISPR-carrying strain transform1->transform2 induce Induce Cas9 Expression (Double-Strand Break) transform2->induce recombine Homologous Recombination (Gene Deletion) induce->recombine screen Screen Colonies by PCR recombine->screen verify Verify by Sanger Sequencing screen->verify cure Cure Plasmids verify->cure end_node End: Verified Knockout Strain cure->end_node

Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout in Bacillus.
Protocol: Quantification of this compound by HPLC

This protocol outlines a general method for extracting and quantifying plipastatin from a B. subtilis culture supernatant.[4][17]

Objective: To determine the concentration of this compound in a liquid culture.

Materials:

  • B. subtilis culture supernatant.

  • Methanol, Acetonitrile (ACN) (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Solid-Phase Extraction (SPE) C18 cartridges.

  • HPLC system with a C18 reverse-phase column.

  • UV detector.

  • Purified this compound standard.

Methodology:

  • Sample Preparation (Extraction):

    • Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

    • Acidify the supernatant to a pH of ~2.0 with concentrated HCl to precipitate the lipopeptides.

    • Allow the precipitate to form overnight at 4°C.

    • Centrifuge to collect the precipitate and discard the supernatant.

    • Resuspend the precipitate in methanol and vortex thoroughly to extract the lipopeptides.

    • Centrifuge to remove any insoluble material and collect the methanol extract.

    • (Optional) For cleaner samples, pass the methanol extract through an SPE C18 cartridge and elute with a high concentration of methanol or acetonitrile.[4]

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% (v/v) TFA.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Injection Volume: 10-20 µL.

    • Detection: UV absorbance at 210 nm or 220 nm.[4][17]

    • Gradient: Run a linear gradient from approximately 30% B to 100% B over 20-30 minutes. An example gradient could be:

      • 0-5 min: 70% A, 30% B

      • 5-25 min: Linear gradient to 0% A, 100% B

      • 25-30 min: Hold at 100% B

      • 30-35 min: Return to 70% A, 30% B for equilibration.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the purified this compound standard.

    • Integrate the peak area corresponding to this compound in the experimental samples.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of this compound in Bacillus species is a paradigm of the complexity and elegance of non-ribosomal peptide synthesis. The modular nature of the pps NRPS assembly line, combined with a sophisticated, multi-layered regulatory network, offers numerous targets for metabolic engineering. As demonstrated by the quantitative data, strategic manipulation of regulatory genes, promoter strength, and precursor supply can lead to dramatic increases in production titers. The experimental protocols detailed herein provide a foundation for researchers to further probe this intricate pathway, unlock novel derivatives through combinatorial biosynthesis, and ultimately harness the full potential of this compound for biotechnological advancement.

References

Plipastatin A1: A Technical Overview of its Properties and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Plipastatin A1, a member of the fengycin family of cyclic lipopeptides, has garnered significant interest within the scientific community for its potent antifungal and enzyme-inhibitory activities. This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and biological pathways associated with this compound, tailored for professionals in research and drug development.

Core Molecular Data

This compound is a complex biomolecule with a specific molecular structure that dictates its biological function. The fundamental quantitative data for this compound are summarized below.

PropertyValueReferences
Molecular Weight 1463.71 g/mol [1][2][3]
Molecular Formula C72H110N12O20[1][3][4][]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, most notably its ability to inhibit phospholipase A2 (PLA2), phospholipase C (PLC), and phospholipase D (PLD).[3] This inhibitory action is central to its antifungal properties, as it disrupts the integrity of fungal cell membranes. The mechanism involves the interference with phospholipid metabolism, leading to cell lysis and inhibition of fungal growth.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of this compound. The following sections outline key experimental protocols for its extraction, purification, and analysis.

Extraction and Purification of this compound from Bacillus sp. Culture

This protocol describes a common method for isolating this compound from a bacterial fermentation broth.

a. Fermentation and Crude Extraction:

  • Inoculate a suitable liquid medium (e.g., Landy medium) with a this compound-producing strain of Bacillus subtilis.

  • Incubate the culture for 48-72 hours under appropriate conditions (e.g., 30°C with shaking).

  • Centrifuge the culture broth to separate the supernatant from the bacterial cells.

  • Acidify the supernatant to a pH of 2.0 using 6 M HCl and allow it to stand overnight at 4°C to precipitate the lipopeptides.

  • Collect the precipitate by centrifugation and extract the lipopeptides with methanol.

  • Evaporate the methanol under vacuum to obtain the crude extract.

b. Solid-Phase Extraction (SPE):

  • Dissolve the crude extract in a minimal amount of methanol.

  • Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and then water.

  • Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80% methanol).

  • Elute the this compound-containing fraction, typically with 80-100% methanol.

  • Dry the eluted fraction under vacuum.

c. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the semi-purified fraction from SPE in the mobile phase.

  • Inject the sample onto a C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 30% to 100% acetonitrile over 40 minutes.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the fractions corresponding to the this compound peak and confirm purity by analytical HPLC and mass spectrometry.

Antifungal Susceptibility Testing

The following broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) of this compound against a target fungus.

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

  • Prepare a standardized inoculum of the fungal strain to be tested (e.g., 1-5 x 10^5 CFU/mL).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Biosynthesis

The production of this compound in Bacillus subtilis is a complex process involving non-ribosomal peptide synthetases (NRPSs) and is regulated by quorum sensing.

This compound Biosynthesis Workflow

The synthesis of this compound is carried out by a multi-enzyme complex encoded by the pps operon. This process involves the sequential addition of amino acid residues and a fatty acid chain.

Plipastatin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex Fatty_Acid_Loading Fatty Acid Loading Amino_Acid_Activation_1 Amino Acid 1 Activation Fatty_Acid_Loading->Amino_Acid_Activation_1 Peptide_Bond_Formation_1 Peptide Bond Formation Amino_Acid_Activation_1->Peptide_Bond_Formation_1 Amino_Acid_Activation_2 Amino Acid 2 Activation Peptide_Bond_Formation_1->Amino_Acid_Activation_2 Peptide_Bond_Formation_2 Peptide Bond Formation Amino_Acid_Activation_2->Peptide_Bond_Formation_2 Chain_Elongation ... Chain Elongation ... Peptide_Bond_Formation_2->Chain_Elongation Cyclization_Release Cyclization & Release Chain_Elongation->Cyclization_Release Plipastatin_A1 This compound Cyclization_Release->Plipastatin_A1 Precursors Fatty Acid + 10 Amino Acids Precursors->Fatty_Acid_Loading

Caption: Non-ribosomal peptide synthesis workflow for this compound.

Quorum Sensing Regulation of this compound Production

The ComQXPA quorum-sensing system in Bacillus subtilis plays a crucial role in regulating the expression of the pps operon and, consequently, the production of this compound.

Quorum_Sensing_Regulation cluster_environment Extracellular cluster_cell Bacillus subtilis Cell ComX ComX pheromone ComP ComP (Histidine Kinase) ComX->ComP binds ComQ ComQ (Isoprenyltransferase) ComQ->ComX modifies & exports ComA ComA (Response Regulator) ComP->ComA phosphorylates pps_operon pps operon ComA->pps_operon activates transcription Plipastatin_A1_synthesis This compound Synthesis pps_operon->Plipastatin_A1_synthesis encodes

Caption: ComQXPA quorum sensing pathway regulating this compound synthesis.

References

A Comprehensive Review of Plipastatin A1: From Biosynthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Multifaceted World of Plipastatin A1 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on this compound, a potent cyclic lipopeptide with a growing portfolio of therapeutic applications. This document summarizes its discovery, biosynthesis, chemical properties, and diverse biological activities, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Introduction: The Emergence of a Promising Biocontrol Agent

This compound, a member of the plipastatin family of lipopeptides, was first isolated from the fermentation broth of Bacillus cereus BMG302-fF67.[1] Subsequent research has revealed that this compound is identical to fengycin IX, resolving a long-standing point of confusion in the scientific literature. It is primarily produced by various Bacillus species, notably Bacillus amyloliquefaciens and Bacillus subtilis. Structurally, it is a cyclic decapeptide linked to a β-hydroxy fatty acid side chain. This unique structure underpins its wide range of biological activities, including potent antifungal, antibacterial, antiviral, and antitumor properties.

Chemical Structure and Properties

This compound is a complex lipopeptide with the chemical formula C_72H_110N_12O_20. Its cyclic peptide core consists of ten amino acid residues: L-Glu, D-Orn, L-Tyr, D-allo-Thr, L-Glu, D-Ala/Val, L-Pro, L-Gln, D-Tyr, and L-Ile. This peptide ring is closed by a lactone linkage. Attached to the N-terminal L-Glu is a β-hydroxy fatty acid side chain, typically 3-hydroxyhexadecanoic acid (a C16 fatty acid).[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C_72H_110N_12O_20
Average Molecular Weight 1463.7 g/mol
Synonyms Fengycin IX
Primary Source Bacillus species

Biosynthesis: A Non-Ribosomal Pathway

This compound is synthesized via a sophisticated enzymatic assembly line known as a non-ribosomal peptide synthetase (NRPS). This multi-enzyme complex is encoded by the ppsABCDE gene cluster. The synthesis is a modular process, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The process begins with the attachment of the β-hydroxy fatty acid to the first module, followed by the sequential addition of the ten amino acids. The final step involves the cyclization and release of the mature lipopeptide by a thioesterase domain.

Plipastatin_A1_Biosynthesis cluster_NRPS Plipastatin Synthetase (ppsABCDE) Fatty_Acid β-Hydroxy Fatty Acid Glu1 L-Glu Fatty_Acid->Glu1 Orn D-Orn Glu1->Orn Tyr1 L-Tyr Orn->Tyr1 aThr D-allo-Thr Tyr1->aThr Glu2 L-Glu aThr->Glu2 Ala_Val D-Ala/Val Glu2->Ala_Val Pro L-Pro Ala_Val->Pro Gln L-Gln Pro->Gln Tyr2 D-Tyr Gln->Tyr2 Ile L-Ile Tyr2->Ile Thioesterase Thioesterase (Cyclization & Release) Ile->Thioesterase Plipastatin_A1 This compound Thioesterase->Plipastatin_A1

Caption: Non-ribosomal peptide synthesis of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for various applications. Its primary mechanism of action is the disruption of cell membrane integrity and the inhibition of key cellular enzymes.

Antifungal Activity

This compound is a potent antifungal agent, particularly against filamentous fungi. It has demonstrated significant activity against important plant pathogens such as Botrytis cinerea (the causative agent of gray mold disease) and Fusarium graminearum. The antifungal action is attributed to its ability to interact with and permeabilize fungal cell membranes, leading to cell death.

Table 2: Antifungal Activity of this compound

Fungal SpeciesActivity MetricConcentrationReference
Botrytis cinereaSignificant inhibition of conidia germination (in vitro)> 1 µM (12h)[3]
Botrytis cinereaSignificant inhibition of conidia germination (in vitro)> 10 µM (24h)[3]
Botrytis cinereaSuccessful control of gray mold on tomato leaves (in planta)50 µM[3]
Fusarium graminearumMinimum Inhibitory Concentration (MIC)100 µg/mL
Antibacterial, Antiviral, and Antitumor Activities

Beyond its antifungal properties, this compound has also been reported to possess antibacterial, antiviral, and antitumor activities. While the exact mechanisms for these activities are still under investigation, they are likely related to its membrane-disrupting capabilities and its ability to inhibit crucial enzymes.

Enzyme Inhibition

A key aspect of this compound's mechanism of action is its ability to inhibit phospholipases. Phospholipases are critical enzymes involved in various cellular processes, including signal transduction, inflammation, and membrane remodeling. This compound has been shown to inhibit phospholipase A2 (PLA2), phospholipase C (PLC), and phospholipase D (PLD).

Enzyme_Inhibition cluster_phospholipases Phospholipase Inhibition Plipastatin_A1 This compound PLA2 Phospholipase A2 (PLA2) Plipastatin_A1->PLA2 Inhibits PLC Phospholipase C (PLC) Plipastatin_A1->PLC Inhibits PLD Phospholipase D (PLD) Plipastatin_A1->PLD Inhibits

Caption: this compound's inhibitory action on key phospholipases.

Table 3: Inhibition of Phospholipases by this compound

EnzymeIC50 (µM)Reference
Phospholipase A2 (PLA2) 2.9[1]
Phospholipase C (PLC) 1.3[1]
Phospholipase D (PLD) 1.4[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Purification of this compound from Bacillus Culture

Purification_Workflow Culture Bacillus sp. Fermentation Broth Centrifugation1 Centrifugation (10,000 x g, 20 min, 4°C) Culture->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Acidification Adjust pH to 2.0 with HCl (Incubate at 4°C overnight) Supernatant->Acidification Centrifugation2 Centrifugation Acidification->Centrifugation2 Precipitate Collect Precipitate Centrifugation2->Precipitate Methanol_Extraction Resuspend in Methanol (Adjust pH to 7.0) Precipitate->Methanol_Extraction Evaporation Rotary Evaporation Methanol_Extraction->Evaporation Crude_Extract Crude Lipopeptide Extract Evaporation->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 column) Crude_Extract->SPE RP_HPLC Reversed-Phase HPLC (C18 column, CH3CN:H2O gradient) SPE->RP_HPLC Pure_Plipastatin_A1 Pure this compound RP_HPLC->Pure_Plipastatin_A1

Caption: General workflow for the purification of this compound.

Protocol:

  • Fermentation and Harvesting: Cultivate the this compound-producing Bacillus strain in a suitable liquid medium. After the desired incubation period, harvest the culture broth and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Acid Precipitation: Collect the supernatant and adjust the pH to 2.0 using 6 M HCl. Incubate the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.

  • Extraction: Centrifuge the acidified supernatant to collect the precipitate. Resuspend the precipitate in methanol and adjust the pH to 7.0. Sonicate the mixture to ensure complete dissolution of the lipopeptides.

  • Concentration: Remove the methanol by rotary evaporation at 40°C to obtain the crude lipopeptide extract.

  • Solid-Phase Extraction (SPE): Dissolve the crude extract in an appropriate solvent and load it onto a C18 SPE column. Elute with a stepwise gradient of methanol or acetonitrile in water to fractionate the extract.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions from SPE using a semi-preparative C18 RP-HPLC column. Employ a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid) to achieve high-purity this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method for Filamentous Fungi - based on CLSI M38-A2)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a filamentous fungus (e.g., Fusarium graminearum).

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • 96-well microtiter plates.

  • Fungal inoculum, standardized to a specific conidial concentration.

  • Sterile water or saline.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Antifungal Agent Dilutions: Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates. The final concentration range should typically span from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

  • Inoculum Preparation: Harvest conidia from a mature fungal culture and suspend them in sterile water or saline. Adjust the conidial suspension to a standardized concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.

  • Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of the diluted this compound) with 100 µL of the standardized fungal inoculum. This will result in a final volume of 200 µL per well and a halving of the initial this compound concentrations. Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation: Incubate the inoculated plates at a suitable temperature (e.g., 35°C) for a specified period (typically 48-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (often ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Phospholipase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific phospholipase (e.g., PLA2, PLC, or PLD).

Materials:

  • Purified phospholipase enzyme (e.g., porcine pancreatic PLA2, bacterial PLC, or cabbage PLD).

  • Specific substrate for the enzyme (e.g., radiolabeled or fluorescently labeled phospholipids).

  • Assay buffer appropriate for the specific enzyme.

  • This compound stock solution.

  • Detection system (e.g., scintillation counter for radiolabeled assays, fluorometer for fluorescent assays, or a pH-stat for titrimetric assays).

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., microtiter plate well or test tube), add a defined amount of the phospholipase enzyme and varying concentrations of this compound. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate. The substrate is often presented in the form of micelles or vesicles to mimic a biological membrane.

  • Incubation: Incubate the reaction mixture at the optimal temperature and for a time period that ensures the reaction proceeds in the linear range.

  • Detection of Product Formation: Quantify the amount of product formed. The method of detection will depend on the substrate used:

    • Radiolabeled Assays: Measure the radioactivity of the released product after separation from the unreacted substrate.

    • Fluorescent Assays: Measure the increase in fluorescence resulting from the cleavage of a quenched fluorescent substrate.

    • Titrimetric Assays: In the case of PLA2, measure the amount of fatty acid released by titrating with a standardized base to maintain a constant pH.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that results in 50% inhibition of the enzyme activity.

Conclusion and Future Perspectives

This compound is a versatile and potent lipopeptide with a well-defined chemical structure and a complex biosynthetic pathway. Its broad-spectrum biological activities, particularly its antifungal and enzyme-inhibitory properties, position it as a promising candidate for development in agriculture as a biocontrol agent and potentially in medicine as a therapeutic. Further research is warranted to fully elucidate the intricate details of its various mechanisms of action and to explore its full therapeutic potential through preclinical and clinical studies. The development of more efficient production and purification strategies will also be crucial for its widespread application.

References

Plipastatin A1 in Microbial Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plipastatin A1, a cyclic lipopeptide produced by various Bacillus species, has garnered significant attention for its potent antimicrobial properties and its intricate role in shaping microbial communities. This technical guide provides an in-depth exploration of this compound, focusing on its biosynthesis, mechanism of action, and its multifaceted interactions with other microorganisms. We present a comprehensive summary of its biological activity through quantitative data, detail the experimental protocols for its study, and provide visual representations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic and ecological potential of this compound.

Introduction

Microbial secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. Among these, the lipopeptides produced by Bacillus species represent a prominent class of molecules with potent antimicrobial activities. This compound, also known as fengycin, is a cyclic lipopeptide that consists of a decapeptide ring linked to a β-hydroxy fatty acid chain of variable length.[1] Produced primarily by species such as Bacillus subtilis and Bacillus amyloliquefaciens, this compound exhibits strong antifungal activity against a broad spectrum of filamentous fungi and has also demonstrated antibacterial effects against specific pathogens.[2][3]

Beyond its direct antimicrobial action, this compound plays a crucial role in microbial ecology, acting as a "shared good" that can protect non-producing bacterial strains from fungal antagonists.[4] This cooperative behavior highlights the complex interplay of microbial interactions mediated by secondary metabolites. Understanding the molecular basis of this compound's function, from its genetic underpinnings to its interactions with target organisms, is essential for harnessing its full potential.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). The genetic blueprint for this machinery is encoded within the pps operon (ppsABCDE).[5] The synthesis is regulated by intricate cellular networks, including the ComQXPA quorum-sensing system and the DegU response regulator, which ensure its production is coordinated with cell density and environmental cues.[1][6]

The pps Operon

The pps operon directs the assembly-line synthesis of the plipastatin peptide backbone. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The final cyclization of the peptide is catalyzed by a thioesterase domain, releasing the mature lipopeptide.

Plipastatin_Biosynthesis cluster_operon pps Operon (ppsABCDE) cluster_regulation Regulation ppsA PpsA ppsB PpsB ppsC PpsC ppsD PpsD ppsE PpsE NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line ppsE->NRPS Encodes ComQXPA ComQXPA Quorum Sensing ComQXPA->ppsA Activates DegU DegU Response Regulator DegU->ppsA Activates Plipastatin This compound NRPS->Plipastatin Synthesizes

Caption: Simplified overview of this compound biosynthesis and its regulation.
Regulatory Pathways

The production of this compound is tightly controlled to balance the metabolic burden on the producing organism with the ecological benefits.

  • ComQXPA Quorum Sensing: This system allows Bacillus to sense its population density.[1] At a high cell density, the ComQXPA system is activated, leading to the upregulation of the pps operon and increased this compound synthesis.[2][7] This coordinated production is crucial for effective fungal inhibition when the bacterial population is sufficient to establish a niche.

  • DegU Response Regulator: The two-component system DegS-DegU responds to various environmental signals. Phosphorylated DegU (DegU-P) acts as a direct transcriptional activator of the pps operon, thereby integrating environmental cues into the decision to produce plipastatins.[6][8]

Plipastatin_Regulation cluster_cell Bacillus subtilis Cell ComP ComP (Sensor Kinase) ComA ComA (Response Regulator) ComP->ComA Phosphorylates pps_operon pps Operon ComA->pps_operon Activates Transcription ComX ComX (Pheromone) ComX->ComP Activates Plipastatin This compound pps_operon->Plipastatin Leads to Synthesis DegS DegS (Sensor Kinase) DegU DegU (Response Regulator) DegS->DegU Phosphorylates DegU->pps_operon Activates Transcription Saureus_QS_Interference cluster_saureus Staphylococcus aureus Cell AgrC AgrC (Receptor Histidine Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates Virulence_Genes Virulence Factor Genes AgrA->Virulence_Genes Activates Transcription AIP Autoinducing Peptide (AIP) AIP->AgrC Activates Toxins_Proteases Toxins & Proteases Virulence_Genes->Toxins_Proteases Expression Plipastatin This compound Plipastatin->AgrC Blocks Activation Screening_Workflow Start Start: Isolate Environmental Microbes Screening Primary Screening (e.g., Agar Diffusion Assays) Start->Screening Identification Identification of Active Strains (e.g., 16S rRNA sequencing) Screening->Identification Purification Purification of Bioactive Compound (e.g., HPLC) Identification->Purification Structure Structural Elucidation (e.g., Mass Spectrometry, NMR) Purification->Structure Quantification Quantitative Bioassays (e.g., MIC Determination) Structure->Quantification Mechanism Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) Quantification->Mechanism End End: Characterized Biocontrol Agent Mechanism->End

References

An In-depth Technical Guide to the Natural Variants and Derivatives of Plipastatin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variants and synthetic derivatives of Plipastatin A1, a potent lipopeptide with significant antifungal and potential therapeutic properties. This document delves into the structural diversity, biological activities, and underlying mechanisms of action of these compounds. Detailed experimental protocols and visual representations of key biological and experimental processes are included to facilitate further research and development in this area.

Introduction to this compound and its Analogs

This compound is a cyclic lipopeptide belonging to the fengycin family, produced by various strains of Bacillus, notably Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] These compounds are characterized by a cyclic decapeptide linked to a β-hydroxy fatty acid chain of variable length.[2] The structural diversity within the plipastatin/fengycin family arises from variations in the amino acid sequence of the peptide ring and the length and branching of the fatty acid tail.[1] This structural heterogeneity contributes to a spectrum of biological activities, with particular prominence in the inhibition of filamentous fungi.[3][4] The exploration of both natural variants and synthetically derived analogs of this compound is a promising avenue for the development of novel antifungal agents and other therapeutics.

Structural Diversity and Quantitative Biological Activity

The biological efficacy of plipastatin variants and other fengycin family members is intrinsically linked to their specific chemical structures. Variations in the fatty acid chain length and amino acid substitutions within the peptide ring can significantly influence their antifungal potency. The following tables summarize the quantitative data on the biological activity of various natural and synthetic analogs, primarily focusing on their Minimum Inhibitory Concentration (MIC) against pathogenic fungi.

Table 1: Antifungal Activity of Plipastatin A and its Natural Variants

CompoundTarget OrganismMIC (µg/mL)Reference
Plipastatin AFusarium graminearum100[5]
This compoundBotrytis cinerea>10 µM (Significant conidia germination inhibition)[6]
This compoundBotrytis cinerea50 µM (Effective disease control on tomato leaves)[6]
Iturin A (for comparison)Fusarium graminearum50[5]

Table 2: Antifungal Activity of Fengycin Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
C16-Fengycin BFusarium graminearumNot specified (growth inhibition observed at 500 µg/mL)[7]
Fengycin mixtureBotrytis cinerea8[4]
Fengycin mixtureFusarium pallidoroseumNot specified (60-69% inhibition)[3]
Fengycin mixtureFusarium moniliformeNot specified (40-61% inhibition)[3]
C17 Fengycin BFusarium oxysporumNot specified (growth inhibition observed)[8]

Biosynthesis and Experimental Workflows

The production of plipastatins is a complex process orchestrated by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the pps operon. Understanding this pathway is crucial for the genetic engineering of strains to produce novel derivatives. The isolation and characterization of these compounds involve a multi-step workflow, from bacterial fermentation to purification and bioactivity assessment.

Plipastatin Biosynthetic Pathway

The biosynthesis of plipastatin is carried out by the plipastatin synthetase complex, which is composed of multiple modules that sequentially add amino acids and the fatty acid chain to the growing peptide. The following diagram illustrates the modular nature of this biosynthetic machinery.

Plipastatin_Biosynthesis cluster_PpsA PpsA cluster_PpsB PpsB cluster_PpsC PpsC cluster_PpsD PpsD cluster_PpsE PpsE PpsA FA C A T E PpsB C A T C A T PpsA->PpsB PpsC C A T E C A T PpsB->PpsC PpsD C A T C A T C A T PpsC->PpsD PpsE C A T TE PpsD->PpsE Release Cyclic Plipastatin PpsE:f3->Release Initiation Fatty Acid Precursor Initiation->PpsA:f0 AminoAcids Amino Acid Pool AminoAcids->PpsA:f2 AminoAcids->PpsB:f1 AminoAcids->PpsB:f4 AminoAcids->PpsC:f1 AminoAcids->PpsC:f5 AminoAcids->PpsD:f1 AminoAcids->PpsD:f4 AminoAcids->PpsD:f7 AminoAcids->PpsE:f1

Caption: Modular organization of the Plipastatin non-ribosomal peptide synthetase (NRPS).

Experimental Workflow for Isolation, Purification, and Bioassay

The process of discovering and characterizing novel plipastatin variants follows a systematic workflow, from cultivation of the producing organism to the final assessment of biological activity.

Experimental_Workflow cluster_Isolation Isolation & Extraction cluster_Purification Purification cluster_Analysis Analysis & Characterization cluster_Bioassay Biological Evaluation Fermentation Bacterial Fermentation (e.g., Bacillus subtilis) Centrifugation Cell-free Supernatant (Centrifugation) Fermentation->Centrifugation Acid_Precipitation Acid Precipitation (pH 2.0) Centrifugation->Acid_Precipitation Methanol_Extraction Methanol Extraction of Precipitate Acid_Precipitation->Methanol_Extraction SPE Solid-Phase Extraction (C18 column) Methanol_Extraction->SPE HPLC Reverse-Phase HPLC SPE->HPLC MS Mass Spectrometry (LC-MS/MS, MALDI-TOF) HPLC->MS NMR NMR Spectroscopy HPLC->NMR Antifungal_Assay Antifungal Activity Assay (MIC determination) HPLC->Antifungal_Assay

Caption: General workflow for the isolation, purification, and analysis of plipastatins.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of plipastatins.

Isolation and Extraction of Plipastatins

This protocol describes a common method for the initial isolation and extraction of lipopeptides from bacterial culture.

  • Fermentation: Inoculate a suitable liquid medium (e.g., Landy medium) with a plipastatin-producing Bacillus strain and incubate for 48-72 hours at 30°C with shaking (200 rpm).

  • Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Acid Precipitation: Collect the cell-free supernatant and adjust the pH to 2.0 using 6 M HCl. Allow the precipitate to form overnight at 4°C.[9]

  • Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes at 4°C to collect the crude lipopeptide precipitate.

  • Methanol Extraction: Resuspend the precipitate in a minimal volume of methanol and stir for 2-3 hours. Centrifuge to remove insoluble material and collect the methanol-soluble fraction.

  • Drying: Evaporate the methanol under reduced pressure to obtain the crude lipopeptide extract.

Purification by Solid-Phase Extraction (SPE)

This protocol outlines the steps for the initial purification and fractionation of the crude extract using a C18 SPE cartridge.

  • Cartridge Conditioning: Precondition a C18 SPE cartridge by washing sequentially with one column volume of methanol followed by two column volumes of deionized water.[9]

  • Sample Loading: Dissolve the crude extract in a small volume of 20% acetonitrile and load it onto the conditioned cartridge.[9]

  • Washing: Wash the cartridge with two column volumes of deionized water to remove polar impurities.

  • Elution: Elute the bound lipopeptides with a stepwise gradient of increasing acetonitrile concentrations (e.g., 20%, 40%, 60%, 80%, and 100%) in water.

  • Fraction Collection: Collect the fractions from each elution step separately.

  • Activity Testing: Screen each fraction for antifungal activity using a rapid bioassay (e.g., agar well diffusion) to identify the active fractions.

High-Performance Liquid Chromatography (HPLC) Purification

This protocol provides a general method for the final purification of plipastatins using reverse-phase HPLC.

  • Sample Preparation: Dissolve the active fraction(s) from SPE in the HPLC mobile phase A. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: Use a C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: Elute the sample using a linear gradient of Mobile Phase B, for example, from 20% to 80% over 40 minutes, at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect the peaks corresponding to the plipastatin analogs.

  • Purity Analysis: Re-inject a small aliquot of each collected fraction into the HPLC to assess its purity.

  • Solvent Evaporation: Lyophilize the pure fractions to remove the solvent.

Antifungal Activity Assay (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the purified compounds.

  • Fungal Inoculum Preparation: Grow the target fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL in a suitable broth medium (e.g., Potato Dextrose Broth).

  • Compound Preparation: Prepare a stock solution of the purified plipastatin analog in a suitable solvent (e.g., DMSO or methanol).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the fungal spore suspension to each well.

  • Controls: Include a positive control (a known antifungal agent), a negative control (broth with the solvent used to dissolve the compound), and a growth control (broth with fungal inoculum only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Conclusion

The natural diversity of the plipastatin family, coupled with the potential for synthetic modification, presents a rich source for the discovery of novel bioactive compounds. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further exploration of the structure-activity relationships and mechanisms of action of these fascinating molecules will undoubtedly pave the way for new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Plipastatin A1 from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Plipastatin A1, a potent antifungal cyclic lipopeptide, is a member of the fengycin family of antibiotics.[1][2] It is produced by various strains of Bacillus, notably Bacillus amyloliquefaciens and Bacillus subtilis.[1][3][4] this compound exhibits significant inhibitory activity against a broad spectrum of filamentous fungi, making it a promising candidate for development as a biocontrol agent in agriculture and as a potential therapeutic agent.[2][3][5] Its mechanism of action involves disrupting the cell membranes of target organisms. This document provides a detailed protocol for the extraction and purification of this compound from bacterial culture, along with methods for its characterization.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is crucial for the successful extraction and purification of the compound.

PropertyValueReference
Molecular FormulaC72H110N12O20[6]
Molecular Weight1463.7 g/mol [6][7]
Exact Mass1462.79593394 Da[6]
ClassCyclic Lipopeptide[1][3]

Experimental Protocols

This section outlines the detailed methodology for the cultivation of Bacillus species, followed by the extraction and purification of this compound.

Bacterial Strain and Culture Conditions
  • Microorganism: Bacillus amyloliquefaciens SH-B74 or a suitable this compound-producing strain of Bacillus subtilis.[3]

  • Activation Medium: Luria-Bertani (LB) agar plates.

  • Seed Culture Medium: Mineral Salts Medium (MSM).[3]

  • Production Culture Medium: Mineral Salts Medium (MSM).[3]

  • Incubation Conditions:

    • Activation: Incubate a single colony on an LB plate for 2 days at 28°C.[3]

    • Seed Culture: Inoculate a single colony into a 250 mL flask containing 50 mL of MSM. Incubate on a shaker at 180 rpm and 28°C for 20 hours.[3]

    • Production Culture: Transfer the seed culture into a 3 L flask containing 1 L of MSM. Incubate on a shaker at 180 rpm and 28°C for 48 hours.[3]

Extraction of Crude this compound

This protocol is based on the principle of acid precipitation of the lipopeptide followed by solvent extraction.

  • Harvesting: After 48 hours of incubation, harvest the bacterial culture.

  • Cell Separation: Centrifuge the culture at 4,000 rpm for 20 minutes to pellet the bacterial cells. Collect the supernatant.[3]

  • Acid Precipitation: Adjust the pH of the supernatant to approximately 2.0 using 6 N hydrochloric acid. This will cause the lipopeptides to precipitate out of the solution.[3][8]

  • Overnight Incubation: Store the acidified supernatant at 4°C overnight to ensure complete precipitation.[3][8]

  • Collection of Precipitate: Centrifuge the mixture at 4,000 rpm for 20 minutes to collect the precipitate.[3]

  • Solvent Extraction: Resuspend the precipitate in methanol and mix thoroughly to extract the this compound.[3][8]

  • Clarification: Centrifuge the methanol mixture at 4,000 rpm for 20 minutes to pellet any insoluble material.

  • Drying: Collect the methanol supernatant and dry it under a vacuum to obtain the crude lipopeptide extract.[3]

Purification of this compound

A two-step chromatographic process is employed for the purification of this compound from the crude extract.

3.1. Solid-Phase Extraction (SPE)

  • Column: C18 SPE flash column.[3]

  • Equilibration: Pre-condition the C18 column with methanol followed by deionized water.[9]

  • Sample Loading: Dissolve the crude extract in 20% (v/v) acetonitrile and load it onto the equilibrated column.[9]

  • Washing: Wash the column with deionized water to remove salts and other polar impurities.[9]

  • Elution: Elute the bound lipopeptides with a stepwise gradient of acetonitrile in water (e.g., 5%, 15%, 25%, 35%, 50%, 75%, and 100% acetonitrile).[9] this compound is expected to elute in the higher acetonitrile fractions.

  • Fraction Analysis: Analyze the fractions for antifungal activity or by analytical techniques like RP-HPLC to identify the fractions containing this compound.

3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A semi-preparative C18 RP-HPLC column is suitable for final purification.[3]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.[1]

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% Solvent B over a suitable time (e.g., 22 minutes) can be used for separation.[1]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[1]

  • Detection: Monitor the elution at 220 nm.[3]

  • Fraction Collection: Collect the peaks corresponding to this compound.

  • Drying: Dry the purified fractions under vacuum to obtain pure this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters that should be recorded during the extraction and purification process. The values provided are examples and will vary depending on the specific experimental conditions and the productivity of the bacterial strain.

ParameterExample Value/RangeNotes
Culture Volume 1 L[3]
Incubation Time 48 hours[3]
Crude Extract Yield VariableDependent on strain and culture conditions.
SPE Elution Concentration 90% AcetonitrileThe fraction often containing the highest concentration of this compound.[3]
Final Purified Yield VariableShould be determined gravimetrically.
Bioactivity (in vitro) Effective at 1-10 µMAgainst B. cinerea conidia germination.[3]
Bioactivity (in planta) 50 µMRequired for successful control of gray mold on tomato leaves.[3]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Plipastatin_Extraction_Workflow cluster_culture Bacterial Culture cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis Activation Strain Activation (LB Agar, 28°C, 48h) Seed_Culture Seed Culture (MSM, 28°C, 180 rpm, 20h) Activation->Seed_Culture Production_Culture Production Culture (MSM, 28°C, 180 rpm, 48h) Seed_Culture->Production_Culture Centrifugation1 Centrifugation (4000 rpm, 20 min) Production_Culture->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Acidification Acidification (pH 2.0) + 4°C Overnight Supernatant->Acidification Centrifugation2 Centrifugation (4000 rpm, 20 min) Acidification->Centrifugation2 Methanol_Extraction Methanol Extraction Centrifugation2->Methanol_Extraction Drying1 Vacuum Drying Methanol_Extraction->Drying1 Crude_Extract Crude this compound Drying1->Crude_Extract SPE Solid-Phase Extraction (C18 Column) Crude_Extract->SPE RP_HPLC RP-HPLC (C18 Column) SPE->RP_HPLC Drying2 Vacuum Drying RP_HPLC->Drying2 Pure_Plipastatin Pure this compound Drying2->Pure_Plipastatin HRESI_MS HRESI-MS Pure_Plipastatin->HRESI_MS MS_MS MS/MS Pure_Plipastatin->MS_MS NMR NMR Pure_Plipastatin->NMR GC_MS GC-MS Pure_Plipastatin->GC_MS Plipastatin_Biosynthesis pps_operon pps Operon (ppsA-E) NRPS_complex Plipastatin Synthetase (PPSA, PPSB, PPSC, PPSD, PPSE) pps_operon->NRPS_complex Transcription & Translation Plipastatin_A1 This compound NRPS_complex->Plipastatin_A1 Assembly & Cyclization Precursors Fatty Acid + Amino Acids (e.g., Glu, Orn, Tyr, Thr, Ile) Precursors->NRPS_complex Substrates

References

Application Note: Solid-Phase Extraction for the Purification of Plipastatin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plipastatin A1, a cyclic lipopeptide belonging to the fengycin family, is a secondary metabolite produced by various Bacillus species.[1] It exhibits potent antifungal and immunosuppressant activities, making it a compound of significant interest for agricultural and pharmaceutical applications.[2][3] The mechanism of action primarily involves the disruption of fungal cell membranes, leading to increased membrane permeability and, in some cases, apoptosis.[4][5] Effective purification of this compound from complex fermentation broths is crucial for its characterization and development. Solid-phase extraction (SPE) is a robust and efficient chromatographic technique for the selective isolation and concentration of lipopeptides like this compound from crude extracts.[6][7]

This application note provides a detailed protocol for the purification of this compound using a C18 solid-phase extraction methodology. It includes procedures for the initial crude extraction from bacterial culture, the SPE fractionation process, and a summary of the expected outcomes based on published data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of an effective purification strategy.

PropertyValueReference
Molecular Formula C72H110N12O20[6]
Molecular Weight 1463.7 g/mol [6]
Nature Cyclic Lipopeptide (Fengycin Family)[1]
Solubility Soluble in DMSO and Methanol. Soluble in water.[2]

Experimental Protocols

The purification of this compound is a multi-step process that begins with the extraction of the crude lipopeptide mixture from the bacterial culture supernatant, followed by selective purification using solid-phase extraction.

Crude Lipopeptide Extraction from Culture Supernatant

This initial step aims to isolate the lipopeptides from the fermentation broth.

Materials:

  • Bacillus sp. culture supernatant

  • 12 N Hydrochloric Acid (HCl)

  • Methanol

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator or vacuum concentrator

Protocol:

  • Adjust the pH of the bacterial culture supernatant to 2.0 using 12 N HCl to precipitate the lipopeptides.[2]

  • Incubate the acidified supernatant at 4°C overnight.

  • Centrifuge the mixture at 4000 rpm for 20 minutes to pellet the precipitated crude lipopeptides.[4]

  • Discard the supernatant and extract the pellet with methanol.[2][4]

  • Centrifuge at 4000 rpm for 20 minutes to separate the methanol extract from the insoluble material.[4]

  • Collect the methanol supernatant and dry it under vacuum to obtain the crude lipopeptide extract.[4]

Solid-Phase Extraction (SPE) of this compound

This protocol details the fractionation of the crude lipopeptide extract using a C18 SPE cartridge.

Materials:

  • Crude lipopeptide extract

  • Acetonitrile (ACN)

  • Deionized water

  • C18 SPE Cartridge (e.g., CHROMABOND C18ec)[2]

  • SPE manifold

  • Collection tubes

Protocol:

  • Sample Preparation: Dissolve the dried crude lipopeptide extract in 20% (v/v) acetonitrile in water.[2]

  • Cartridge Conditioning:

    • Precondition the C18 SPE cartridge by passing a volume of methanol through it.[2]

    • Equilibrate the cartridge by passing a volume of deionized water.[2]

  • Sample Loading: Apply the dissolved crude extract to the conditioned SPE cartridge under low pressure.[2]

  • Washing: Wash the cartridge with deionized water to remove salts and other polar impurities.[2]

  • Elution/Fractionation: Elute the bound lipopeptides with increasing concentrations of acetonitrile in water to fractionate the sample based on polarity. Collect each fraction in a separate tube. The following elution profile is recommended:[2]

    • Fraction 1: 5% Acetonitrile

    • Fraction 2: 15% Acetonitrile

    • Fraction 3: 25% Acetonitrile

    • Fraction 4: 35% Acetonitrile

    • Fraction 5: 50% Acetonitrile

    • Fraction 6: 75% Acetonitrile

    • Fraction 7: 100% Acetonitrile

  • Analysis: Analyze the collected fractions for the presence and purity of this compound, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Expected Results

The fractionation of the crude lipopeptide extract via SPE should yield fractions with varying purity of this compound. Based on studies of similar lipopeptides, the fractions with the highest biological activity, and thus the highest concentration of the target compound, are expected to elute at higher acetonitrile concentrations, reflecting the hydrophobic nature of this compound.[2]

FractionElution Solvent (% Acetonitrile)Expected Antifungal Activity
15%None
215%None
325%None
435%None
550%Active
675%Peak Activity
7100%Active

Table adapted from Alajlani et al. (2016).[2]

Visualizations

Experimental Workflow for this compound Purification

G Workflow for this compound Purification cluster_0 Crude Extraction cluster_1 Solid-Phase Extraction Fermentation Bacillus sp. Fermentation Broth AcidPrecipitation Acid Precipitation (pH 2.0) Fermentation->AcidPrecipitation Centrifugation1 Centrifugation AcidPrecipitation->Centrifugation1 MethanolExtraction Methanol Extraction of Pellet Centrifugation1->MethanolExtraction Drying Drying under Vacuum MethanolExtraction->Drying CrudeExtract Crude Lipopeptide Extract Drying->CrudeExtract SamplePrep Dissolve in 20% ACN CrudeExtract->SamplePrep SPE_Column C18 SPE Cartridge (Condition & Equilibrate) Loading Sample Loading SamplePrep->Loading SPE_Column->Loading Load Sample Washing Wash with Water Loading->Washing Elution Stepwise Elution (5-100% ACN) Washing->Elution Fractions Purified Fractions Elution->Fractions

Caption: Overall workflow from fermentation broth to purified this compound fractions.

Proposed Mechanism of Action of this compound on Fungal Cells

G Mechanism of this compound Action cluster_membrane_effects Membrane Disruption cluster_cellular_outcomes Cellular Consequences Plipastatin This compound Membrane Fungal Cell Membrane Plipastatin->Membrane Interacts with Apoptosis Apoptosis Induction Plipastatin->Apoptosis Induces PoreFormation Pore Formation Membrane->PoreFormation Permeability Increased Permeability Membrane->Permeability Ergosterol Reduced Ergosterol Content Membrane->Ergosterol Leakage Ion & Content Leakage PoreFormation->Leakage Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Apoptosis->CellDeath

Caption: this compound disrupts the fungal cell membrane, leading to cell death.

References

Application Notes and Protocols for RP-HPLC Isolation and Quantification of Plipastatin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plipastatin A1, a member of the fengycin family of cyclic lipopeptides produced by various Bacillus species, exhibits potent antifungal and biocontrol activities.[1][2] Its potential applications in agriculture and medicine necessitate robust and reliable methods for its isolation and quantification. This document provides detailed protocols for the separation and analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for the purification and quantification of biomolecules.[3][4][5] These protocols are designed to guide researchers in obtaining high-purity this compound for experimental use and accurately determining its concentration in various samples.

Experimental Protocols

I. Extraction of Crude this compound from Bacterial Culture

This protocol outlines the initial steps for extracting lipopeptides, including this compound, from a Bacillus fermentation broth.

  • Fermentation: Culture a this compound-producing Bacillus strain, such as Bacillus subtilis or Bacillus amyloliquefaciens, in a suitable fermentation medium (e.g., Landy medium or mineral salts medium) for 48-72 hours.[1][6]

  • Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[6]

  • Acid Precipitation: Collect the supernatant and adjust its pH to 2.0 using 6 M hydrochloric acid. Incubate at 4°C overnight to facilitate the precipitation of lipopeptides.[6]

  • Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude lipopeptide precipitate.

  • Solubilization: Re-suspend the precipitate in methanol and adjust the pH to 7.0. Use sonication to aid in complete dissolution.[6]

  • Concentration: Evaporate the methanol under vacuum using a rotary evaporator at 40°C. Dissolve the final dried product in a small volume of methanol for further purification.[6]

II. Pre-purification of this compound (Optional but Recommended)

To improve the efficiency and longevity of the HPLC column, a pre-purification step can be employed to fractionate the crude extract.

  • Solid-Phase Extraction (SPE):

    • Load the dissolved crude extract onto a C18 SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the lipopeptides with increasing concentrations of methanol (e.g., 80%, 90%, and 100%).[1]

    • Collect the fractions and analyze them by analytical RP-HPLC to identify the fractions containing this compound.

  • Gel Filtration Chromatography:

    • Apply the crude extract to a Sephadex LH-20 gel column.

    • Elute with a suitable solvent mixture, such as chloroform:methanol (1:1, v/v).[6]

    • Collect the fractions and analyze for the presence of this compound.

III. Analytical RP-HPLC for Quantification of this compound

This protocol is for the quantitative analysis of this compound in crude extracts or purified fractions.

  • Sample Preparation: Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: An HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[6]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[6]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[6]

    • Flow Rate: 0.8 mL/min.[6]

    • Injection Volume: 20 µL.[6]

    • Detection: UV at 220 nm.[1]

    • Gradient Program:

      • 50-95% B over 35 minutes

      • 95% B for 10 minutes

      • 95-50% B over 10 minutes

      • 50% B for 5 minutes[6]

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. The concentration of this compound in the samples can be determined by comparing the peak area to the standard curve.

IV. Preparative RP-HPLC for Isolation of this compound

This protocol is for the purification of this compound from pre-purified fractions.

  • Sample Preparation: Dissolve the this compound-containing fraction in the initial mobile phase.

  • HPLC System: A preparative HPLC system with a fraction collector is necessary.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX SB-C18 (9.4 x 250 mm, 5 µm) or equivalent.[6]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[6]

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[6]

    • Flow Rate: 2.5 mL/min.[1]

    • Detection: UV at 220 nm.[1]

    • Gradient Program: A common gradient is from 50% to 90% acetonitrile in water (containing 0.1% TFA) over 25 minutes.[6]

  • Fraction Collection: Collect the peaks corresponding to this compound based on the retention time observed during analytical HPLC.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm the purity of the isolated this compound.

Data Presentation

The following tables summarize typical parameters for the analytical and preparative RP-HPLC of this compound.

Table 1: Analytical RP-HPLC Parameters for this compound Quantification

ParameterValueReference
Column Agilent RTC18 (4.6 x 150 mm, 5 µm)[6]
Mobile Phase A Water + 0.1% TFA[6]
Mobile Phase B Acetonitrile + 0.1% TFA[6]
Flow Rate 0.8 mL/min[6]
Gradient 50-95% B over 35 min[6]
Detection UV at 220 nm[1]
Injection Volume 20 µL[6]
Retention Time (this compound) ~20.5 min[6]

Table 2: Preparative RP-HPLC Parameters for this compound Isolation

ParameterValueReference
Column Agilent ZORBAX SB-C18 (9.4 x 250 mm, 5 µm)[6]
Mobile Phase A Water + 0.1% TFA[6]
Mobile Phase B Acetonitrile + 0.1% TFA[6]
Flow Rate 2.5 mL/min[1]
Gradient 50-90% B over 25 min[6]
Detection UV at 220 nm[1]

Visualization

Experimental Workflow for this compound Isolation and Quantification

The following diagram illustrates the overall workflow from bacterial culture to the final analysis and purification of this compound.

Workflow cluster_extraction Crude Extraction cluster_purification Purification & Analysis Fermentation Bacterial Fermentation Centrifugation1 Centrifugation (Cell Removal) Fermentation->Centrifugation1 Acid_Precipitation Acid Precipitation (pH 2) Centrifugation1->Acid_Precipitation Centrifugation2 Centrifugation (Collect Precipitate) Acid_Precipitation->Centrifugation2 Solubilization Solubilization in Methanol Centrifugation2->Solubilization Concentration Concentration Solubilization->Concentration Pre_Purification Pre-purification (SPE or Gel Filtration) Concentration->Pre_Purification Analytical_HPLC Analytical RP-HPLC (Quantification) Pre_Purification->Analytical_HPLC Preparative_HPLC Preparative RP-HPLC (Isolation) Pre_Purification->Preparative_HPLC Purity_Check Purity Analysis Analytical_HPLC->Purity_Check Preparative_HPLC->Purity_Check

Caption: Workflow for this compound isolation and quantification.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Plipastatin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plipastatin A1, a member of the fengycin family of cyclic lipopeptides, is a bioactive secondary metabolite produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] It exhibits potent antifungal activity against a broad spectrum of plant pathogenic fungi, making it a compound of significant interest for agricultural and pharmaceutical applications.[1][2] this compound consists of a β-hydroxy fatty acid chain linked to a decapeptide moiety, which forms a cyclic structure through a lactone bond. Mass spectrometry is a crucial technique for the identification, structural elucidation, and quantification of this compound. These application notes provide detailed protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The accurate identification and quantification of this compound by mass spectrometry rely on the recognition of its specific precursor and product ions. This compound can be observed in various ionized forms, with the doubly charged ion often being selected for fragmentation in tandem mass spectrometry experiments.

Ion Type m/z (Th) Description Reference
[M+H]⁺1463.8014Protonated molecule[3]
[M+Na]⁺1485.7833Sodiated adduct[3]
[M+2H]²⁺732.4011Doubly protonated molecule (often used as precursor ion for MS/MS)[3][4]

Table 1: Precursor Ions of this compound

Tandem mass spectrometry (MS/MS) of the [M+2H]²⁺ precursor ion of this compound yields a series of characteristic product ions that are indicative of its amino acid sequence and fatty acid chain.

Product Ion m/z Proposed Fragment Reference
966.4Fatty Acid - Glu - Orn - Tyr - Thr - Glu[5][6][7]
1080.5Fatty Acid - Glu - Orn - Tyr - Thr - Glu - Ala[5][6][7]
1209.5Fatty Acid - Glu - Orn - Tyr - Thr - Glu - Ala - Pro[5]
225.9Gln - Tyr[5]
389.0Pro - Gln - Tyr[5]
502.4Ala - Pro - Gln - Tyr[5]
1162.6Fatty Acid - Glu - Orn - Tyr - Thr - Glu - Ala - Pro - Gln[5]
1263.6Fatty Acid - Glu - Orn - Tyr - Thr - Glu - Ala - Pro - Gln - Tyr[5]
1392.7Fatty Acid - Glu - Orn - Tyr - Thr - Glu - Ala - Pro - Gln - Tyr - Ile[5]

Table 2: Characteristic Product Ions of this compound from [M+2H]²⁺ Fragmentation

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Bacillus Fermentation Broth

This protocol outlines the steps for extracting and purifying this compound from a liquid culture of a producing Bacillus strain.

1. Fermentation and Cell Removal: a. Culture the this compound-producing Bacillus strain in a suitable liquid medium (e.g., Landy medium) for 48-72 hours at 30°C with shaking. b. Harvest the culture broth and centrifuge at 8,000 rpm for 20 minutes to pellet the bacterial cells. c. Collect the cell-free supernatant for lipopeptide extraction.

2. Acid Precipitation: a. Adjust the pH of the cell-free supernatant to 2.0 using 6 M HCl. b. Incubate the acidified supernatant at 4°C overnight to allow for the precipitation of lipopeptides. c. Centrifuge the mixture at 8,000 rpm for 20 minutes to collect the crude lipopeptide precipitate.

3. Solvent Extraction: a. Resuspend the precipitate in a minimal amount of deionized water and adjust the pH to 7.0 with 1 M NaOH. b. Extract the lipopeptides with an equal volume of n-butanol or ethyl acetate by vigorous shaking in a separatory funnel. c. Allow the phases to separate and collect the organic phase. d. Repeat the extraction process two more times. e. Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipopeptide extract.

4. Solid-Phase Extraction (SPE) for Further Purification: a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Dissolve the crude extract in a small volume of 70% methanol and load it onto the conditioned SPE cartridge. c. Wash the cartridge with a stepwise gradient of increasing methanol concentrations in water (e.g., 60%, 80%, 100% methanol) to elute different lipopeptide families. Plipastatins typically elute in the higher methanol fractions (e.g., 80-100%). d. Collect the fractions and evaporate the solvent.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using a reverse-phase HPLC system coupled to a tandem mass spectrometer.

1. Sample Preparation: a. Dissolve the purified this compound extract in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient:
  • 0-2 min: 40% B
  • 2-15 min: Linear gradient from 40% to 95% B
  • 15-18 min: Hold at 95% B
  • 18-18.1 min: Return to 40% B
  • 18.1-22 min: Re-equilibration at 40% B
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 450°C
  • Cone Gas Flow: 50 L/hr
  • Desolvation Gas Flow: 800 L/hr
  • Data Acquisition: Full scan mode (m/z 300-1800) and Targeted MS/MS mode.
  • Precursor Ion for MS/MS: m/z 732.4 [M+2H]²⁺
  • Collision Energy: Optimized for fragmentation (typically 20-40 eV)

Visualizations

Experimental Workflow

This compound Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Fermentation Bacillus spp. Fermentation Centrifugation1 Cell Removal (Centrifugation) Fermentation->Centrifugation1 Supernatant Cell-Free Supernatant Centrifugation1->Supernatant Acidification Acid Precipitation (pH 2.0, 4°C) Supernatant->Acidification Centrifugation2 Collect Precipitate (Centrifugation) Acidification->Centrifugation2 Solvent_Extraction Solvent Extraction (e.g., n-butanol) Centrifugation2->Solvent_Extraction SPE Solid-Phase Extraction (C18 Cartridge) Solvent_Extraction->SPE Purified_Extract Purified this compound Extract SPE->Purified_Extract LC_Separation Reverse-Phase LC Separation Purified_Extract->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI Full_Scan_MS Full Scan MS (Precursor Ion Selection) ESI->Full_Scan_MS Tandem_MS Tandem MS (MS/MS) (Fragmentation) Full_Scan_MS->Tandem_MS Data_Analysis Data Analysis (Identification & Quantification) Tandem_MS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Fragmentation Pathway of this compound

This compound Fragmentation cluster_main Fragmentation of this compound [M+2H]²⁺ (m/z 732.4) cluster_fragments Key Product Ions Parent [M+2H]²⁺ m/z 732.4 f966 m/z 966.4 (FA-Glu-Orn-Tyr-Thr-Glu) Parent->f966 Loss of Ala-Pro-Gln-Tyr-Ile f1080 m/z 1080.5 (FA-Glu-Orn-Tyr-Thr-Glu-Ala) Parent->f1080 Loss of Pro-Gln-Tyr-Ile f1209 m/z 1209.5 (FA-Glu-Orn-Tyr-Thr-Glu-Ala-Pro) Parent->f1209 Loss of Gln-Tyr-Ile f502 m/z 502.4 (Ala-Pro-Gln-Tyr) Parent->f502 Internal Fragment

Caption: Proposed fragmentation of this compound.

Mechanism of Action

This compound Mechanism of Action cluster_interaction Interaction with Fungal Cell Membrane cluster_effect Cellular Effects Plipastatin This compound Membrane Fungal Cell Membrane (Phospholipids & Sterols) Plipastatin->Membrane Hydrophobic & Electrostatic Interactions Pore_Formation Pore Formation & Membrane Disruption Membrane->Pore_Formation Ion_Leakage Increased Ion Permeability (K⁺ Efflux) Pore_Formation->Ion_Leakage Cell_Death Cell Lysis & Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of action of this compound on fungal cells.

References

Application Notes and Protocols for the Structural Confirmation of Plipastatin A1 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plipastatin A1 is a cyclic lipopeptide antibiotic belonging to the fengycin family, produced by various strains of Bacillus, including Bacillus cereus and Bacillus subtilis. It exhibits potent antifungal and enzyme-inhibitory activities, making it a molecule of significant interest in drug discovery and development. The structural confirmation of such complex natural products is a critical step in understanding their mechanism of action and for any further development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry, stands as the cornerstone for the unambiguous structural elucidation of this compound. This application note provides a detailed overview of the NMR-based methodologies and protocols for the structural confirmation of this compound.

Structural Elucidation Workflow

The structural confirmation of this compound is a multi-step process that begins with the isolation and purification of the compound, followed by the determination of its molecular formula and amino acid sequence, and culminates in the detailed structural analysis using a suite of NMR experiments.

G Isolation Isolation & Purification (SPE & RP-HPLC) HRESIMS High-Resolution ESI-MS Isolation->HRESIMS Molecular Formula GCMS GC-MS of Fatty Acid Isolation->GCMS NMR_1D 1D NMR (1H, 13C) Isolation->NMR_1D Sample for NMR MSMS Tandem MS (MS/MS) HRESIMS->MSMS Amino Acid Sequence Data_Integration Data Integration & Analysis MSMS->Data_Integration GCMS->Data_Integration NMR_2D_COSY 2D NMR: COSY NMR_1D->NMR_2D_COSY Proton Spin Systems NMR_2D_HSQC 2D NMR: HSQC NMR_1D->NMR_2D_HSQC Direct C-H Correlations NMR_2D_COSY->Data_Integration NMR_2D_HMBC 2D NMR: HMBC NMR_2D_HSQC->NMR_2D_HMBC Long-Range C-H Correlations NMR_2D_HMBC->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1: Workflow for the structural elucidation of this compound.

Quantitative NMR Data

The structural confirmation of this compound relies on the detailed analysis of its 1D and 2D NMR spectra. The following tables summarize the tentatively assigned ¹H and ¹³C NMR chemical shifts for this compound, as referenced from the analysis of closely related fengycins and published data on this compound.[1][2]

Table 1: ¹H NMR (600 MHz, CD₃OD) Data for this compound

Amino Acid Residue/Fatty AcidPositionδH (ppm)MultiplicityJ (Hz)
Fatty Acid Chain
β-CH3'~4.0m
α-CH₂2'~2.4m
-(CH₂)n--1.2-1.4br s
CH₃terminal~0.9t
Peptide Backbone
Glu¹α-H~4.2m
Orn²α-H~4.1m
Tyr³α-H~4.5m
Ar-H~7.0, ~6.7d, d
Thr⁴α-H~4.3m
β-H~4.1m
Glu⁵α-H~4.2m
Ala⁶α-H~4.3q
β-CH₃~1.3d
Pro⁷α-H~4.4m
Gln⁸α-H~4.2m
Tyr⁹α-H~4.6m
Ar-H~7.1, ~6.8d, d
Ile¹⁰α-H~4.0m

Table 2: ¹³C NMR (150 MHz, CD₃OD) Data for this compound

Amino Acid Residue/Fatty AcidPositionδC (ppm)
Fatty Acid Chain
C=O1'~174
β-CH3'~70
α-CH₂2'~42
-(CH₂)n--23-33
CH₃terminal14.5
Peptide Backbone
Glu¹C=O~175
α-C~55
Orn²C=O~174
α-C~56
Tyr³C=O~173
α-C~57
Ar-C~157, 131, 116
Thr⁴C=O~173
α-C~61
β-C~68
Glu⁵C=O~175
α-C~55
Ala⁶C=O~176
α-C~51
β-C~18
Pro⁷C=O~175
α-C~62
Gln⁸C=O~175
α-C~55
Tyr⁹C=O~173
α-C~58
Ar-C~158, 132, 117
Ile¹⁰C=O~174
α-C~60

Experimental Protocols

Detailed below are the recommended experimental protocols for acquiring the necessary NMR data for the structural confirmation of this compound. The parameters are based on a Bruker AV600 spectrometer and may require optimization for other instruments.[1]

Sample Preparation
  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Spectroscopy
  • Pulse Program: zg30

  • Spectrometer Frequency: 600 MHz

  • Spectral Width (SW): 12 ppm (7200 Hz)

  • Acquisition Time (AQ): 2.28 s

  • Relaxation Delay (D1): 1.0 s

  • Number of Scans (NS): 16

  • Temperature: 298 K

¹³C NMR Spectroscopy
  • Pulse Program: zgpg30

  • Spectrometer Frequency: 150 MHz

  • Spectral Width (SW): 240 ppm (36000 Hz)

  • Acquisition Time (AQ): 0.91 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 1024

  • Temperature: 298 K

2D COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf

  • Data Points (TD): 2048 in F2, 512 in F1

  • Spectral Width (SW): 10 ppm in both F1 and F2

  • Number of Scans (NS): 8

  • Relaxation Delay (D1): 1.5 s

  • Temperature: 298 K

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.3

  • Data Points (TD): 1024 in F2, 256 in F1

  • Spectral Width (SW): 10 ppm in F2 (¹H), 160 ppm in F1 (¹³C)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

  • Temperature: 298 K

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf

  • Data Points (TD): 2048 in F2, 512 in F1

  • Spectral Width (SW): 10 ppm in F2 (¹H), 200 ppm in F1 (¹³C)

  • Number of Scans (NS): 32

  • Relaxation Delay (D1): 2.0 s

  • Long-range J(C,H) Coupling Constant: 8 Hz

  • Temperature: 298 K

Data Interpretation and Structural Confirmation

The collective analysis of the NMR data allows for the complete structural assignment of this compound.

  • ¹H and ¹³C NMR: Provide the initial chemical shift information for all proton and carbon environments in the molecule.

  • COSY: Establishes the proton-proton scalar coupling networks within each amino acid residue and the fatty acid chain, allowing for the identification of individual spin systems.

  • HSQC: Correlates each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.

  • HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the individual amino acid spin systems to each other through the peptide bonds (by observing correlations from α-protons and amide protons to carbonyl carbons) and for linking the fatty acid chain to the peptide core.

By integrating the information from all these experiments, a complete and unambiguous 2D structure of this compound can be constructed and confirmed.

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of complex natural products like this compound. The application of a comprehensive suite of 1D and 2D NMR experiments provides the detailed atomic-level information required for unambiguous structure elucidation. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists involved in the study of lipopeptides and other natural products.

References

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Plipastatin A1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plipastatin A1, also known as Fengycin, is a cyclic lipopeptide produced by various strains of Bacillus, including Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] It is part of the fengycin family of lipopeptides, which are recognized for their potent and broad-spectrum antifungal activity against numerous plant pathogenic fungi.[3] Structurally, this compound consists of a ten-amino acid peptide ring linked to a β-hydroxy fatty acid chain.[1] This amphiphilic nature is crucial for its biological activity, primarily targeting the cell membranes of susceptible organisms. These application notes provide a summary of its mechanism, known inhibitory concentrations, and a detailed protocol for determining its Minimum Inhibitory Concentration (MIC).

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of cell membrane integrity.[1] Its lipophilic fatty acid tail inserts into the phospholipid bilayer of the fungal cell membrane, while the hydrophilic peptide ring remains on the exterior. This interaction leads to the formation of pores or channels, altering membrane permeability.[4] The resulting loss of the electrochemical gradient and leakage of essential ions and cellular contents, such as cytoplasm, leads to complete structural destruction of the fungal hyphae and conidia.[4][5] This action is typically fungicidal, meaning it actively kills the fungal spores and hyphae rather than merely inhibiting their growth.[5]

Applications in Research and Drug Development

This compound's potent antifungal properties make it a subject of significant interest in several fields:

  • Agricultural Biocontrol: It is a promising candidate for use as a biological pesticide to control plant diseases caused by pathogenic fungi, such as gray mold (Botrytis cinerea) and Fusarium head blight (Fusarium graminearum).[2][4][6]

  • Food Preservation: Its ability to inhibit spoilage fungi highlights its potential as a natural preservative for fruits and vegetables.[1]

  • Biomedicine: As an antimicrobial peptide, it serves as a model for developing new antifungal drugs, particularly in the context of rising resistance to conventional therapies.[1]

Quantitative Data Summary: MIC of this compound

The following table summarizes the known minimum inhibitory concentrations of this compound against various fungal species as documented in the literature.

MicroorganismMIC ValueAssay Type / EndpointReference
Fusarium graminearum100 µg/mLComplete inhibition of conidial germination[5]
Fusarium oxysporum f. sp. cucumerinum16 µg/mLAntifungal activity[7]
Botrytis cinerea>10 µM (~14.6 µg/mL)Significant inhibition of conidia germination[6]

Note: The molecular weight of this compound (~1463.8 g/mol ) was used for the approximate conversion from µM to µg/mL.[8]

Experimental Protocols

Protocol 1: Determination of MIC by Broth Microdilution

This protocol outlines the determination of this compound's MIC against a target fungal pathogen using the broth microdilution method in a 96-well microtiter plate format.[9]

Materials:

  • Purified this compound

  • Sterile solvent for this compound (e.g., Methanol or DMSO)

  • Target fungal strain (e.g., Fusarium graminearum)

  • Appropriate sterile liquid culture medium (e.g., Potato Dextrose Broth (PDB), half-strength Yeast Peptone Glucose (YPG))[5]

  • Sterile 96-well round-bottom microtiter plates

  • Sterile deionized water or buffer

  • Micropipettes and sterile tips

  • Incubator set to the optimal temperature for the test organism (e.g., 28°C)

  • Microplate reader (optional, for spectrophotometric measurement)

Procedure:

  • Preparation of Fungal Inoculum: a. Culture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed. b. Harvest conidia (spores) by flooding the plate with sterile water or buffer and gently scraping the surface. c. Filter the suspension to remove mycelial fragments. d. Adjust the spore concentration to a final working concentration of 1 x 10⁴ to 5 x 10⁵ CFU/mL using a hemocytometer or by spectrophotometric correlation.

  • Preparation of this compound Stock Solution: a. Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., 2560 µg/mL). The initial concentration should be at least double the highest concentration to be tested.[9]

  • Serial Dilution in Microtiter Plate: a. Dispense 100 µL of sterile liquid culture medium into all wells of a 96-well plate.[9] b. Add 100 µL of the this compound stock solution to the wells in the first column, resulting in the highest test concentration (e.g., 1280 µg/mL, which will be further diluted in the next step). c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column.[9] d. Discard the final 100 µL from the 10th column.[9] e. Column 11: Serve as the positive control (growth control), containing 100 µL of medium and no this compound. f. Column 12: Serve as the negative control (sterility control), containing only 100 µL of medium.

  • Inoculation: a. Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. This halves the concentration of this compound in each well, bringing it to the final test concentrations (e.g., 640, 320, 160... µg/mL). The final inoculum density will be approximately 0.5 x 10⁴ to 2.5 x 10⁵ CFU/mL. b. Do not add inoculum to column 12.

  • Incubation: a. Seal the plate (e.g., with parafilm) to prevent evaporation and contamination. b. Incubate the plate at the optimal growth temperature for the fungus (e.g., 28°C) for a predefined period (e.g., 24-72 hours), until robust growth is visible in the positive control wells (Column 11).

  • MIC Determination: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus (i.e., the well remains clear).[5] b. For a more quantitative result, the optical density (OD) can be read using a microplate reader at a suitable wavelength (e.g., 600 nm). The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥95%) in growth compared to the positive control.[5]

Visualizations

MIC_Determination_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis prep_reagents Prepare Reagents (Medium, Plipastatin Stock) serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_reagents->serial_dilution prep_inoculum Prepare Fungal Inoculum (Spore Suspension) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (e.g., 48h at 28°C) add_inoculum->incubate read_results Observe Growth Visually or Read Absorbance incubate->read_results end_node Determine MIC Value read_results->end_node start_node Start start_node->prep_reagents start_node->prep_inoculum

Caption: Experimental workflow for MIC determination.

Plipastatin_Mechanism cluster_cell Fungal Cell membrane Plasma Membrane disruption Membrane Disruption & Pore Formation membrane->disruption wall Cell Wall wall->membrane cytoplasm Cytoplasm (Ions, Organelles) leakage Leakage of Cellular Contents cytoplasm->leakage Escapes plipastatin This compound plipastatin->wall Binds to / Interacts with plipastatin->disruption disruption->leakage death Cell Death (Fungicidal Effect) leakage->death

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: In Vitro Antifungal Activity of Plipastatin A1 against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a ubiquitous plant pathogen responsible for significant pre- and post-harvest losses in a wide range of agricultural crops. The emergence of fungicide-resistant strains necessitates the development of novel antifungal agents. Plipastatin A1, a cyclic lipopeptide produced by various Bacillus species, has demonstrated promising antifungal activity against several plant pathogenic fungi. This document provides detailed protocols for assessing the in vitro antifungal activity of this compound against Botrytis cinerea, focusing on the inhibition of mycelial growth and conidial germination. Plipastatins are known to exert their antifungal effects primarily by disrupting the integrity of the fungal cell membrane, leading to cell death.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of this compound against Botrytis cinerea.

Table 1: Inhibition of Botrytis cinerea Conidial Germination by this compound.

Concentration (µM)Inhibition of Conidial Germination (%) after 12hInhibition of Conidial Germination (%) after 24h
1Significant InhibitionNot reported
10> 90%Significant Inhibition
50> 95%> 95%

Data synthesized from literature reports.[3]

Table 2: Representative Mycelial Growth Inhibition of Botrytis cinerea by this compound (Hypothetical Data).

Concentration (µg/mL)Mycelial Growth Inhibition (%)
115
545
1070
2590
5098
100100

Experimental Protocols

Broth Microdilution Assay for Mycelial Growth Inhibition

This protocol is adapted from standard broth microdilution methods for filamentous fungi.

3.1.1. Materials

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile distilled water

  • Hemocytometer

3.1.2. Protocol

  • Fungal Culture Preparation: Culture B. cinerea on PDA plates at 22-25°C for 7-10 days until sporulation is abundant.

  • Conidial Suspension Preparation: Flood the PDA plate with sterile distilled water containing 0.05% (v/v) Tween 80. Gently scrape the surface with a sterile loop to dislodge the conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Conidia Concentration Adjustment: Centrifuge the conidial suspension, wash with sterile water, and resuspend in PDB. Adjust the conidial concentration to 1 x 10⁵ conidia/mL using a hemocytometer.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in PDB in a 96-well plate to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% (v/v).

  • Inoculation: Add the prepared conidial suspension to each well containing the this compound dilutions.

  • Controls: Include a positive control (no this compound) and a negative control (PDB only).

  • Incubation: Incubate the microtiter plates at 22-25°C for 48-72 hours in the dark.

  • Data Analysis: Measure the optical density (OD) at 600 nm using a microplate reader. The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (OD_sample - OD_negative) / (OD_positive - OD_negative))

  • Determination of MIC and IC50: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes complete inhibition of visible growth. The IC50 (half-maximal inhibitory concentration) can be determined by plotting the percentage of inhibition against the log of the concentration and fitting the data to a dose-response curve.

Conidial Germination Assay

3.2.1. Materials

  • Same as for the broth microdilution assay.

  • Microscope slides with concavities or hydrophobic surfaces.

  • Microscope.

3.2.2. Protocol

  • Conidial Suspension Preparation: Prepare a conidial suspension of B. cinerea at a concentration of 1 x 10⁵ conidia/mL in PDB as described previously.

  • This compound Treatment: Prepare different concentrations of this compound in PDB.

  • Incubation: Mix the conidial suspension with the this compound solutions. Pipette 20 µL of each mixture onto a sterile microscope slide or the well of a microtiter plate.

  • Humidity Chamber: Place the slides or plates in a humid chamber to prevent evaporation.

  • Incubation: Incubate at 22-25°C for 12 and 24 hours.

  • Microscopic Examination: After incubation, observe the conidia under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Count at least 100 conidia per replicate for each concentration. Calculate the percentage of germination inhibition using the formula: % Inhibition = 100 * (1 - (% Germination_sample / % Germination_control))

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis B_cinerea Botrytis cinerea Culture Conidia_Suspension Conidial Suspension (1x10^5 conidia/mL) B_cinerea->Conidia_Suspension Inoculation Inoculation of Conidial Suspension Conidia_Suspension->Inoculation Plipastatin_Stock This compound Stock (in DMSO) Serial_Dilution Serial Dilutions of this compound Plipastatin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate_Plates Incubate Plates (22-25°C, 48-72h) Inoculation->Incubate_Plates Controls Positive & Negative Controls Controls->Incubate_Plates OD_Measurement OD Measurement (600 nm) Incubate_Plates->OD_Measurement Data_Calculation Calculate % Inhibition, MIC, and IC50 OD_Measurement->Data_Calculation

Caption: Experimental workflow for the in vitro antifungal activity assay.

Mechanism of Action of this compound

mechanism_of_action cluster_fungal_cell Botrytis cinerea Cell cluster_effects Cellular Effects Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm (Cellular Contents) Membrane_Damage Membrane Permeabilization & Damage Cell_Membrane->Membrane_Damage Plipastatin This compound Plipastatin->Cell_Membrane Intercalates and disrupts Leakage Leakage of Cellular Contents Membrane_Damage->Leakage Vacuolation Vacuolation Membrane_Damage->Vacuolation Cell_Death Fungal Cell Death Leakage->Cell_Death Vacuolation->Cell_Death

Caption: Proposed mechanism of action of this compound on Botrytis cinerea.

References

Application Notes and Protocols for Conidia Germination Inhibition Assay using Plipastatin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plipastatin A1, a cyclic lipopeptide antibiotic produced by various Bacillus species, has demonstrated potent antifungal activity against a range of pathogenic fungi.[1][2] Its primary mechanism of action involves the interaction with and disruption of the fungal cell membrane, leading to increased permeability and subsequent inhibition of cellular processes.[1] One of the critical developmental stages in the fungal life cycle susceptible to this compound is conidia germination. The inhibition of this process is a key indicator of the antifungal potential of a compound. These application notes provide a comprehensive overview and detailed protocols for conducting a conidia germination inhibition assay using this compound.

Principle of the Assay

The conidia germination inhibition assay is a quantitative microscopic method used to determine the efficacy of an antifungal agent in preventing the germination of fungal spores (conidia). Conidia are incubated in a suitable growth medium in the presence of varying concentrations of the test compound, in this case, this compound. After a defined incubation period, the percentage of germinated conidia is determined by microscopic observation. A conidium is typically considered germinated if the germ tube is equal to or longer than the length of the conidium itself. The results can be used to determine key parameters such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits germination.

Applications

  • Antifungal Drug Discovery: Screening and characterization of new antifungal compounds.

  • Biocontrol Agent Evaluation: Assessing the efficacy of microbial-produced compounds like this compound in controlling fungal pathogens.[1][2]

  • Mechanism of Action Studies: Investigating the effects of antifungal agents on fungal development and morphology.

  • Quality Control: Testing the potency of antifungal formulations.

Data Presentation

The quantitative data from a conidia germination inhibition assay using this compound can be summarized for clear comparison. The following tables provide examples of expected results against different fungal species.

Table 1: Inhibition of Fusarium graminearum Conidia Germination by this compound

This compound Concentration (µg/mL)Germination Inhibition Rate (%) after 12 hoursObservation
0 (Control)0%Normal germination and hyphal growth
5Partial InhibitionReduced germination rate
50Significant InhibitionVery few germinated conidia
100100%Complete inhibition of germination (MIC)

Data adapted from studies on Fusarium graminearum.

Table 2: Inhibition of Botrytis cinerea Conidia Germination by this compound

This compound Concentration (µM)Germination Inhibition relative to Control (12 hours)Germination Inhibition relative to Control (24 hours)
0 (Control)No InhibitionNo Inhibition
1Significant InhibitionPartial Inhibition
10Significant InhibitionSignificant Inhibition
50Complete InhibitionComplete Inhibition

Data adapted from studies on Botrytis cinerea, showing significant inhibitory activity at concentrations higher than 1 µM at 12 hours and 10 µM at 24 hours.[1]

Experimental Protocols

Protocol 1: Preparation of Fungal Conidia Suspension
  • Fungal Culture: Grow the desired fungal species (e.g., Fusarium graminearum, Botrytis cinerea) on a suitable solid medium, such as Potato Dextrose Agar (PDA), for 7-14 days at 25-28°C to allow for sufficient sporulation.

  • Harvesting Conidia: Flood the surface of the agar plate with 10 mL of sterile distilled water or a suitable buffer (e.g., phosphate-buffered saline with 0.05% Tween 80 to aid in spore dispersal).

  • Spore Suspension: Gently scrape the surface of the culture with a sterile cell scraper or glass rod to dislodge the conidia.

  • Filtration: Filter the resulting suspension through several layers of sterile cheesecloth or a sterile syringe filter with a pore size of ~40 µm to remove hyphal fragments.

  • Quantification: Determine the concentration of conidia in the suspension using a hemocytometer.

  • Dilution: Adjust the concentration of the conidia suspension to the desired working concentration (e.g., 1 x 10⁵ conidia/mL) with a suitable liquid growth medium (e.g., Potato Dextrose Broth (PDB) or Yeast Peptone Glucose (YPG) medium).

Protocol 2: Conidia Germination Inhibition Assay
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the chosen liquid growth medium to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent across all treatments and the control, and is non-inhibitory to germination.

  • Assay Setup: In sterile microcentrifuge tubes or wells of a microtiter plate, mix equal volumes of the conidia suspension (from Protocol 1) and the this compound dilutions. For example, mix 100 µL of the 1 x 10⁵ conidia/mL suspension with 100 µL of each this compound dilution.

  • Controls:

    • Negative Control: Mix the conidia suspension with the liquid growth medium containing the same concentration of the solvent used to dissolve this compound.

    • Positive Control (Optional): Use a known antifungal agent as a positive control for germination inhibition.

  • Incubation: Incubate the assay tubes/plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a predetermined time (e.g., 12 or 24 hours). Incubation can be static or with gentle shaking.

  • Microscopic Evaluation: After incubation, place a small aliquot (e.g., 10 µL) of each treatment and control onto a microscope slide. Observe under a light microscope at 200x or 400x magnification.

  • Data Collection: For each replicate of each treatment, count a predetermined number of conidia (e.g., 100-200) and record the number of germinated and non-germinated spores. A conidium is considered germinated if the germ tube length is equal to or greater than the spore length.

  • Calculation of Inhibition Rate: Calculate the germination inhibition rate using the following formula:

    • Inhibition Rate (%) = [ (Control Germination Rate - Treated Germination Rate) / Control Germination Rate ] x 100

Protocol 3: Viability Staining (Optional)

To determine if the inhibitory effect of this compound is fungicidal (kills the conidia) or fungistatic (inhibits germination without killing), a viability staining assay can be performed.

  • Perform Inhibition Assay: Follow steps 1-5 of Protocol 2.

  • Staining: After incubation, add a viability stain such as Fluorescein Diacetate (FDA) or SYTOX Green to a final concentration of 5-10 µg/mL. FDA stains viable cells green, while SYTOX Green penetrates cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Incubation with Stain: Incubate in the dark for 10-15 minutes.

  • Microscopic Observation: Observe the conidia under a fluorescence microscope using the appropriate filter sets.

  • Assessment: Quantify the percentage of viable (fluorescent with FDA) versus non-viable (non-fluorescent with FDA, or fluorescent with SYTOX Green) conidia.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture 1. Fungal Culture on PDA harvest_conidia 2. Harvest Conidia fungal_culture->harvest_conidia prepare_suspension 3. Prepare & Quantify Conidia Suspension harvest_conidia->prepare_suspension mix_components 5. Mix Conidia Suspension with this compound prepare_suspension->mix_components prepare_plipastatin 4. Prepare this compound Serial Dilutions prepare_plipastatin->mix_components incubation 6. Incubate (12-24h) mix_components->incubation microscopy 7. Microscopic Observation incubation->microscopy quantify 8. Quantify Germination microscopy->quantify calculate 9. Calculate Inhibition Rate quantify->calculate

Caption: Workflow for the conidia germination inhibition assay.

Proposed Mechanism of Action of this compound

G cluster_stress Cellular Stress cluster_germination Germination Signaling Plipastatin This compound Membrane Fungal Cell Membrane Plipastatin->Membrane Interacts with MembraneDisruption Membrane Permeabilization & Disruption Membrane->MembraneDisruption CWI Cell Wall Integrity (CWI) Pathway Activation MembraneDisruption->CWI Triggers Inhibition Inhibition MembraneDisruption->Inhibition Directly causes CWI->Inhibition Contributes to cAMP_PKA cAMP/PKA Pathway Germination Conidia Germination cAMP_PKA->Germination MAPK MAPK Pathway MAPK->Germination Inhibition->Germination

Caption: this compound inhibits germination via membrane disruption.

References

Application of Plipastatin A1 in Plant Disease Biocontrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plipastatin A1, a cyclic lipopeptide belonging to the fengycin family, is a secondary metabolite produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] It has garnered significant attention in the field of agricultural biotechnology for its potent antifungal properties and its ability to elicit induced systemic resistance (ISR) in plants.[3][4][5] This dual mode of action makes this compound a promising candidate for the development of effective and sustainable biocontrol agents against a range of phytopathogenic fungi.

These application notes provide a comprehensive overview of the use of this compound in plant disease management, including its mechanism of action, target pathogens, and detailed protocols for laboratory and greenhouse evaluation.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action against plant pathogens:

  • Direct Antifungal Activity: this compound directly inhibits fungal growth by disrupting cell membranes, leading to vacuolation and leakage of cellular contents.[6] This activity is effective against both fungal spores and mycelia. Specifically, it has been shown to cause large gaps in the cell walls and severe damage to the plasma membranes of fungal pathogens.[6]

  • Induced Systemic Resistance (ISR): this compound acts as an elicitor of the plant's innate immune system, triggering a state of heightened defense readiness known as Induced Systemic Resistance (ISR).[3][4] This systemic response enhances the plant's ability to resist subsequent pathogen attacks. The ISR pathway induced by Plipastatins and other fengycins is typically dependent on the plant hormones jasmonic acid (JA) and ethylene (ET), and is distinct from the salicylic acid (SA)-dependent Systemic Acquired Resistance (SAR) pathway.[7][8]

Target Pathogens

This compound has demonstrated significant efficacy against a variety of economically important plant pathogens, including:

  • Botrytis cinerea : The causal agent of gray mold disease in a wide range of crops, including tomatoes and grapes.[1][9]

  • Fusarium graminearum : A devastating pathogen of cereal crops, causing Fusarium Head Blight (FHB).[6]

  • Fusarium oxysporum : The causal agent of Fusarium wilt in numerous crops.[2][10]

  • Agrobacterium tumefaciens : The bacterium responsible for crown gall disease.[11]

  • Various other filamentous fungi .[12]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against key plant pathogens from cited research.

Table 1: Efficacy of this compound against Botrytis cinerea

ParameterConcentrationIncubation TimeResultReference
Inhibition of Conidia Germination (in vitro)> 1 µM12 hoursSignificant inhibition[3][9]
Inhibition of Conidia Germination (in vitro)> 10 µM24 hoursSignificant inhibition[3][9]
Reduction of Gray Mold Disease (on tomato leaves)50 µM-Significant reduction in lesion percentage[1][9]

Table 2: Efficacy of this compound against Fusarium graminearum

ParameterConcentrationResultReference
Minimal Inhibitory Concentration (MIC) for conidial germination100 µg/mlComplete inhibition[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biocontrol potential of this compound.

Protocol 1: In Vitro Antifungal Assay against Botrytis cinerea Conidia Germination

This protocol is adapted from the methodology described by Ma & Hu (2018).[3]

Objective: To determine the direct inhibitory effect of this compound on the germination of B. cinerea conidia.

Materials:

  • Purified this compound

  • Botrytis cinerea culture grown on Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • Microscopic slides

  • Pipettes and sterile tips

  • Incubator (20-25°C)

  • Microscope

Procedure:

  • Spore Suspension Preparation:

    • Flood a 10-14 day old culture of B. cinerea on PDA with sterile distilled water.

    • Gently scrape the surface with a sterile loop to release the conidia.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the conidia concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Treatment Application:

    • Prepare a series of this compound dilutions (e.g., 1 µM, 10 µM, 50 µM) in sterile distilled water. A control with only sterile distilled water should be included.

    • Mix equal volumes of the conidia suspension and the this compound dilutions.

  • Incubation:

    • Pipette 10 µL of each treated spore suspension onto a clean microscopic slide.

    • Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) to prevent drying.

    • Incubate at 20-25°C for 12 and 24 hours.

  • Evaluation:

    • After each incubation period, observe the slides under a microscope.

    • Count the number of germinated and non-germinated spores in at least three different fields of view for each treatment. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination inhibition for each concentration compared to the control.

Protocol 2: Biocontrol Assay on Tomato Leaf Discs against Botrytis cinerea

This protocol is a modification of the method described by Ma & Hu (2018).[3]

Objective: To evaluate the efficacy of this compound in controlling gray mold disease on tomato leaves.

Materials:

  • Healthy, fully expanded tomato leaves (from 4-5 week old plants)

  • Purified this compound

  • Botrytis cinerea spore suspension (1 x 10⁵ spores/mL)

  • Sterile distilled water

  • Cork borer

  • Petri dishes

  • Sterile filter paper

  • Pipettes and sterile tips

  • Growth chamber or incubator with controlled light and humidity

Procedure:

  • Leaf Disc Preparation:

    • Detach healthy tomato leaves and surface sterilize them by rinsing with sterile distilled water.

    • Use a sterile cork borer to create uniform leaf discs (approximately 1.5 cm in diameter).

  • Treatment and Inoculation:

    • Prepare different concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) mixed with the B. cinerea spore suspension. A control containing only the spore suspension should be included.

    • Place the leaf discs, adaxial side up, on moist sterile filter paper in petri dishes.

    • Apply a 10 µL droplet of each treatment mixture onto the center of each leaf disc.

  • Incubation:

    • Seal the petri dishes and incubate them in a growth chamber at 20-25°C with high humidity and a photoperiod (e.g., 12h light/12h dark) for 3-5 days.

  • Disease Assessment:

    • After the incubation period, measure the diameter of the necrotic lesions that develop on the leaf discs.

    • Calculate the percentage of disease reduction for each this compound concentration compared to the control.

Protocol 3: Determination of Minimal Inhibitory Concentration (MIC) against Fusarium graminearum

This protocol is based on the methodology described by Gong et al. (2015).[6]

Objective: To determine the lowest concentration of this compound that completely inhibits the germination of F. graminearum conidia.

Materials:

  • Purified this compound

  • Fusarium graminearum culture

  • Half-strength Yeast Peptone Glucose (YPG) medium

  • Sterile 2 mL plastic tubes

  • Pipettes and sterile tips

  • Incubator

  • Potato Dextrose Agar (PDA) plates

Procedure:

  • Conidia Suspension Preparation:

    • Prepare a conidial suspension of F. graminearum and adjust the concentration to 2 x 10⁵ spores/mL in half-strength YPG medium.

  • Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then perform a two-fold serial dilution in half-strength YPG medium to obtain a range of concentrations (e.g., from 500 µg/ml down to 10 µg/ml) in a final volume of 125 µL in 2 mL tubes.

  • Inoculation and Incubation:

    • Add 125 µL of the F. graminearum conidia suspension to each tube, resulting in a final spore concentration of 1 x 10⁵ spores/mL.

    • Include a control tube with no this compound.

    • Incubate the tubes at 25-28°C for 48-72 hours.

  • MIC Determination:

    • After incubation, visually inspect the tubes for turbidity, which indicates fungal growth.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • To confirm fungicidal activity, an aliquot from the clear tubes can be plated on PDA and incubated to check for colony formation.

Visualizations

Signaling Pathway of this compound-Induced Systemic Resistance

Plipastatin_ISR_Pathway cluster_plant_cell Plant Cell cluster_signaling Signal Transduction Plipastatin This compound Receptor PAMP Receptor Plipastatin->Receptor Perception JA_Pathway Jasmonic Acid (JA) Pathway Receptor->JA_Pathway ET_Pathway Ethylene (ET) Pathway Receptor->ET_Pathway NPR1 NPR1 JA_Pathway->NPR1 ET_Pathway->NPR1 Defense_Genes Defense Gene Expression (e.g., PR proteins, Phytoalexins) NPR1->Defense_Genes Activation ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR Leads to

Caption: this compound-mediated Induced Systemic Resistance (ISR) signaling pathway in plants.

Experimental Workflow for In Vitro Antifungal Assay

In_Vitro_Workflow start Start prep_spores Prepare Fungal Spore Suspension (1x10^5 spores/mL) start->prep_spores prep_plipastatin Prepare this compound Dilutions start->prep_plipastatin mix Mix Spores and This compound prep_spores->mix prep_plipastatin->mix incubate Incubate on Microscope Slides (12h & 24h) mix->incubate observe Microscopic Observation incubate->observe analyze Calculate Germination Inhibition (%) observe->analyze end End analyze->end

Caption: Experimental workflow for the in vitro antifungal assay of this compound.

Logical Relationship of this compound's Dual Mode of Action

Dual_Mode_of_Action cluster_direct Direct Action cluster_indirect Indirect Action (via Plant) Plipastatin This compound Direct_Antifungal Direct Antifungal Activity Plipastatin->Direct_Antifungal Elicitation Elicitation of Plant Defense Plipastatin->Elicitation Membrane_Disruption Fungal Cell Membrane Disruption Direct_Antifungal->Membrane_Disruption Fungal_Death Inhibition of Fungal Growth & Spore Germination Membrane_Disruption->Fungal_Death Biocontrol Effective Plant Disease Biocontrol Fungal_Death->Biocontrol ISR Induced Systemic Resistance (ISR) Elicitation->ISR Enhanced_Defense Enhanced Plant-wide Resistance to Pathogens ISR->Enhanced_Defense Enhanced_Defense->Biocontrol

Caption: The dual mode of action of this compound for plant disease biocontrol.

References

Plipastatin A1: A Promising Agent for Biofilm Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Plipastatin A1, a cyclic lipopeptide belonging to the fengycin family and produced by various Bacillus species, has emerged as a potential therapeutic agent for combating biofilm-associated infections. These application notes provide a comprehensive overview of this compound's activity against bacterial biofilms, its mechanism of action, and detailed protocols for its evaluation.

This compound exhibits a dual mechanism of action, involving both the disruption of bacterial cell membranes and the interference with quorum sensing (QS) signaling pathways, which are crucial for biofilm formation and maintenance.[1] Notably, it has been shown to be effective in blocking the quorum-sensing system of methicillin-resistant Staphylococcus aureus (MRSA), a major human pathogen.

Quantitative Data on Biofilm Inhibition and Disruption

While specific IC50 and Minimum Biofilm Eradication Concentration (MBEC) values for purified this compound are not extensively documented in publicly available literature, data for the closely related fengycins provide valuable insights into its potential efficacy. The following tables summarize the anti-biofilm activity of fengycins and other Bacillus subtilis-derived lipopeptides against Staphylococcus aureus.

Table 1: Inhibition of Staphylococcus aureus Biofilm Formation by Fengycin

Concentration (mg/mL)S. aureus CCM 4223 Biofilm Inhibition (%)MRSA Biofilm Inhibition (%)
159775
7.59673
3.759570
1.879465
0.99260
0.458855
0.28548
0.11214

Data adapted from a study on fengycin produced by Heyndrickxia coagulans strain 9FT27.[2]

Table 2: Disruption of Staphylococcus aureus Biofilm by Bacillus subtilis Cell-Free Extract

TreatmentBiofilm Reduction
10% (v/v) B. subtilis 6D1 Cell-Free ExtractSignificant reduction in biofilm formation

This extract contains a mixture of lipopeptides, including surfactins and potentially plipastatins.[3]

Mechanism of Action: Disruption of the Agr Quorum Sensing Pathway

This compound is understood to interfere with the Accessory Gene Regulator (Agr) quorum sensing system in Staphylococcus aureus. The Agr system is a key regulator of virulence factor production and biofilm development. By disrupting this signaling cascade, this compound can inhibit biofilm formation and potentially lead to the dispersal of established biofilms.

agr_pathway_disruption cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP Autoinducing Peptide (AIP) AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Binds and Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates RNAIII RNAIII AgrA->RNAIII Activates Transcription Virulence_Factors Virulence Factors (e.g., toxins, proteases) RNAIII->Virulence_Factors Upregulates Biofilm_Formation Biofilm Formation RNAIII->Biofilm_Formation Regulates Plipastatin_A1 This compound Plipastatin_A1->AgrC Interferes with AIP binding

This compound disrupting the Agr quorum sensing pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the biofilm disruption potential of this compound.

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol determines the ability of this compound to prevent the formation of biofilms.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with 0.5% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a fresh overnight culture of the test bacterium in TSB.

  • Dilute the overnight culture to approximately 1 x 10^6 CFU/mL in TSB with 0.5% glucose.

  • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in the bacterial suspension in the wells to achieve the desired final concentrations. Include a vehicle control (solvent only) and a growth control (no treatment).

  • Incubate the plate statically at 37°C for 24 hours.

  • After incubation, carefully discard the planktonic culture from each well.

  • Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Fix the biofilms by air-drying the plate at room temperature or by heating at 60°C for 1 hour.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

biofilm_inhibition_workflow Start Start Prepare_Culture Prepare Bacterial Culture Start->Prepare_Culture Inoculate_Plate Inoculate 96-well Plate Prepare_Culture->Inoculate_Plate Add_Plipastatin Add this compound Dilutions Inoculate_Plate->Add_Plipastatin Incubate Incubate for 24h at 37°C Add_Plipastatin->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain Stain with Crystal Violet Wash_Planktonic->Stain Wash_Stain Wash Excess Stain Stain->Wash_Stain Solubilize Solubilize Dye Wash_Stain->Solubilize Measure_OD Measure Absorbance (590 nm) Solubilize->Measure_OD Analyze Calculate % Inhibition Measure_OD->Analyze

Workflow for the Biofilm Inhibition Assay.
Protocol 2: Biofilm Disruption Assay (MBEC Determination)

This protocol assesses the ability of this compound to eradicate pre-formed biofilms and is used to determine the Minimum Biofilm Eradication Concentration (MBEC).

Materials:

  • Same as Protocol 1

  • Sterile TSB

  • Colony Forming Unit (CFU) counting supplies (agar plates, incubator)

Procedure:

  • Grow a 24-hour biofilm in a 96-well plate as described in steps 1-3 of the Biofilm Inhibition Assay.

  • After 24 hours, discard the planktonic culture and wash the wells three times with sterile PBS.

  • Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include a no-treatment control.

  • Incubate the plate for another 24 hours at 37°C.

  • After the treatment period, remove the supernatant.

  • Wash the wells three times with sterile PBS.

  • To quantify the remaining viable bacteria, add 200 µL of sterile PBS to each well and scrape the biofilm from the surface.

  • Perform serial dilutions of the resuspended biofilm and plate on TSB agar plates.

  • Incubate the plates at 37°C for 24 hours and count the CFUs.

  • The MBEC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥ 3-log) in CFU counts compared to the untreated control.

biofilm_disruption_workflow Start Start Grow_Biofilm Grow 24h Biofilm in 96-well Plate Start->Grow_Biofilm Wash_Planktonic Wash to Remove Planktonic Cells Grow_Biofilm->Wash_Planktonic Add_Treatment Add this compound Dilutions to Biofilm Wash_Planktonic->Add_Treatment Incubate Incubate for 24h at 37°C Add_Treatment->Incubate Remove_Treatment Remove Treatment and Wash Incubate->Remove_Treatment Resuspend_Biofilm Resuspend Biofilm Remove_Treatment->Resuspend_Biofilm Serial_Dilute Perform Serial Dilutions Resuspend_Biofilm->Serial_Dilute Plate_and_Count Plate on Agar and Count CFUs Serial_Dilute->Plate_and_Count Determine_MBEC Determine MBEC Plate_and_Count->Determine_MBEC

Workflow for the Biofilm Disruption Assay (MBEC).

Conclusion

This compound holds significant promise as an anti-biofilm agent, particularly against problematic pathogens like Staphylococcus aureus. Its dual action of membrane disruption and quorum sensing inhibition makes it an attractive candidate for further investigation and development. The provided protocols offer a starting point for researchers to explore the efficacy of this compound in their specific applications. Further studies are warranted to establish precise quantitative data for the purified compound against a broader range of bacterial biofilms and to fully elucidate its molecular interactions with bacterial signaling pathways.

References

Application Notes & Protocols: Methods for Assessing Plipastatin A1 Activity in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Plipastatin A1, also known as Fengycin, is a cyclic lipopeptide produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] It is composed of a ten-amino acid peptide ring linked to a β-hydroxy fatty acid chain that can vary in length.[1] this compound has garnered significant interest due to its potent antifungal activity against a wide range of plant pathogenic fungi, such as Fusarium graminearum and Botrytis cinerea, the causative agent of gray mold disease.[2][3][4] Its mechanism of action primarily involves the disruption of the fungal cell membrane integrity, leading to cell damage and leakage of cellular contents.[1][3] Beyond its antifungal properties, this compound has also been noted for antibacterial, antiviral, and antitumor activities.[1]

Assessing the activity of this compound in a complex environmental matrix like soil presents several challenges, including extraction efficiency, sample cleanup, and accurate quantification. These application notes provide detailed protocols for the extraction, quantification, and bio-assessment of this compound from soil samples, tailored for research and development settings.

Part 1: Extraction and Purification of this compound from Soil

Effective extraction and purification are critical preliminary steps for the accurate assessment of this compound. The following protocols outline a standard method involving acid precipitation and solvent extraction, followed by an optional solid-phase extraction (SPE) cleanup for higher purity.

Protocol 1.1: Acid Precipitation and Solvent Extraction

This protocol is adapted from established methods for extracting lipopeptides from bacterial cultures and can be applied to soil slurries.[1][5]

Materials:

  • Soil sample

  • Sterile deionized water or appropriate buffer (e.g., Phosphate Buffer)

  • 6 M Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Centrifuge and appropriate tubes

  • Rotary evaporator or vacuum concentrator

  • pH meter

  • Ultrasonic cleaner

Procedure:

  • Sample Preparation: Create a soil slurry by mixing the soil sample with sterile deionized water (e.g., 1:2 w/v ratio). Vortex thoroughly to ensure homogeneity.

  • Cell Lysis (Optional but Recommended): If assessing this compound produced by soil microorganisms in situ, a cell lysis step (e.g., bead beating) can be performed on the slurry to release intracellular lipopeptides.[6]

  • Centrifugation: Centrifuge the soil slurry at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet soil particles and microbial cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the dissolved this compound.

  • Acid Precipitation: Adjust the pH of the supernatant to 2.0 using 6 M HCl. This will cause the lipopeptides, including this compound, to precipitate out of the solution.[5]

  • Incubation: Incubate the acidified supernatant at 4°C overnight to ensure complete precipitation.[1]

  • Pellet Collection: Centrifuge the mixture at 10,000 x g for 20 minutes to collect the this compound precipitate. Discard the supernatant.

  • Methanol Extraction: Re-suspend the precipitate in a minimal volume of methanol. Adjust the pH to 7.0 to aid dissolution. Use an ultrasonic cleaner to ensure the complete dissolution of the lipopeptide pellet.[1]

  • Final Clarification: Centrifuge the methanol solution one final time to remove any insoluble impurities.

  • Concentration: Collect the methanol supernatant and evaporate the solvent using a rotary evaporator or vacuum concentrator at 40°C.[1]

  • Storage: Dissolve the final dried extract in a known volume of methanol for quantification and bioassays. Store at -20°C.

Protocol 1.2: Solid-Phase Extraction (SPE) for Sample Cleanup

For cleaner samples required for sensitive analytical methods like LC-MS/MS, an additional SPE step is recommended.[2]

Materials:

  • Crude this compound extract (from Protocol 1.1)

  • C18 SPE Cartridge

  • Methanol (MeOH)

  • Deionized water

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with one column volume of methanol, followed by one column volume of deionized water.

  • Sample Loading: Dissolve the crude extract in 70% (v/v) methanol/water and load it onto the conditioned C18 cartridge.[2]

  • Washing: Wash the cartridge with a less polar solvent (e.g., 80% v/v methanol/water) to remove hydrophilic impurities.

  • Elution: Elute the this compound from the cartridge using a more non-polar solvent, such as 100% methanol. Fractions can be collected by eluting with progressively higher concentrations of methanol (e.g., 80%, 90%, 100%).[2]

  • Drying and Storage: Dry the eluted fractions under vacuum and redissolve in methanol for analysis.

Part 2: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for the accurate quantification of this compound.

Experimental Workflow for this compound Assessment

G node_process node_process node_sample node_sample node_analysis node_analysis node_result node_result soil Soil Sample extraction Extraction & Purification (Protocol 1.1 & 1.2) soil->extraction hplc Quantification (HPLC / LC-MS) extraction->hplc bioassay Activity Assessment (Bioassay) extraction->bioassay data_quant Concentration Data hplc->data_quant data_activity Biological Activity Data bioassay->data_activity G cluster_membrane Fungal Cell Membrane p1 Lipid p2 Lipid p3 Lipid p4 Lipid p5 Lipid p6 Lipid plipastatin This compound pore Pore Formation & Membrane Disruption plipastatin->pore interacts with leakage Leakage of Intracellular Contents pore->leakage causes death Fungal Cell Death leakage->death leads to

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Plipastatin A1 Production in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production yield of Plipastatin A1 in Bacillus subtilis.

Frequently Asked Questions (FAQs)

1. What is the general biosynthetic pathway of this compound in Bacillus subtilis?

This compound, also known as fengycin, is a cyclic lipopeptide synthesized by a non-ribosomal peptide synthetase (NRPS) complex.[1][2] This large enzymatic complex is encoded by the ppsABCDE operon.[3] The synthesis starts with the activation of a fatty acid, which is then sequentially linked to ten amino acids. The resulting linear lipopeptide is then cyclized to form the final this compound molecule. The 4'-phosphopantetheinyl transferase (Sfp) is essential for the post-translational activation of the NRPS from its inactive apo-form to the active holo-form.[4]

Diagram of the Plipastatin Biosynthetic Pathway

Plipastatin Biosynthetic Pathway cluster_0 Precursor Supply cluster_1 Biosynthesis Machinery cluster_2 Regulation cluster_3 Export Fatty Acids Fatty Acids NRPS Complex (PpsA-E) NRPS Complex (PpsA-E) Fatty Acids->NRPS Complex (PpsA-E) Amino Acids Amino Acids Amino Acids->NRPS Complex (PpsA-E) Ornithine Ornithine Ornithine->NRPS Complex (PpsA-E) ppsABCDE operon ppsABCDE operon ppsABCDE operon->NRPS Complex (PpsA-E) Linear Lipopeptide Linear Lipopeptide NRPS Complex (PpsA-E)->Linear Lipopeptide Synthesizes sfp gene sfp gene Sfp protein Sfp protein sfp gene->Sfp protein Sfp protein->NRPS Complex (PpsA-E) Activates DegQ DegQ DegU-P DegU-P DegQ->DegU-P Stimulates DegU-P->ppsABCDE operon Positively regulates AbrB AbrB AbrB->ppsABCDE operon Inhibits This compound This compound Linear Lipopeptide->this compound Cyclization YoeA Efflux Pump YoeA Efflux Pump This compound->YoeA Efflux Pump Exported by

Caption: Overview of the this compound biosynthetic pathway in B. subtilis.

2. What are the key genetic engineering strategies to increase this compound yield?

Several genetic engineering strategies have proven effective in boosting this compound production. These include:

  • Promoter Engineering: Replacing the native, weaker promoters of the pps operon and the sfp gene with strong, constitutive promoters like P43, Pveg, or PamyQ can significantly increase transcription and subsequent lipopeptide production.[1][5][6][7]

  • Overexpression of Precursor Supply Genes: Enhancing the expression of genes involved in the supply of fatty acid precursors, such as the long-chain fatty acid coenzyme A ligase (lcfA), can drive more precursors into the biosynthetic pathway.[1]

  • Efflux Pump Overexpression: Overexpressing the newly identified Plipastatin-specific efflux transporter, YoeA, facilitates the export of the final product, which can alleviate feedback inhibition and increase the overall yield.[1]

  • Deletion of Competing Pathways: To channel metabolic flux towards Plipastatin synthesis, it is beneficial to knock out the gene clusters responsible for the production of other competing lipopeptides, such as surfactin (srf) and the polyketide bacillaene.[6][8]

  • Regulatory Gene Modification: Deleting negative regulators like abrB can relieve the inhibition of the pps operon.[1] Conversely, enhancing positive regulatory pathways, such as the DegQ-DegU system which stimulates the pps operon, can also increase production.[5][9]

  • Gene Repair: In some B. subtilis strains, the sfp gene, which is crucial for activating the NRPS machinery, may be defective. Repairing this gene is a prerequisite for Plipastatin production.[5][4]

3. How can fermentation conditions be optimized for higher this compound yield?

Optimizing the fermentation medium and culture conditions is a critical step for maximizing this compound production.[10][11] Key parameters to consider include:

  • Carbon and Nitrogen Sources: The choice and concentration of carbon (e.g., glucose) and nitrogen (e.g., L-glutamate) sources significantly impact cell growth and metabolite production.

  • Precursor Supplementation: Feeding the culture with specific precursors can directly enhance the biosynthesis of this compound. Ornithine and various fatty acids like myristic acid and pentadecanoic acid have been shown to increase yield.[3][5][6]

  • Trace Elements: The availability of essential minerals and trace elements is crucial for enzymatic activities within the biosynthetic pathway.

  • pH and Temperature: Maintaining optimal pH and temperature throughout the fermentation process is vital for both bacterial growth and enzyme stability.

  • Aeration and Agitation: Adequate oxygen supply and mixing are necessary for high-density cell growth and efficient nutrient utilization.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
No or very low this compound production Defective sfp gene in the B. subtilis strain.Sequence the sfp gene to check for mutations. If defective, repair the gene by integrating a functional copy.[5][4]
Inactive biosynthetic gene cluster.Verify the integrity of the ppsABCDE operon.
Suboptimal fermentation conditions.Review and optimize the fermentation medium, pH, temperature, and aeration.[10][11]
Low this compound yield Weak native promoter of the pps operon.Replace the native promoter with a strong constitutive promoter like P43 or Pveg.[1][5]
Limited precursor supply.Overexpress genes involved in fatty acid biosynthesis (lcfA).[1] Supplement the medium with precursors like ornithine or specific fatty acids.[3][6]
Competition for precursors from other secondary metabolite pathways.Knock out the gene clusters for surfactin (srf) and bacillaene production.[6][8]
Feedback inhibition due to product accumulation.Overexpress the Plipastatin efflux pump, YoeA.[1]
Negative regulation of the pps operon.Delete the negative regulator abrB.[1]
Inconsistent production yields between batches Variability in inoculum preparation.Standardize the protocol for inoculum preparation, ensuring consistent cell density and growth phase.
Inconsistent quality of media components.Use high-quality, certified media components and prepare fresh media for each fermentation run.
Fluctuations in fermentation parameters.Tightly control pH, temperature, and dissolved oxygen levels throughout the fermentation process using a bioreactor with automated controls.

Quantitative Data Summary

The following tables summarize the reported increases in this compound yield achieved through various genetic engineering and fermentation optimization strategies.

Table 1: this compound Yield Enhancement through Genetic Engineering

Strain/ModificationStrategyYield (mg/L)Fold IncreaseReference
M-24 (Initial Strain)-478-[1]
M-241P43 promoter for pps operon6071.27[1]
M-242P43 promoter for sfp gene7171.50[1]
M-243Overexpression of lcfA9802.05[1]
YoeA OverexpressionOverexpression of yoeA12332.58[1]
M-2435Co-overexpression of lcfA and yoeA18903.95[1]
M-2435ΔabrBCo-overexpression of lcfA, yoeA, and deletion of abrB20604.31[1]
Genome-Modified B. subtilis 1A751CRISPR/Cas9 disruption of surfactin operon1600-[8]
BMV10Integration of a fully expressed degQ-2-fold vs BMV9[5]
BMV11Pveg promoter for pps operon-5-fold vs BMV9[5]

Table 2: this compound Yield Enhancement through Fermentation Optimization

StrainOptimization StrategyYield (mg/L)Fold IncreaseReference
M-2435ΔabrBOptimized culture medium25145.26 (vs M-24)[1]
Mono-producer strainsSupplementation with ornithineHigher production-[3][5]

Experimental Protocols

1. Protocol for Promoter Replacement via Homologous Recombination

This protocol describes the replacement of the native promoter of the pps operon with the strong constitutive promoter P43.

Diagram of Promoter Replacement Workflow

Promoter Replacement Workflow cluster_0 Plasmid Construction cluster_1 Transformation and Integration cluster_2 Excision and Verification Amplify upstream homology arm Amplify upstream homology arm Ligate fragments into temperature-sensitive vector Ligate fragments into temperature-sensitive vector Amplify upstream homology arm->Ligate fragments into temperature-sensitive vector Amplify downstream homology arm Amplify downstream homology arm Amplify downstream homology arm->Ligate fragments into temperature-sensitive vector Amplify P43 promoter and resistance cassette Amplify P43 promoter and resistance cassette Amplify P43 promoter and resistance cassette->Ligate fragments into temperature-sensitive vector Transform B. subtilis with recombinant plasmid Transform B. subtilis with recombinant plasmid Ligate fragments into temperature-sensitive vector->Transform B. subtilis with recombinant plasmid Incubate at non-permissive temperature for single-crossover integration Incubate at non-permissive temperature for single-crossover integration Transform B. subtilis with recombinant plasmid->Incubate at non-permissive temperature for single-crossover integration Select for integrants on antibiotic plates Select for integrants on antibiotic plates Incubate at non-permissive temperature for single-crossover integration->Select for integrants on antibiotic plates Induce double-crossover by removing selective pressure Induce double-crossover by removing selective pressure Select for integrants on antibiotic plates->Induce double-crossover by removing selective pressure Screen for loss of vector backbone (antibiotic sensitivity) Screen for loss of vector backbone (antibiotic sensitivity) Induce double-crossover by removing selective pressure->Screen for loss of vector backbone (antibiotic sensitivity) Verify promoter replacement by PCR and sequencing Verify promoter replacement by PCR and sequencing Screen for loss of vector backbone (antibiotic sensitivity)->Verify promoter replacement by PCR and sequencing

Caption: Workflow for promoter replacement in B. subtilis.

Methodology:

  • Plasmid Construction:

    • Amplify the upstream and downstream homologous regions of the native pps promoter from B. subtilis genomic DNA using PCR.

    • Amplify the P43 promoter along with a selectable marker (e.g., an antibiotic resistance gene) from a suitable template.

    • Clone these three fragments into a temperature-sensitive shuttle vector that cannot replicate in B. subtilis at a non-permissive temperature (e.g., 37°C).

  • Transformation and Integration:

    • Transform the constructed plasmid into competent B. subtilis cells.

    • Plate the transformants on selective agar plates containing the appropriate antibiotic and incubate at the non-permissive temperature. This selects for cells where the plasmid has integrated into the chromosome via a single-crossover event.

  • Excision of the Plasmid:

    • To induce the second crossover event (excision of the plasmid backbone), cultivate the integrants in a non-selective medium.

    • Plate the culture on non-selective agar and then replica-plate to screen for colonies that have lost the antibiotic resistance marker from the vector backbone, indicating a double-crossover event has occurred.

  • Verification:

    • Confirm the correct promoter replacement in the selected colonies by PCR using primers flanking the integration site and subsequent DNA sequencing.

2. Protocol for Quantification of this compound using HPLC

Methodology:

  • Sample Preparation:

    • Centrifuge the B. subtilis culture to separate the supernatant from the cells.[12]

    • Acidify the supernatant to precipitate the lipopeptides.

    • Centrifuge again and collect the precipitate.

    • Extract the lipopeptides from the precipitate using methanol.

    • Filter the methanol extract through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of trifluoroacetic acid).

    • Detection: UV detector at 210 nm.

    • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[1]

References

Technical Support Center: Troubleshooting Low Yield of Plipastatin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the production of Plipastatin A1 in bacterial cultures, primarily Bacillus subtilis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Bacillus subtilis culture is showing poor growth and low this compound yield. Where should I start troubleshooting?

Answer: Low this compound yield can stem from suboptimal culture conditions or issues with the bacterial strain itself. A systematic approach to troubleshooting is recommended. Start by verifying the basics of your culture conditions, as these are often the easiest factors to adjust.

  • Media Composition: Ensure your medium is not depleted of essential nutrients. Landy medium and its modifications are commonly used for lipopeptide production.[1][2][3] Key components to check are the carbon source (e.g., glucose), nitrogen source (e.g., L-glutamic acid), and essential minerals.

  • pH Control: The pH of the culture medium is critical and can significantly impact Plipastatin production. It is recommended to use a buffered medium, for example, with MOPS, to maintain a stable pH between 6.5 and 7.2.[2][4]

  • Aeration and Agitation: Adequate oxygen supply is crucial for both bacterial growth and the biosynthesis of lipopeptides.[5] Ensure proper agitation and aeration to maintain a sufficient volumetric oxygen transfer coefficient (kLa).

  • Temperature: B. subtilis is typically cultured at temperatures between 30°C and 37°C for lipopeptide production. Verify that your incubator or fermenter is maintaining the correct temperature.

If these parameters are within the optimal range, the issue may be related to your bacterial strain. Consider the following:

  • Strain Integrity: Verify the genetic integrity of your production strain. It's possible for strains to lose plasmids or acquire mutations over successive subcultures.

  • Essential Genes: Confirm the presence and functionality of key genes for this compound biosynthesis, such as the ppsABCDE operon and the sfp gene, which is required for the post-translational activation of the non-ribosomal peptide synthetases (NRPSs).[6]

Below is a workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low this compound Yield check_culture Verify Culture Conditions start->check_culture check_strain Evaluate Strain Integrity start->check_strain media Media Composition (Carbon, Nitrogen, Minerals) check_culture->media ph pH Control (6.5-7.2) check_culture->ph aeration Aeration & Agitation check_culture->aeration temp Temperature (30-37°C) check_culture->temp genetic_integrity Genetic Integrity (Plasmids, Mutations) check_strain->genetic_integrity key_genes Presence of Key Genes (pps operon, sfp) check_strain->key_genes optimize_culture Optimize Culture Conditions media->optimize_culture ph->optimize_culture aeration->optimize_culture temp->optimize_culture strain_engineering Strain Engineering genetic_integrity->strain_engineering key_genes->strain_engineering

Caption: A flowchart for troubleshooting low this compound yield.

Question 2: How can I genetically modify my Bacillus subtilis strain to increase this compound yield?

Answer: Genetic engineering offers several powerful strategies to enhance this compound production. These approaches typically focus on increasing the expression of the biosynthetic genes, improving the supply of precursors, or facilitating the export of the final product.

  • Promoter Replacement: The native promoter of the pps operon can be weak. Replacing it with a strong constitutive promoter is a highly effective strategy. Promoters like P43, Pveg, and PamyQ have been successfully used to significantly boost this compound production.[4][6]

  • Overexpression of Key Genes:

    • lcfA (Long-Chain Fatty Acid CoA Ligase): Overexpressing this gene can increase the supply of fatty acid precursors required for the lipopeptide backbone, leading to a notable increase in yield.[4][7]

    • yoeA (Efflux Transporter): The accumulation of this compound inside the cell can be toxic and may cause feedback inhibition. Overexpressing the efflux transporter YoeA, which is specific for Plipastatin, can alleviate this issue and dramatically increase the secreted yield.[4][7][8]

    • degQ (Regulatory Protein): DegQ is part of a two-component regulatory system that positively controls the expression of the pps operon. Overexpressing degQ can enhance the transcription of the Plipastatin biosynthetic genes.[6]

  • Deletion of Competing Pathways: B. subtilis often produces other lipopeptides, such as surfactin, which compete for the same precursors. Deleting the surfactin synthetase operon (srf) can redirect metabolic flux towards this compound synthesis. However, it has been noted that in some cases, the complete deletion of the surfactin operon can negatively impact Plipastatin production, suggesting a complex regulatory interplay.[6][9]

The following diagram illustrates the key genetic targets for enhancing this compound production.

Caption: Key genetic targets for enhancing this compound production.

Question 3: What is the optimal medium composition for high-yield this compound production?

Answer: The composition of the fermentation medium is a critical factor influencing this compound yield. While various media can be used, a modified Landy medium is frequently reported to give good results.[1][2][3][4] Optimization of this medium through systematic strain engineering has been shown to dramatically increase production.

A highly optimized medium composition, particularly for an engineered strain with overexpression of precursor and export genes, has been reported as follows:

ComponentConcentration
L-Glutamic Acid10 g/L
Glucose30 g/L
(NH₄)₂SO₄2.3 g/L
K₂HPO₄1 g/L
KCl0.5 g/L
MgSO₄·7H₂O1.5 g/L
CuSO₄1.6 mg/L
Fe₂(SO₄)₃1.2 mg/L
MnSO₄0.4 mg/L
MOPS100 mM

This medium should be adjusted to a pH of 7.0-7.2.[4]

It is important to note that the optimal medium composition can be strain-dependent. Therefore, it is advisable to perform optimization experiments, such as response surface methodology, to fine-tune the concentrations of key components for your specific production strain.

Quantitative Data on Yield Improvement

The following tables summarize the reported yields of this compound achieved through various genetic modifications and in different Bacillus strains.

Table 1: Effect of Promoter Replacement on this compound Yield

Strain BackgroundPromoterYield (mg/L)Fold IncreaseReference
B. subtilis M-24Native pps~478-[4]
B. subtilis M-24P43 (pps)6071.27[4][7]
B. subtilis M-24P43 (sfp)7171.50[4][7]
B. subtilis BSf04Pveg174.63-[4]
B. subtilis 168PamyQ452-[4]
B. subtilis BMG03PrepU5075.57[5]

Table 2: Effect of Gene Overexpression on this compound Yield in B. subtilis M-24

Genetic ModificationYield (mg/L)Fold Increase (vs. M-24)Reference
Wild Type (M-24)478-[4]
Overexpression of lcfA9802.05[4][7]
Overexpression of yoeA12332.58[4][7][8]
Co-overexpression of lcfA and yoeA18903.95[4][7]
Co-overexpression of lcfA, yoeA + ΔabrB20604.31[4][7]
Co-overexpression of lcfA, yoeA + ΔabrB + Optimized Medium25145.26[4][7]

Table 3: this compound (Fengycin) Production in Various Bacillus Strains

StrainPlipastatin/Fengycin Yield (mg/L)Reference
B. subtilis BMG0191 ± 11.2[5]
B. amyloliquefaciens FZB42198 ± 16.13[5]
B. amyloliquefaciens S499228 ± 11.02[5]
B. subtilis ATCC 21332360 ± 17.35[5]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Promoter Replacement of the pps Operon

This protocol provides a general framework for replacing the native pps promoter with a stronger constitutive promoter using CRISPR/Cas9-mediated genome editing in B. subtilis.

Materials:

  • B. subtilis production strain

  • CRISPR/Cas9 editing plasmid (e.g., pJOE8999-based)[10]

  • Donor DNA template (PCR product or plasmid) containing the desired promoter flanked by homologous regions to the areas upstream and downstream of the native pps promoter.

  • Competent B. subtilis cells

  • Appropriate antibiotics and inducers (e.g., mannose for PmanP-inducible Cas9)

  • LB medium and agar plates

Procedure:

  • Design and Construction of the sgRNA:

    • Design a 20-nucleotide spacer sequence (sgRNA) that targets the native pps promoter region. Ensure the target site is followed by a protospacer adjacent motif (PAM), typically NGG for Streptococcus pyogenes Cas9.

    • Clone the designed spacer sequence into the CRISPR/Cas9 editing plasmid.

  • Construction of the Donor DNA Template:

    • Amplify the upstream homologous region (at least 500 bp) and the downstream homologous region (at least 500 bp) from the B. subtilis chromosome.

    • Amplify the desired constitutive promoter (e.g., P43) from a suitable source.

    • Use overlap extension PCR to stitch the upstream homology region, the new promoter, and the downstream homology region together, creating the final donor DNA template.

  • Transformation and Editing:

    • Transform the CRISPR/Cas9 plasmid containing the sgRNA and the donor DNA template into competent B. subtilis cells. If the donor DNA is a PCR product, it can be co-transformed with the plasmid.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection and an inducer for Cas9 expression (e.g., mannose).

    • Incubate at a permissive temperature for plasmid replication (e.g., 30°C for temperature-sensitive origins).

  • Screening and Verification:

    • Colonies that grow under selection have likely undergone the desired editing event, as non-edited cells will be killed by the Cas9-induced double-strand break.

    • Pick individual colonies and screen for the promoter replacement by colony PCR using primers that flank the integration site. The PCR product from edited colonies will be a different size than that from wild-type colonies.

    • Verify the correct insertion by Sanger sequencing of the PCR product.

  • Plasmid Curing:

    • To obtain a marker-free strain, cure the CRISPR/Cas9 plasmid by growing the verified colonies in non-selective medium at a non-permissive temperature (e.g., 42°C) for several generations.

    • Confirm the loss of the plasmid by replica plating onto plates with and without the selection antibiotic.

Protocol 2: Overexpression of lcfA and yoeA Genes

This protocol describes a general method for overexpressing the lcfA and yoeA genes by integrating them into the B. subtilis chromosome under the control of a strong promoter.

Materials:

  • B. subtilis production strain

  • Integration vector for B. subtilis (e.g., one that targets a non-essential locus like amyE)

  • Primers for amplifying lcfA and yoeA

  • A strong constitutive promoter (e.g., P43)

  • Competent B. subtilis cells

  • Appropriate antibiotics for selection

Procedure:

  • Construct the Overexpression Cassette:

    • Amplify the coding sequences of lcfA and yoeA from the B. subtilis genome.

    • In an integration vector, clone the strong constitutive promoter (e.g., P43) upstream of the amplified gene (lcfA or yoeA).

    • The vector should contain homologous regions for integration into a specific, non-disruptive site in the chromosome (e.g., the amyE gene).

  • Transformation and Integration:

    • Linearize the integration plasmid containing the overexpression cassette.

    • Transform the linearized plasmid into competent B. subtilis cells.

    • Select for transformants on plates containing the appropriate antibiotic. Successful integration will occur via double homologous recombination.

  • Verification of Integration:

    • Confirm the correct integration of the overexpression cassette into the target locus by colony PCR. Use one primer that binds within the inserted cassette and another that binds to the chromosome outside the region of homology.

    • For integration at the amyE locus, successful integrants will show a loss of amylase activity, which can be screened for on starch-containing plates.

  • Confirmation of Overexpression:

    • (Optional) Confirm the increased expression of the target gene through RT-qPCR analysis.

  • Analysis of this compound Production:

    • Culture the engineered strain under optimal fermentation conditions and quantify the this compound yield by HPLC to confirm the effect of the gene overexpression.

Protocol 3: Extraction and HPLC Quantification of this compound

This protocol outlines the steps for extracting this compound from a B. subtilis culture and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

  • B. subtilis culture broth

  • Methanol

  • Hydrochloric acid (6 M)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Centrifuge and tubes

  • Rotary evaporator or vacuum concentrator

  • HPLC system with a C18 column

  • This compound standard

Procedure:

  • Extraction of this compound:

    • Centrifuge the culture broth (e.g., 10 mL) at 10,000 x g for 20 minutes at 4°C to pellet the cells.

    • Collect the supernatant and adjust the pH to 2.0 using 6 M HCl. This will precipitate the lipopeptides.

    • Incubate the acidified supernatant at 4°C overnight.

    • Centrifuge the mixture at 10,000 x g for 20 minutes to collect the precipitate.

    • Resuspend the precipitate in methanol and adjust the pH to 7.0. Use sonication to aid dissolution.

    • Centrifuge to remove any insoluble material.

    • Evaporate the methanol from the supernatant using a rotary evaporator or vacuum concentrator.

    • Dissolve the final dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.[4]

  • HPLC Analysis:

    • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10-20 µL.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient from 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: Linear gradient from 90% to 30% B

      • 35-40 min: 30% B (re-equilibration) (Note: This is an example gradient and should be optimized for your specific system and column.)

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a pure this compound standard.

    • Plot the peak area against the concentration to generate the standard curve.

    • Inject the extracted sample and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the standard curve.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process carried out by a series of large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs), which are encoded by the ppsABCDE operon. The process is initiated by the activation of a fatty acid, which is then sequentially linked to a series of amino acids to form the final cyclic lipopeptide. The entire enzymatic complex must be activated from its apo-form to its holo-form by a phosphopantetheinyl transferase, encoded by the sfp gene.

Biosynthetic_Pathway cluster_assembly Lipopeptide Assembly fatty_acid Fatty Acid Precursor start_assembly Fatty Acid Loading fatty_acid->start_assembly amino_acids Amino Acid Precursors (Glu, Orn, Tyr, etc.) elongation Peptide Elongation (10 Amino Acids) amino_acids->elongation sfp sfp gene product (Phosphopantetheinyl Transferase) pps_operon ppsABCDE Operon Products (Apo-NRPS Complex) sfp->pps_operon Activates active_nrps Active Holo-NRPS Complex pps_operon->active_nrps Becomes active_nrps->start_assembly Catalyzes start_assembly->elongation cyclization Cyclization & Release elongation->cyclization plipastatin This compound cyclization->plipastatin

Caption: The biosynthetic pathway of this compound in Bacillus subtilis.

References

Technical Support Center: CRISPR/Cas9 Mediated Enhancement of Plipastatin A1 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing CRISPR/Cas9 to enhance the production of Plipastatin A1 in Bacillus subtilis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target for CRISPR/Cas9 editing to enhance this compound production in Bacillus subtilis?

A1: The most common and effective strategy is the disruption of the surfactin synthetase operon (srfA). B. subtilis naturally produces both surfactin and plipastatin (also known as fengycin), which compete for the same precursors.[1] By knocking out the srfA operon, the metabolic flux is redirected towards the plipastatin biosynthetic pathway, leading to a significant increase in this compound yield.

Q2: Are there alternative genetic targets to the srfA operon for enhancing this compound production?

A2: Yes, several other genetic modifications can boost this compound production. These include:

  • Promoter Engineering: Replacing the native promoter of the plipastatin biosynthetic operon (ppsABCDE) with a strong constitutive promoter can dramatically increase transcription and subsequent production.[2][3]

  • Overexpression of Regulatory Genes: Overexpressing positive regulators of the ppsABCDE operon, such as degQ, can enhance production.[1][3]

  • Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of fatty acid precursors, such as long-chain fatty acid coenzyme A ligase (lcfA), can increase the availability of building blocks for plipastatin synthesis.[2]

  • Efflux Pump Engineering: Overexpression of specific efflux pumps, like YoeA, which has been identified as a major exporter for plipastatin, can increase the secretion and overall yield of the final product.[2]

Q3: What kind of production increase can be expected using these CRISPR/Cas9 strategies?

A3: The level of enhancement varies depending on the strategy and the host strain. Disrupting the srfA operon can lead to significant increases. Promoter replacement strategies have shown yields ranging from 174.63 mg/L to as high as 717 mg/L.[2] Combining multiple strategies, such as promoter replacement, overexpression of precursor and efflux pump genes, and deletion of negative regulators, has the potential for even higher yields, with some studies reporting production levels exceeding 2000 mg/L.[2]

Q4: What are the essential components of the plipastatin biosynthetic pathway?

A4: The core of the plipastatin biosynthesis machinery is the non-ribosomal peptide synthetase (NRPS) encoded by the ppsABCDE operon.[1][4] The activation of this machinery from its inactive apoform requires the action of a 4'-phosphopantetheinyl transferase, encoded by the sfp gene.[1][5]

Troubleshooting Guides

Problem 1: Low or No CRISPR/Cas9 Editing Efficiency

Potential Cause Troubleshooting Step
Suboptimal sgRNA Design Ensure your sgRNA has a low GC content, minimal secondary structure, and is located near the transcription start site for optimal performance. Utilize sgRNA design tools to predict on-target activity and minimize off-target effects.[6]
Inefficient Plasmid Delivery Optimize your transformation protocol for B. subtilis. Ensure the competency of your cells and the quality and concentration of your plasmid DNA.
Poor Cas9 or sgRNA Expression Verify that the promoters driving Cas9 and sgRNA expression are active in B. subtilis. Consider using a stably expressing Cas9 cell line if transient transfection yields inconsistent results.[6]
Ineffective Homologous Recombination Ensure the homology arms in your repair template are of sufficient length (typically 500-1000 bp) to facilitate efficient recombination. The donor DNA can be supplied on the CRISPR plasmid or as a separate PCR product.[7][8]

Problem 2: Off-Target Mutations

Potential Cause Troubleshooting Step
Poorly Designed sgRNA Use bioinformatics tools to screen your sgRNA sequence against the entire B. subtilis genome to identify potential off-target sites. Select an sgRNA with the fewest potential off-target matches.
High Cas9 Concentration Titrate the concentration of the Cas9-expressing plasmid to find the lowest effective dose that minimizes off-target cleavage while maintaining on-target efficiency.
Extended Cas9 Expression If using an inducible promoter for Cas9 expression, limit the induction time to the minimum required for efficient editing.

Problem 3: No Increase in this compound Production Despite Successful Gene Editing

Potential Cause Troubleshooting Step
Metabolic Bottlenecks Even with the target gene edited, other metabolic limitations may exist. Consider a multi-target approach, such as combining srfA knockout with the overexpression of precursor synthesis genes.[2]
Suboptimal Fermentation Conditions Optimize fermentation parameters such as media composition, temperature, pH, and aeration, as these can significantly impact secondary metabolite production.
Regulatory Inhibition Other regulatory elements might be repressing the ppsABCDE operon. Investigate the role of global regulators like AbrB and consider their deletion to further de-repress plipastatin synthesis.[1]

Quantitative Data Presentation

Table 1: Enhancement of this compound Production Using Different Promoters

Original PromoterReplacement PromoterHost StrainThis compound Yield (mg/L)Fold IncreaseReference
PppsPvegB. subtilis BSf04174.63~5-fold[2][3]
PppsPamyQB. subtilis 168452-[2]
PppsP43B. subtilis M-246071.27[2]
PsfpP43B. subtilis M-247171.5[2]

Table 2: this compound Yield Enhancement through Multi-Strategy Engineering

Genetic ModificationHost StrainThis compound Yield (mg/L)Fold IncreaseReference
Overexpression of lcfAB. subtilis9802.05[2]
Overexpression of yoeAB. subtilis12332.57[2]
Co-overexpression of lcfA and yoeAB. subtilis18903.94[2]
Co-overexpression of lcfA and yoeA + abrB deletionB. subtilis20604.29[2]
Above modifications + Optimized MediumB. subtilis25145.26[2]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of the srfA Operon in B. subtilis

This protocol outlines the steps for creating a markerless deletion of the srfA operon to enhance this compound production.

1. sgRNA Design and Plasmid Construction:

  • Design an sgRNA targeting a unique 20-bp sequence within the srfA operon, adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).

  • Synthesize and clone the sgRNA sequence into a suitable B. subtilis CRISPR/Cas9 vector (e.g., a derivative of pJOE8999). This vector should contain the Cas9 nuclease under an inducible promoter and a selection marker.

2. Construction of the Repair Template:

  • Amplify two fragments of ~1 kb flanking the srfA operon (upstream and downstream homology arms) from the B. subtilis genome using PCR.

  • Join these two fragments via splicing by overlap extension (SOE) PCR to create a single repair template.

  • Clone the assembled repair template into the sgRNA-containing CRISPR/Cas9 plasmid.

3. Transformation of B. subtilis

  • Prepare competent B. subtilis cells using a standard protocol (e.g., the two-step method).

  • Transform the competent cells with the constructed CRISPR/Cas9 plasmid containing the sgRNA and repair template.

  • Plate the transformed cells on selective media (e.g., LB agar with the appropriate antibiotic) and incubate at a permissive temperature for plasmid replication.

4. Induction of Cas9 Expression and Selection of Mutants:

  • Inoculate a single colony from the transformation plate into a liquid medium with the appropriate antibiotic and inducer for Cas9 expression (e.g., mannose).

  • Incubate the culture to allow for Cas9-mediated cleavage and homologous recombination.

  • Plate serial dilutions of the culture onto a non-selective medium and incubate at a non-permissive temperature to cure the cells of the temperature-sensitive CRISPR plasmid.

5. Verification of srfA Deletion:

  • Screen individual colonies from the non-selective plates for the loss of the antibiotic resistance marker, indicating successful plasmid curing.

  • Perform colony PCR on the antibiotic-sensitive colonies using primers that flank the srfA operon. A smaller PCR product compared to the wild-type strain will confirm the deletion.

  • Sequence the PCR product to verify the precise, markerless deletion of the srfA operon.

Visualizations

Plipastatin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_activation NRPS Activation cluster_synthesis Plipastatin Synthesis Fatty Acids Fatty Acids pps_holo ppsABCDE (holo-form) [Active NRPS] Fatty Acids->pps_holo Amino Acids Amino Acids Amino Acids->pps_holo sfp sfp gene Sfp_protein Sfp (4'-PPTase) sfp->Sfp_protein expression Sfp_protein->pps_holo pps_apo ppsABCDE (apo-form) [Inactive NRPS] pps_apo->pps_holo activation Plipastatin_A1 This compound pps_holo->Plipastatin_A1 synthesis Experimental_Workflow start Start: Select Target Gene (e.g., srfA) sgRNA_design 1. sgRNA Design & CRISPR Plasmid Construction start->sgRNA_design repair_template 2. Repair Template Construction sgRNA_design->repair_template transformation 3. B. subtilis Transformation repair_template->transformation induction 4. Cas9 Induction & Mutant Selection transformation->induction verification 5. Verification of Gene Editing induction->verification fermentation 6. Fermentation & This compound Quantification verification->fermentation end End: Enhanced This compound Production fermentation->end Regulatory_Pathway DegQ DegQ DegS DegS (Sensor Kinase) DegQ->DegS stimulates autophosphorylation DegU DegU (Response Regulator) DegS->DegU phospho-transfer DegU_P DegU-P (Phosphorylated) DegU->DegU_P pps_operon ppsABCDE Operon DegU_P->pps_operon activates transcription AbrB AbrB (Transition State Regulator) AbrB->pps_operon represses transcription Plipastatin Plipastatin Production pps_operon->Plipastatin leads to

References

Technical Support Center: Overcoming Inconsistent Antifungal Activity of Plipastatin A1 Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction, purification, and application of Plipastatin A1 for antifungal research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its antifungal effect?

This compound is a cyclic lipopeptide produced by various Bacillus species, most notably Bacillus subtilis. Its antifungal mechanism of action involves the disruption of the fungal cell membrane's integrity. This leads to the formation of pores, causing leakage of cellular contents, vacuolation, and ultimately, cell death.[1] It achieves this by interacting with the phospholipids in the fungal membrane.

Q2: I am observing lower than expected or inconsistent antifungal activity. What are the likely causes?

Several factors can contribute to inconsistent antifungal activity of this compound extracts:

  • Purity of the Extract: Crude or partially purified extracts may contain a mixture of different lipopeptide isoforms (plipastatins, surfactins, iturins) with varying antifungal potencies. The presence of non-antifungal compounds can also interfere with the activity.

  • pH of the Medium: The antifungal activity of plipastatins is pH-dependent. The optimal pH range for activity is generally between 7.0 and 9.0. Activity can be significantly reduced at acidic (pH < 5.0) or highly alkaline (pH > 12.0) conditions. Low pH can also lead to the precipitation of the lipopeptide.

  • Storage Conditions: Improper storage can lead to the degradation of this compound. Extracts should be stored at low temperatures (e.g., -20°C) and protected from light to maintain stability.

  • Fungal Species and Strain Variability: Different fungal species and even different strains of the same species can exhibit varying susceptibility to this compound.

  • Experimental Conditions: Factors such as incubation time, temperature, and the composition of the growth medium can all influence the observed antifungal activity.

Q3: Can I use a crude extract for my antifungal assays?

While crude extracts can be used for preliminary screening, for quantitative assays such as Minimum Inhibitory Concentration (MIC) determination, it is highly recommended to use purified this compound. This is because crude extracts contain a mixture of compounds, making it difficult to attribute the observed activity to this compound alone and to accurately determine its potency.

Q4: How does the activity of this compound compare to other lipopeptides like Iturin A and Fengycin?

This compound, Iturin A, and Fengycin are all antifungal lipopeptides produced by Bacillus species, but they can exhibit different levels of activity against various fungi. For instance, against Fusarium graminearum, Iturin A has been shown to have a lower MIC (50 µg/ml) compared to Plipastatin A (100 µg/ml), indicating higher potency in that specific case.[2] The choice of lipopeptide may depend on the target fungal species.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Antifungal Activity Purity of the extract is low.Purify the extract using Solid-Phase Extraction (SPE) followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
pH of the assay medium is outside the optimal range (7.0-9.0).Adjust the pH of your experimental medium to be within the optimal range for this compound activity.
Degradation of this compound during storage.Ensure extracts are stored at -20°C or below and protected from light. Prepare fresh working solutions for each experiment.
The target fungus is resistant to this compound.Test a range of concentrations to determine the MIC. Consider using a different antifungal agent or a combination therapy approach.
Inconsistent Results Between Experiments Variability in the extraction and purification process.Standardize your extraction and purification protocol. Quantify the concentration of this compound in your purified fractions using HPLC.
Inconsistent inoculum size of the target fungus.Standardize the preparation of the fungal inoculum to ensure a consistent cell or spore concentration in each assay.
Minor variations in experimental conditions (e.g., incubation time, temperature).Strictly control all experimental parameters. Include positive and negative controls in every experiment.
Precipitation of the Extract in Aqueous Solution Low pH of the solution.This compound can precipitate at acidic pH (e.g., pH 2.0 is used for initial extraction by precipitation). Ensure the final pH of your solution is neutral or slightly alkaline.
High concentration of the extract.Prepare a stock solution in an appropriate organic solvent (e.g., methanol) and then dilute it to the final working concentration in the aqueous medium.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Lipopeptides Against Various Fungi

LipopeptideFungal SpeciesMICReference
Plipastatin AFusarium graminearum100 µg/mL[2]
PlipastatinFusarium oxysporum f. sp. cucumerinum16 µg/mL[1]
This compoundBotrytis cinerea>1 µM (in vitro)[3]
This compoundBotrytis cinerea50 µM (in planta)[3]
Lipopeptide ExtractBotrytis cinerea8 mg/mL
Iturin AFusarium graminearum50 µg/mL[2]
Iturin ACandida albicans25 µg/mL[4]
FengycinRhizomucor variabilis4.5 µM[5][6]

Experimental Protocols

Extraction and Purification of this compound

This protocol is based on the acid precipitation method followed by chromatographic purification.

a) Fermentation and Crude Extraction:

  • Culture a this compound-producing Bacillus subtilis strain in a suitable liquid medium (e.g., Landy medium) for 48-72 hours at 30°C with shaking.

  • Harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to remove bacterial cells.

  • Adjust the pH of the supernatant to 2.0 using 6M HCl to precipitate the lipopeptides.

  • Incubate the acidified supernatant at 4°C overnight.

  • Centrifuge at 8,000 x g for 20 minutes to collect the precipitate.

  • Resuspend the precipitate in a minimal amount of methanol and stir for 2-3 hours.

  • Centrifuge at 8,000 x g for 20 minutes to remove any insoluble material.

  • Collect the methanol supernatant, which contains the crude this compound extract.

b) Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the crude methanol extract onto the cartridge.

  • Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60% methanol) to remove impurities.

  • Elute the this compound-containing fraction with a higher concentration of methanol (e.g., 80-100%).

c) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Further purify the enriched fraction from SPE using a C18 RP-HPLC column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.

  • Monitor the elution profile at 220 nm.

  • Collect the fractions corresponding to the this compound peak and verify their purity and identity using mass spectrometry.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the purified this compound.

  • Prepare a stock solution of purified this compound in methanol.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable fungal growth medium (e.g., RPMI-1640).

  • Prepare a standardized inoculum of the target fungus (e.g., 1-5 x 10^5 CFU/mL for yeast, 0.4-5 x 10^4 CFU/mL for filamentous fungi).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungus in medium without this compound) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the positive control).

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Assay fermentation B. subtilis Fermentation centrifugation1 Centrifugation (Cell Removal) fermentation->centrifugation1 acid_precipitation Acid Precipitation (pH 2.0) centrifugation1->acid_precipitation centrifugation2 Centrifugation (Collect Precipitate) acid_precipitation->centrifugation2 methanol_extraction Methanol Extraction centrifugation2->methanol_extraction spe Solid-Phase Extraction (SPE) methanol_extraction->spe Crude Extract rphplc RP-HPLC spe->rphplc Enriched Fraction mass_spec Mass Spectrometry (Verification) rphplc->mass_spec Purified this compound mic_assay Antifungal Susceptibility Testing (MIC) rphplc->mic_assay

Caption: Experimental workflow for this compound extraction, purification, and analysis.

Caption: Cellular mechanism of this compound antifungal activity.

References

Stability and proper storage conditions for Plipastatin A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of Plipastatin A1 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound is soluble in water, methanol, and DMSO.[2] However, it is not recommended to store aqueous solutions for more than one day.[2] For optimal stability in solution, it is advisable to prepare solutions fresh before use. If short-term storage is necessary, store at -20°C and use as soon as possible.

Q3: What is the stability of this compound at different temperatures?

A3: While specific data for this compound is limited, studies on the closely related fengycins show good stability at various temperatures. Fengycins maintain their activity after 2 hours at temperatures up to 80°C. A significant reduction in activity was observed after 2 hours at 100°C, although substantial activity remained.

Q4: How does pH affect the stability of this compound?

A4: this compound belongs to the fengycin family of lipopeptides, which exhibit good stability over a broad pH range. Studies on fengycins have shown that they maintain their anti-Listeria activity after 2 hours of incubation in a pH range of 5.0 to 9.0.[2] Extreme pH conditions (pH 1.0 and pH 13.0) for 2 hours resulted in a reduction in activity, but a majority of the activity was still retained.[2]

Q5: Is this compound sensitive to light?

Q6: What are the potential degradation pathways for this compound?

A6: The primary degradation pathway for fengycins, including this compound, is hydrolysis of the ester bond, particularly under basic conditions. Studies on fengycin analogues have shown that natural fengycin can degrade completely within 5 minutes in the presence of 50 mM NaOH.[3] Acidic conditions can also lead to degradation, though typically at a slower rate than basic hydrolysis.[3]

Stability Data

The following table summarizes the stability of fengycins, a class of lipopeptides to which this compound belongs, under various conditions. This data can be used as a guideline for handling this compound.

ConditionDurationParameterStability OutcomeReference
Temperature
-20°C (Solid)≥ 4 yearsPhysical FormStable[1][2]
37°C2 hoursAntimicrobial ActivityNo loss of activity[2]
60°C2 hoursAntimicrobial ActivityNo loss of activity[2]
80°C2 hoursAntimicrobial ActivityNo loss of activity[2]
100°C2 hoursAntimicrobial ActivitySignificant reduction, but >70% residual activity[2]
pH
5.0 - 9.02 hoursAntimicrobial ActivityNo loss of activity[2]
1.02 hoursAntimicrobial Activity~15% loss of activity[2]
13.02 hoursAntimicrobial Activity~28% loss of activity[2]
Light
UV Sterilization2 hoursAntimicrobial ActivityNo loss of activity[2]

Experimental Protocols

Protocol for Assessing Fengycin Stability

This protocol is adapted from a study on the stability of fengycins produced by Bacillus amyloliquefaciens and can be used as a basis for evaluating the stability of this compound.

1. Temperature Stability Assessment: a. Prepare aliquots of a this compound solution of known concentration. b. Incubate the aliquots in a water bath at different temperatures (e.g., 37°C, 60°C, 80°C, 100°C) for a specified duration (e.g., 2 hours). c. After incubation, cool the samples to room temperature. d. Determine the residual antimicrobial activity of the treated samples using a suitable bioassay (e.g., against a sensitive indicator strain like Listeria monocytogenes). e. Use an untreated sample as a positive control (100% activity).

2. pH Stability Assessment: a. Adjust the pH of this compound solutions to various levels (e.g., 1.0 to 13.0) using 1N HCl or 1N NaOH. b. Incubate the pH-adjusted samples at room temperature (25°C) for a specified duration (e.g., 2 hours). c. Neutralize the samples to pH 7.0. d. Measure the residual antimicrobial activity as described in the temperature stability assessment.

3. UV Light Stability Assessment: a. Place aliquots of a this compound solution in a suitable container (e.g., a petri dish). b. Expose the samples to ultraviolet (UV) sterilization for a specified duration (e.g., 2 hours). c. Determine the residual antimicrobial activity as described in the temperature stability assessment.

Visualizations

Stability_Workflow cluster_storage This compound Storage cluster_conditions Environmental Conditions cluster_outcome Stability Outcome Solid Solid Temperature Temperature Solid->Temperature -20°C Solution Solution Solution->Temperature < -20°C (Short-term) > 4°C (Use Immediately) pH pH Solution->pH Neutral pH Recommended Light Light Solution->Light Protect from Light Stable Stable Temperature->Stable Long-term Degradation Degradation Temperature->Degradation High Temp (>80°C) pH->Degradation Strong Acid/Base Light->Degradation UV Exposure

Caption: Logical workflow for ensuring the stability of this compound.

References

Technical Support Center: Plipastatin A1 Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering degradation issues with Plipastatin A1 in solution.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability of this compound solutions.

Q1: My this compound solution seems to be losing activity rapidly. What could be the cause?

A1: this compound, and its close analog fengycin, are susceptible to degradation in solution, particularly under basic and acidic conditions. The primary cause of activity loss is the hydrolysis of the ester linkage within its cyclic structure. It is not recommended to store aqueous solutions of this compound for more than one day. For its close analog, fengycin, complete degradation has been observed within 5 minutes in a 50 mM sodium hydroxide solution.

Q2: What are the optimal storage conditions for this compound in solution?

A2: For short-term use, prepare fresh solutions of this compound in a high-quality organic solvent such as methanol or DMSO. If an aqueous solution is necessary, it should be prepared immediately before use and should not be stored for more than a day. For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.

Q3: I need to work with this compound at a specific pH for my experiment. What precautions should I take?

A3: Given the instability of the related compound fengycin in both acidic and basic solutions, it is crucial to minimize the exposure of this compound to non-neutral pH. If your experiment requires a specific pH, consider the following:

  • Buffer Selection: Choose a buffer system that is as close to neutral pH as possible.

  • Time of Exposure: Minimize the time this compound is in the buffered solution.

  • Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation.

  • Control Experiments: Include a control sample of this compound in the same buffer for the same duration to quantify any loss in activity.

Q4: How can I detect and monitor the degradation of this compound in my samples?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the recommended method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products. The appearance of new peaks with a corresponding decrease in the area of the main this compound peak indicates degradation. Mass spectrometry can then be used to identify the degradation products.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway for this compound is believed to be the hydrolysis of the ester bond linking the fatty acid side chain to the peptide ring. This would result in a linearized form of the lipopeptide. Under stronger acidic conditions, further hydrolysis of the amide bonds within the peptide backbone may occur.

Quantitative Data on the Stability of a Close Analog (Fengycin)

The following table summarizes the stability data for fengycin, a compound structurally very similar to this compound. This data can be used as a proxy to understand the potential stability issues with this compound.

ConditionSolvent/MediumTemperatureObservation
Basic Hydrolysis 50 mM NaOHRoom TemperatureComplete degradation within 5 minutes.[1]
Acidic Hydrolysis 50% (v/v) TFA/H₂ORoom TemperatureComplete degradation within 12 hours.[1]
Acidic Conditions Dilute mineral acids60°CDecomposition within one to several hours.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 1, 4, 8, and 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 5, 15, 30, and 60 minutes.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solid this compound at 60°C for 24, 48, and 72 hours. Also, incubate a solution in methanol at 60°C for the same time points.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating RP-HPLC-MS method to determine the percentage of remaining this compound and to identify degradation products.

Protocol 2: Stability-Indicating RP-HPLC-MS Method for this compound

This protocol provides a starting point for developing an analytical method to separate this compound from its degradation products.

  • HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, scanning a mass range of m/z 500-2000.

Visualizations

degradation_pathway Plipastatin_A1 This compound (Cyclic) Linear_Product Linearized this compound Plipastatin_A1->Linear_Product Ester Hydrolysis (Mild Acid/Base) Peptide_Fragments Peptide Fragments + Fatty Acid Linear_Product->Peptide_Fragments Amide Hydrolysis (Strong Acid/Base)

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acidic Hydrolysis Analysis RP-HPLC-MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photodegradation Photo->Analysis Plipastatin_A1 This compound Stock Solution Plipastatin_A1->Acid Plipastatin_A1->Base Plipastatin_A1->Oxidation Plipastatin_A1->Thermal Plipastatin_A1->Photo Data Data Interpretation: - % Degradation - Degradation Products Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Plipastatin A1 Solubility and Bioassay Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively dissolving and utilizing Plipastatin A1 in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as Fengycin IX, is a cyclic lipopeptide antibiotic produced by various Bacillus species.[1] It is composed of a peptide ring and a β-hydroxy fatty acid chain of variable length. This compound is known for its potent antifungal activity and its ability to inhibit phospholipases, particularly Phospholipase C (PLC).[2]

Key Properties of this compound:

  • Molecular Formula: C₇₂H₁₁₀N₁₂O₂₀

  • Molecular Weight: 1463.7 g/mol

Q2: What are the recommended solvents for dissolving this compound?

This compound is a lipophilic molecule with limited aqueous solubility. The recommended solvents for creating stock solutions are polar organic solvents.

  • Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro bioassays.[3]

  • Other Potential Solvents: Methanol and ethanol can also be used to dissolve this compound.[4]

  • Aqueous Solubility: this compound is generally considered insoluble in water.[4] While some sources may indicate slight water solubility, it is not recommended to dissolve the compound directly in aqueous buffers.

Q3: How should I prepare a stock solution of this compound?

Preparing a high-concentration stock solution in an appropriate organic solvent is the first critical step for successful experiments.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.4637 mg of this compound.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for bioassays.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the chosen solvent. 1. Inappropriate solvent: Attempting to dissolve in water or a non-polar organic solvent. 2. Insufficient solvent volume: The concentration is too high for the solvent's capacity. 3. Low-quality solvent: Presence of water in the organic solvent can reduce solubility.1. Use a recommended polar organic solvent like DMSO, methanol, or ethanol.[4] 2. Increase the volume of the solvent to lower the concentration. 3. Use high-purity, anhydrous solvents.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer for the bioassay. 1. Poor aqueous solubility: this compound is insoluble in water, and high concentrations of the compound will precipitate out of the aqueous solution.[4] 2. High final concentration of DMSO: A high percentage of DMSO in the final working solution can be toxic to cells.1. Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the aqueous buffer. Add the this compound stock solution dropwise to the vigorously vortexing buffer to ensure rapid mixing and minimize localized high concentrations. 2. Use of a carrier: For in vivo studies or sensitive cell lines, consider using a formulation with a carrier like polyethylene glycol (PEG), Tween 80, or suspending in carboxymethyl cellulose. 3. Final DMSO Concentration: Ensure the final concentration of DMSO in your bioassay is low (typically <0.5%) to avoid solvent-induced artifacts. Run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Inconsistent results in bioassays. 1. Inaccurate stock solution concentration: Errors in weighing or volume measurement. 2. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 3. Precipitation in the assay medium: The compound may be precipitating out of the solution over the course of the experiment.1. Calibrate your balance and pipettes regularly. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C. 3. Visually inspect your assay plates under a microscope for any signs of precipitation. If observed, try lowering the final concentration of this compound or using a solubilizing agent compatible with your assay.

Quantitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published, the following table summarizes the available information and recommended working concentrations.

Solvent Solubility Recommended Max. Stock Concentration Notes
DMSO Soluble[3]10 mMCommonly used for preparing stock solutions for in vitro assays.
Methanol Soluble[4]Not specifiedCan be used as an alternative to DMSO.
Ethanol Soluble[4]Not specifiedAnother alternative polar organic solvent.
Water Insoluble[4]Not recommendedDirect dissolution in aqueous buffers is not advised.
Acetone Insoluble[4]Not recommended

In vitro bioassays have successfully used this compound at concentrations of 1 µM, 10 µM, and 50 µM, prepared by diluting a DMSO stock solution.[3]

Experimental Protocols

Protocol for Preparing Working Solutions for in vitro Bioassays:

  • Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound in DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): Depending on your final desired concentrations, it may be necessary to prepare an intermediate dilution of your stock solution in DMSO.

  • Final Dilution in Aqueous Buffer: Add the required volume of the this compound stock solution (or intermediate dilution) to your pre-warmed cell culture medium or assay buffer. It is crucial to add the DMSO solution to the aqueous buffer while vortexing or mixing vigorously to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of your assay buffer.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately for your experiments.

Visualizations

Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Aqueous Buffer (while vortexing) thaw->dilute use Use Immediately in Bioassay dilute->use

Caption: Workflow for preparing this compound solutions.

Inhibition of Phospholipase C (PLC) Signaling Pathway by this compound

G Plipastatin This compound PLC Phospholipase C (PLC) Plipastatin->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_response Downstream Cellular Responses Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: this compound inhibits PLC, blocking downstream signaling.

References

Validation & Comparative

A Guide to Differentiating Fengycin Variants and Other Lipopeptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of natural product research and drug development, precise molecular identification is paramount. This guide addresses a common point of confusion regarding two specific lipopeptides: Plipastatin A1 and fengycin IX. Initial investigations and a review of the literature have unequivocally demonstrated that this compound and fengycin IX are, in fact, identical compounds.[1][2][3] Both names refer to the same cyclic lipopeptide, sharing an identical molecular formula (C72H110N12O20), molecular weight (approximately 1463.7 g/mol ), and CAS number (103651-09-8).[4] Therefore, differentiation between them is not a relevant analytical challenge.

However, the broader family of fengycins and other lipopeptides produced by Bacillus species, such as surfactins and iturins, present a genuine and significant analytical challenge. These compounds often exist as complex mixtures of isoforms with subtle structural variations. This guide provides a detailed comparison of various fengycin homologues and distinguishes them from the surfactin and iturin families using mass spectrometry, supported by experimental data and protocols.

Distinguishing Fengycin Variants

Fengycins are a class of cyclic lipopeptides that primarily differ in the amino acid at position 6 of the peptide ring and the length and branching of the β-hydroxy fatty acid chain. Fengycin A and B are the most common variants, with Alanine (Ala) and Valine (Val) at position 6, respectively.[5] These subtle differences, along with variations in the fatty acid chain, lead to a range of molecular weights that can be resolved by mass spectrometry.

Mass Spectrometry Data for Fengycin Variants

The following table summarizes the precursor ion masses ([M+H]+) for various fengycin A and B homologues, which differ by the number of carbon atoms in their fatty acid chains.

Fengycin VariantFatty Acid Chain[M+H]+ (m/z)Reference
Fengycin AC141435.7[5]
Fengycin AC151449.9[5]
Fengycin AC161463.8[5]
Fengycin AC171477.8[5]
Fengycin BC161491.8[5]
Fengycin BC171505.8[5]

Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of these variants. Collision-induced dissociation (CID) of fengycin precursors yields characteristic fragment ions. For instance, the fragment ion pairs at m/z 966/1080 and 994/1108 are diagnostic for fengycin A and fengycin B, respectively.[5][6]

Differentiating Fengycin from Surfactin and Iturin Families

Bacillus species often co-produce different families of lipopeptides, including surfactins and iturins, which have distinct structures and biological activities. Mass spectrometry is an effective tool for distinguishing these families.

Comparative Mass Spectrometry Data
Lipopeptide FamilyGeneral Molecular Weight Range (Da)Key Structural FeaturesCharacteristic MS/MS Fragments
Fengycin 1400 - 1550Decapeptide lactone ring, β-hydroxy fatty acid (C14-C19)Diagnostic pairs like 966/1080 (Fengycin A) and 994/1108 (Fengycin B)[5][6]
Surfactin 1000 - 1100Heptapeptide lactone ring, β-hydroxy fatty acid (C12-C16)Precursor ions in the m/z 1008-1058 range are common.[7]
Iturin 1000 - 1100Heptapeptide with a β-amino fatty acid (C14-C17)Precursor ions in the m/z 1043-1071 range are characteristic.[7][8]

Experimental Protocols

Lipopeptide Extraction and Purification

A common method for extracting lipopeptides from bacterial cultures involves acid precipitation followed by solvent extraction and purification.

  • Cell Removal: Centrifuge the bacterial culture (e.g., Bacillus subtilis) to pellet the cells.

  • Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 with concentrated HCl and let it stand overnight at 4°C to precipitate the lipopeptides.

  • Extraction: Centrifuge to collect the precipitate and extract it with methanol.

  • Purification: The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge or by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][9]

Mass Spectrometry Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common.

  • Data Acquisition: Acquire full scan MS data to identify precursor ions and product ion scans (MS/MS) for fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) MS

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are suitable matrices.

  • Analysis: The purified lipopeptide fraction is mixed with the matrix solution, spotted onto a target plate, and allowed to crystallize. The analysis is typically performed in reflector positive ion mode.

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the biological relevance of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Mass Spectrometry Analysis Culture Bacterial Culture Supernatant Cell-Free Supernatant Culture->Supernatant Centrifugation Precipitate Acid Precipitate Supernatant->Precipitate Acidification (pH 2) Crude_Extract Crude Methanol Extract Precipitate->Crude_Extract Methanol Extraction Purified_LP Purified Lipopeptides (HPLC/SPE) Crude_Extract->Purified_LP MS Mass Spectrometer (LC-MS/MS or MALDI-TOF) Purified_LP->MS Data_Analysis Data Analysis MS->Data_Analysis Acquire Spectra Identification Identification of Variants Data_Analysis->Identification Precursor & Fragment Ions

Caption: Experimental workflow for the extraction, purification, and mass spectrometric analysis of lipopeptides.

Fengycins exert their biological effects primarily by interacting with and disrupting cell membranes. This can trigger downstream signaling pathways leading to cell death in target organisms, such as pathogenic fungi.

Signaling_Pathway Fengycin Fengycin Membrane Fungal Cell Membrane Fengycin->Membrane Interaction Permeability Increased Membrane Permeability Membrane->Permeability ROS Reactive Oxygen Species (ROS) Production Permeability->ROS MAPK MAPK Signaling Pathway Activation ROS->MAPK Apoptosis Apoptosis / Cell Death MAPK->Apoptosis

Caption: Simplified signaling pathway of fengycin-induced cell death in fungi.

Conclusion

While this compound and fengycin IX are identical molecules, the diversity within the fengycin family and among other lipopeptides like surfactins and iturins provides a rich area for analytical characterization. Mass spectrometry, particularly when coupled with liquid chromatography and tandem MS capabilities, is an indispensable tool for the precise identification and differentiation of these structurally similar but biologically distinct natural products. The protocols and data presented in this guide offer a framework for researchers to confidently navigate the analysis of these complex biomolecules.

References

A Comparative Analysis of the Synergistic Antifungal Potential of Plipastatin A1 and Other Lipopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antifungal properties of Plipastatin A1, a member of the fengycin family of lipopeptides, and other related lipopeptides. It is intended for researchers, scientists, and drug development professionals working on novel antifungal therapies. This document summarizes key quantitative data from in-vitro studies, details common experimental protocols for assessing antifungal synergy, and visualizes the underlying mechanisms of action. While direct synergistic studies between this compound and other isolated lipopeptides are an emerging field, this guide draws comparisons from their individual antifungal activities and the known synergistic interactions within the broader lipopeptide class to highlight promising areas for future research and development.

Quantitative Performance Data

The antifungal efficacy of lipopeptides can be quantified through various metrics, most notably the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the individual antifungal activities of this compound and other lipopeptides against pathogenic fungi, providing a basis for evaluating their potential in combination therapies.

LipopeptideFungal SpeciesMIC (µg/mL)Reference
This compoundFusarium graminearum100[1][2]
Iturin AFusarium graminearum50[1][2]
FengycinVenturia inaequalis (sensitive strain)0.03[3]
MycosubtilinVenturia inaequalis (sensitive strain)2.84[3]
SurfactinVenturia inaequalis (sensitive strain)5.15[3]

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of various lipopeptides against filamentous fungi.

Lipopeptide CombinationFungal SpeciesFractional Inhibitory Concentration (FIC) IndexInteractionReference
Bacillomycin D + Amphotericin BCandida species0.28 - 0.5Synergistic[4]
Fengycin + SurfactinVenturia inaequalis (tebuconazole-resistant)Synergistic (IC50 of 1.79 mg/L)Synergistic[3]
C15-Surfactin + KetoconazoleCandida albicans SC5314Synergistic at 6.25 µg/mL (Surfactin) and 0.004 µg/mL (Ketoconazole)Synergistic

Table 2: Documented synergistic interactions of lipopeptides with other antifungal agents. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, with values ≤ 0.5 indicating a synergistic effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antifungal activity and synergistic potential of lipopeptides.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in-vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Protocol:

  • Preparation of Antifungal Agents: Stock solutions of the lipopeptides (e.g., this compound and another lipopeptide or a known antifungal) are prepared at a concentration four times the highest final concentration to be tested.

  • Microtiter Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of the first agent are made along the x-axis, and serial twofold dilutions of the second agent are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: The fungal isolate is cultured, and a standardized inoculum is prepared in a suitable broth medium, such as RPMI 1640.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific fungal species.

  • Reading Results: The MIC of each agent alone and in combination is determined by visual inspection of turbidity or by using a spectrophotometer.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of agent A + FIC of agent B, where FIC = (MIC of agent in combination) / (MIC of agent alone). A FIC index of ≤ 0.5 is generally considered synergistic.[5]

Time-Kill Curve Assay

This assay assesses the rate at which an antifungal agent or combination of agents kills a fungal population over time.

Protocol:

  • Preparation of Cultures: A standardized fungal inoculum is prepared in a suitable broth medium.

  • Exposure to Antifungals: The fungal suspension is exposed to the antifungal agents alone and in combination at specific concentrations (e.g., their MICs or sub-inhibitory concentrations). A growth control without any antifungal agent is also included.

  • Sampling over Time: Aliquots are withdrawn from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Colony Forming Unit (CFU) Counting: The withdrawn samples are serially diluted and plated on agar plates. After incubation, the number of CFUs is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[5][6]

Biofilm Inhibition Assay

This assay measures the ability of antifungal agents to prevent the formation of biofilms, which are structured communities of microorganisms with high resistance to antimicrobial agents.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the biofilm-forming fungal strain is prepared.

  • Treatment and Incubation: The fungal suspension is added to the wells of a 96-well plate containing various concentrations of the lipopeptides. The plate is then incubated to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) cells are removed by gently washing the wells with a buffer solution (e.g., PBS).

  • Staining: The remaining biofilm is stained with a dye such as crystal violet.

  • Quantification: The stained biofilm is destained, and the absorbance of the destaining solution is measured using a spectrophotometer. The absorbance is proportional to the amount of biofilm formed.

  • Analysis: The percentage of biofilm inhibition is calculated relative to the untreated control.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanisms of action of the lipopeptides.

Experimental_Workflow_for_Synergy_Screening cluster_preparation Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis & Interpretation A Fungal Culture C Checkerboard Assay (MIC Determination) A->C D Time-Kill Curve Assay (Fungicidal/Fungistatic Effects) A->D E Biofilm Inhibition Assay A->E B Lipopeptide Stocks (this compound & Other Lipopeptides) B->C B->D B->E F Calculate FIC Index C->F G Plot Time-Kill Curves D->G H Quantify Biofilm Reduction E->H I Determine Interaction (Synergistic, Additive, etc.) F->I G->I H->I

Caption: Workflow for assessing the synergistic antifungal effects of lipopeptides.

Proposed_Synergistic_Mechanism cluster_fungal_cell Fungal Cell PlipastatinA1 This compound (Fengycin Family) CellMembrane Cell Membrane PlipastatinA1->CellMembrane Membrane Permeabilization (Pore Formation) OtherLipopeptide Other Lipopeptide (e.g., Iturin or Surfactin) OtherLipopeptide->CellMembrane Detergent-like effect (e.g., Surfactin) CellWall Cell Wall OtherLipopeptide->CellWall Cell Wall Disruption (e.g., Iturin) Intracellular Intracellular Components CellMembrane->Intracellular Leakage of Cellular Contents CellWall->CellMembrane Weakened structural integrity FungalCellDeath Fungal Cell Death Intracellular->FungalCellDeath Leads to

Caption: Hypothetical synergistic mechanism of this compound and other lipopeptides against a fungal cell.

Discussion and Future Directions

The available data indicates that this compound, as a member of the fengycin family, possesses significant antifungal activity.[2][7] While studies directly examining the synergistic effects of this compound with other purified lipopeptides are limited, the well-documented synergistic interactions between different lipopeptide families, such as fengycins and surfactins, suggest a strong potential for such combinations.[3]

The proposed mechanism for this synergy often involves a multi-pronged attack on the fungal cell. For instance, an iturin-class lipopeptide could initially disrupt the cell wall, allowing a fengycin-class lipopeptide like this compound to more effectively permeabilize the cell membrane, leading to leakage of essential intracellular components and ultimately cell death. Surfactins, with their potent surfactant properties, may also facilitate the activity of other lipopeptides by disrupting the membrane integrity.

Further research is warranted to systematically evaluate the synergistic potential of this compound in combination with other lipopeptides like iturins and surfactins against a broad range of clinically relevant fungal pathogens. Such studies, employing the standardized protocols outlined in this guide, will be crucial for the development of novel, potent, and potentially resistance-mitigating antifungal therapies. The exploration of these synergistic combinations represents a promising frontier in the fight against invasive fungal infections.

References

A Comparative Guide to Validating the Purity of Plipastatin A1 Samples by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for validating the purity of Plipastatin A1, a cyclic lipopeptide with promising therapeutic potential. This guide includes detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical method.

This compound is a complex natural product belonging to the fengycin family of lipopeptides. Its structure consists of a ten-amino-acid peptide ring lactonized to a β-hydroxy fatty acid chain. This structural complexity necessitates robust analytical techniques for accurate purity assessment. NMR spectroscopy offers a powerful, non-destructive method for both structural elucidation and quantitative purity determination, providing a comprehensive overview of a sample's composition.

Comparing NMR and HPLC for Purity Assessment

While HPLC is a widely adopted method for purity analysis in the pharmaceutical industry, Quantitative NMR (qNMR) presents distinct advantages, particularly for complex molecules like this compound.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei, providing detailed structural information and quantification based on signal intensity relative to a certified standard.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection typically by UV absorbance.
Information Provided Structural confirmation, identification of impurities, and absolute quantification in a single experiment.Retention time and peak area, which are relative measures of purity. Identification of impurities often requires coupling with mass spectrometry (LC-MS).
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard. Non-destructive.Requires mobile phase preparation, column equilibration, and sample filtration. Can be destructive depending on the collection process.
Selectivity Highly selective for different molecular structures, enabling the identification of structurally similar impurities.Resolution of closely related impurities can be challenging and may require extensive method development.
Quantification Provides absolute quantification against a certified internal standard, traceable to primary standards.Typically provides relative purity based on peak area percentage. Absolute quantification requires a well-characterized reference standard of the analyte.
Throughput Lower throughput compared to HPLC, with each analysis taking longer to acquire and process.Higher throughput, suitable for screening a large number of samples.

Experimental Protocols

Validating this compound Purity by Quantitative ¹H-NMR (qNMR)

This protocol outlines the steps for determining the absolute purity of a this compound sample using qNMR.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Methanol-d4)

  • High-precision analytical balance

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg).

    • Accurately weigh a precise amount of the internal standard. The molar ratio of the standard to the analyte should be optimized for clear signal integration.

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound that does not overlap with impurity or solvent signals. The signals from the aromatic protons of the tyrosine residues or specific alpha-protons are often suitable.

    • Integrate a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Purity Assessment of this compound by HPLC

This protocol describes a general method for assessing the relative purity of this compound using reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Set a linear gradient elution, for example, from 30% to 90% Mobile Phase B over 30 minutes.

    • Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 30°C).

    • Set the UV detector to monitor at a wavelength where the peptide bond absorbs (typically 214-220 nm).

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Integrate the area of all peaks.

    • Calculate the relative purity by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.

Characteristic NMR Data for this compound

The following table presents tentatively assigned ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its identification and the selection of appropriate signals for quantification.[1] These shifts are characteristic of the amino acid residues and the fatty acid chain within the molecule.

Table 1: Tentative ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound in CD₃OD [1]

Amino Acid Residue / Fatty Acid MoietyPosition¹H Chemical Shift (δH)¹³C Chemical Shift (δC)
β-OH Fatty AcidC24.0570.1
C32.45, 2.5545.2
C4-C131.2-1.623.7-33.1
C141.3030.8
C151.3023.7
C160.9014.5
L-Gluα-CH4.2554.5
β-CH₂2.05, 2.2028.9
γ-CH₂2.4032.1
D-Ornα-CH4.3554.2
β-CH₂1.80, 1.9527.3
γ-CH₂1.7025.1
δ-CH₂3.0040.8
L-Tyrα-CH4.7556.8
β-CH₂3.05, 3.1538.2
Aromatic CH6.75, 7.10116.5, 131.2
D-allo-Thrα-CH4.4060.5
β-CH4.1568.9
γ-CH₃1.2020.5
L-Gluα-CH4.3054.8
β-CH₂2.10, 2.2529.1
γ-CH₂2.4532.3
D-Alaα-CH4.5051.2
β-CH₃1.4018.5
L-Proα-CH4.4562.1
β-CH₂2.00, 2.3030.5
γ-CH₂1.9026.2
δ-CH₂3.60, 3.7548.5
L-Glnα-CH4.3854.6
β-CH₂2.15, 2.3528.7
γ-CH₂2.5032.5
D-Tyrα-CH4.8056.5
β-CH₂3.10, 3.2037.9
Aromatic CH6.80, 7.15116.8, 131.5
L-Ileα-CH4.2060.2
β-CH1.9038.1
γ-CH₂1.25, 1.5525.9
γ-CH₃0.9516.2
δ-CH₃0.9011.8

Note: The chemical shifts are reported relative to the residual solvent signal.

Identifying Impurities in this compound Samples

Common impurities in microbially produced lipopeptides like this compound include:

  • Other lipopeptide families: Microorganisms often produce a mixture of different lipopeptide families, such as surfactins and iturins, alongside plipastatins.

  • Plipastatin analogs: Variations in the length of the fatty acid chain or substitutions of amino acids in the peptide ring can lead to a range of closely related analogs.

  • Residual solvents and media components: Impurities from the fermentation and purification processes may also be present.

NMR spectroscopy is particularly adept at identifying these impurities. For instance, the characteristic signals of the aromatic protons in the tyrosine residues of this compound can be clearly distinguished from the signals of other aromatic amino acids that might be present in impurity peptides. Similarly, the signals from the fatty acid chain can reveal the presence of analogs with different chain lengths.

Visualization of the Purity Validation Workflow

The following diagrams illustrate the logical flow of the purity validation process for this compound using both NMR and HPLC methodologies.

NMR_Purity_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound sample weigh_standard Accurately weigh internal standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve acquire_spectrum Acquire quantitative ¹H-NMR spectrum dissolve->acquire_spectrum process_spectrum Phase and baseline correct spectrum acquire_spectrum->process_spectrum integrate_signals Integrate characteristic signals (sample and standard) process_spectrum->integrate_signals calculate_purity Calculate absolute purity integrate_signals->calculate_purity HPLC_Purity_Workflow cluster_prep_hplc Sample & Mobile Phase Preparation cluster_chrom Chromatography cluster_analysis_hplc Data Analysis prepare_sample Prepare this compound solution inject_sample Inject sample onto C18 column prepare_sample->inject_sample prepare_mobile_phase Prepare mobile phases (A and B) run_gradient Run gradient elution prepare_mobile_phase->run_gradient inject_sample->run_gradient detect_peaks Detect peaks with UV detector run_gradient->detect_peaks integrate_peaks Integrate peak areas detect_peaks->integrate_peaks calculate_relative_purity Calculate relative purity integrate_peaks->calculate_relative_purity

References

Comparative Bioactivity Analysis of Purified Plipastatin A1

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of purified Plipastatin A1 against other antifungal agents. The product's performance is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.

Comparative Antifungal Activity

This compound, a cyclic lipopeptide produced by various Bacillus species, has demonstrated significant antifungal properties. Its efficacy, along with that of other antifungal compounds, is summarized below. The data highlights the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of two significant plant pathogenic fungi, Botrytis cinerea (causative agent of gray mold) and Fusarium graminearum (a major cause of Fusarium head blight in cereals).

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
This compound Botrytis cinerea>1 µM (significant inhibition of conidia germination)[1][2]
Fusarium graminearum100 µg/mL (~68.3 µM)[3][4][5][6]
Iturin A Botrytis cinerea-
Fusarium graminearum50 µg/mL (~47.9 µM)[3][4][5][6]
Amphotericin B Botrytis cinereaIC50 = 0.45 µg/mL (~0.49 µM)[7]
Fusarium graminearum-
Voriconazole Botrytis cinerea-
Fusarium graminearum-

Note: MIC values can vary depending on the specific fungal strain and the experimental conditions. The data presented here is for comparative purposes. Conversion to µM is based on the following molecular weights: this compound (1463.71 g/mol ), Iturin A (1043.2 g/mol ), Amphotericin B (924.08 g/mol ), and Voriconazole (349.31 g/mol ). A direct MIC value for this compound against B. cinerea mycelial growth was not available in the searched literature; the provided value relates to the inhibition of conidial germination. Data for Iturin A, Amphotericin B, and Voriconazole against both fungal species was not consistently available in the same units or from single comparative studies.

Mechanism of Action: Disruption of Fungal Cell Membrane

This compound primarily exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[1] This lipopeptide inserts itself into the lipid bilayer, leading to pore formation, increased membrane permeability, and subsequent leakage of essential cellular components. This disruption of the cell's primary barrier ultimately leads to cell death. While the precise signaling cascade triggered by this membrane damage is not fully elucidated for this compound, it is known to induce vacuolation in fungal hyphae.[3][6]

Plipastatin This compound Membrane Fungal Cell Membrane Plipastatin->Membrane Interacts with Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Leads to Leakage Leakage of Cellular Contents Disruption->Leakage Vacuolation Vacuolation Disruption->Vacuolation Death Fungal Cell Death Leakage->Death Vacuolation->Death

Mechanism of this compound Action

Experimental Workflow for Bioactivity Confirmation

The following diagram outlines a typical workflow for confirming the bioactivity of purified this compound.

Purification Purification of This compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay Germination_Assay Conidia Germination Assay Purification->Germination_Assay Microscopy Microscopic Analysis of Morphological Changes Purification->Microscopy Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Germination_Assay->Data_Analysis Microscopy->Data_Analysis Bioactivity_Confirmation Bioactivity Confirmed Data_Analysis->Bioactivity_Confirmation

Experimental Workflow

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.

Materials:

  • Purified this compound and other test compounds

  • Fungal strain (e.g., Fusarium graminearum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water or appropriate solvent for compounds

  • Fungal spore suspension (adjusted to a specific concentration, e.g., 1 x 10^5 spores/mL)

Procedure:

  • Prepare a stock solution of this compound and other test compounds in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the liquid medium to achieve a range of concentrations.

  • Add a standardized fungal spore suspension to each well.

  • Include a positive control (fungal suspension without any compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible fungal growth or by measuring the optical density at 600 nm.

Conidia Germination Assay

This assay assesses the effect of the compound on the germination of fungal spores.

Materials:

  • Purified this compound

  • Fungal strain (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or a minimal germination medium

  • Microscope slides or multi-well plates

  • Microscope

  • Fungal conidia suspension

Procedure:

  • Prepare a suspension of fungal conidia in the germination medium.

  • Add different concentrations of this compound to the conidia suspension.

  • Incubate the mixture at a suitable temperature (e.g., 20-25°C) for a period that allows for germination in the control group (e.g., 8-24 hours).

  • At regular intervals, place a drop of the suspension on a microscope slide.

  • Observe under a microscope and count the number of germinated and non-germinated conidia in a random field of view. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Calculate the percentage of germination inhibition for each concentration compared to the control.

Microscopic Analysis of Fungal Morphological Changes

This method is used to observe the physical effects of the compound on fungal hyphae and spores.

Materials:

  • Purified this compound

  • Fungal strain grown on agar plates or in liquid culture

  • Microscope slides and coverslips

  • Lactophenol cotton blue stain (optional, for better visualization)

  • Microscope with imaging capabilities

Procedure:

  • Grow the target fungus in the presence and absence (control) of a sub-lethal concentration of this compound.

  • After a suitable incubation period, carefully take a small sample of the mycelium or a drop of the liquid culture.

  • Place the sample on a microscope slide. A drop of lactophenol cotton blue can be added to stain the fungal structures.

  • Gently place a coverslip over the sample, avoiding air bubbles.

  • Observe the fungal morphology under the microscope at different magnifications.

  • Document any changes in hyphal structure (e.g., swelling, distortion, vacuolation, lysis) and spore morphology compared to the control.[3][6]

References

A Head-to-Head Comparison of Plipastatin A1 Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a high-yield producing strain is a critical step in the development of Plipastatin A1, a potent antifungal lipopeptide. This guide provides an objective comparison of various wild-type and genetically engineered bacterial strains, supported by experimental data, to aid in this crucial decision-making process.

This compound, a member of the fengycin family of cyclic lipopeptides, exhibits strong antifungal activity against a broad spectrum of plant pathogens, making it a promising candidate for biocontrol applications and pharmaceutical development.[1][2] The production of this compound is primarily associated with various species of the Bacillus genus, with significant research efforts focused on enhancing its yield through genetic engineering and fermentation optimization.

Performance Comparison of this compound Producing Strains

The following table summarizes the this compound production yields from a selection of publicly documented Bacillus strains. It is important to note that direct comparison of yields can be challenging due to variations in fermentation conditions, media composition, and analytical methods used in different studies.

StrainTypeKey CharacteristicsThis compound Yield (mg/L)Reference
Bacillus subtilis M-24EngineeredMono-producing plipastatin strain~478[3]
Bacillus subtilis M-241EngineeredPps operon promoter replaced with P43607[3]
Bacillus subtilis M-242Engineeredsfp gene promoter replaced with P43717[3]
Bacillus subtilis M-2435ΔabrBEngineeredCo-overexpression of lcfA and yoeA, abrB gene deletion2060[3]
Bacillus subtilis M-2435ΔabrB (Optimized Medium)EngineeredOptimized fermentation medium2514[3]
Bacillus subtilis 3NA (BMV9)Engineeredsfp gene repaired~17[4][5]
Bacillus subtilis BMV10EngineeredRepaired degQ expression~34[4][6]
Bacillus subtilis BMV11EngineeredPromoter exchange of pps operon (Pveg)~85[4][6]
Bacillus subtilis BMG01EngineeredB. subtilis 168 with functional sfp+ gene91[7][8]
Bacillus subtilis BMG03EngineeredReplacement of pps promoter with PrepU507[7][8]
Bacillus amyloliquefaciens FZB42Wild-TypeCo-produces surfactin and mycosubtilin198[7][8]
Bacillus amyloliquefaciens S499Wild-TypeCo-produces surfactin and bacillomycin228[7][8]
Bacillus subtilis ATCC 21332Wild-TypeCo-produces surfactin360[7][8]
Bacillus amyloliquefaciens SH-B74Wild-TypeMarine sediment isolateNot Quantified[1]

Experimental Protocols

Fermentation for this compound Production

A common method for producing this compound involves submerged fermentation of the selected Bacillus strain. The following is a generalized protocol based on several cited studies.

  • Seed Culture Preparation: A single colony of the Bacillus strain is inoculated into a flask containing Luria-Bertani (LB) medium and incubated at 37°C with shaking for approximately 20 hours.[3]

  • Production Medium Inoculation: The seed culture is then transferred to a larger volume of a production medium, such as a modified Landy medium.[3] The composition of a modified Landy medium can include glucose, L-glutamine, mineral salts, and a buffer like MOPS to maintain pH.[3]

  • Fermentation Conditions: The production culture is incubated at a controlled temperature (e.g., 33°C) with continuous shaking for a period of up to 7 days to allow for maximal this compound accumulation.[3]

Extraction and Purification of this compound
  • Acid Precipitation: The fermentation broth is centrifuged to remove bacterial cells. The pH of the supernatant is then adjusted to approximately 2.0 using a strong acid (e.g., HCl), which causes the lipopeptides, including this compound, to precipitate. The precipitate is collected by centrifugation.

  • Solvent Extraction: The crude extract is then subjected to solvent extraction, typically using methanol, to dissolve the lipopeptides.[1]

  • Solid-Phase Extraction (SPE): For further purification, the methanol extract can be loaded onto a C18 SPE cartridge. This compound is then eluted with a stepwise gradient of methanol in water.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing this compound are further purified using a semi-preparative RP-HPLC system equipped with a C18 column.[1]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound production.

  • Sample Preparation: The purified or extracted samples are dissolved in a suitable solvent, such as methanol.[3]

  • HPLC System: An HPLC system equipped with a C18 column is used for separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically used for elution.[9]

  • Detection: this compound is detected by monitoring the absorbance at a specific wavelength, usually around 210 nm or 220 nm.[1][3]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with a known concentration of purified this compound.

Visualizing Key Processes

This compound Biosynthesis Pathway

The biosynthesis of this compound is carried out by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the pps operon (ppsA-E). The process involves the sequential addition of amino acids and a fatty acid to form the final cyclic lipopeptide.

Plipastatin_Biosynthesis Fatty_Acid Fatty Acid (C14-C17) ppsA PpsA Fatty_Acid->ppsA Initiation Amino_Acids L-Glu, D-Orn, L-Tyr, D-Thr, L-Glu, D-Ala, L-Pro, L-Gln, D-Tyr, L-Ile Amino_Acids->ppsA ppsB PpsB ppsA->ppsB Elongation ppsC PpsC ppsB->ppsC ppsD PpsD ppsC->ppsD ppsE PpsE ppsD->ppsE Linear_Lipopeptide Linear Plipastatin ppsE->Linear_Lipopeptide Termination (Thioesterase) Plipastatin_A1 This compound (Cyclic) Linear_Lipopeptide->Plipastatin_A1 Cyclization

Caption: Biosynthesis of this compound by the PpsA-E NRPS complex.

Experimental Workflow: Strain Engineering for Enhanced this compound Production

The following diagram illustrates a typical workflow for genetically engineering Bacillus subtilis to increase this compound production, as demonstrated in several studies.[3][4]

Strain_Engineering_Workflow Start Start: Wild-Type or Parental Strain Promoter_Replacement Promoter Replacement (e.g., Pps operon with P43) Start->Promoter_Replacement Overexpression Overexpression of Key Genes (e.g., yoeA) Promoter_Replacement->Overexpression Gene_Deletion Gene Deletion of Negative Regulators (e.g., abrB) Overexpression->Gene_Deletion Fermentation_Optimization Fermentation Optimization Gene_Deletion->Fermentation_Optimization High_Yield_Strain High-Yield This compound Strain Fermentation_Optimization->High_Yield_Strain

Caption: A workflow for enhancing this compound production in B. subtilis.

References

Evaluating the Efficacy of Plipastatin A1 Against Fungicide-Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide-resistant fungal strains poses a significant threat to agriculture and human health. This guide provides a comprehensive evaluation of Plipastatin A1, a cyclic lipopeptide with potent antifungal properties, as a potential solution to combat these resistant pathogens. By comparing its efficacy with conventional fungicides and elucidating its mechanism of action, this document serves as a valuable resource for researchers and professionals in the field of antifungal drug development.

Executive Summary

This compound, produced by Bacillus subtilis and related species, demonstrates significant in vitro and in planta activity against economically important fungal pathogens, including Botrytis cinerea (gray mold) and Fusarium graminearum (Fusarium head blight). While direct comparative data of this compound against fungicide-resistant strains is still emerging, its unique membrane-disrupting mechanism of action suggests a high potential to overcome common resistance pathways that render conventional fungicides ineffective. This guide synthesizes available data on the efficacy of this compound, details the mechanisms of fungicide resistance, and provides standardized protocols for comparative evaluation.

Comparative Efficacy of this compound

This compound exhibits robust antifungal activity against susceptible fungal strains. The following tables summarize the available quantitative data on its efficacy compared to conventional fungicides. It is important to note that direct MIC data for this compound against resistant strains is limited in the current literature.

Table 1: In Vitro Efficacy of this compound and Conventional Fungicides against Susceptible Fungal Strains

CompoundFungal SpeciesMIC/Effective ConcentrationReference
This compoundFusarium graminearum100 µg/mL (complete inhibition of conidium germination)[1][2]
This compoundBotrytis cinerea>10 µM (significant inhibition of conidia germination in vitro)[3]
This compoundBotrytis cinerea50 µM (successful disease incidence decrease on tomato leaves)[3][4]
FludioxonilBotrytis cinerea< 0.1 µg/mL (EC50)[5]
TebuconazoleBotrytis cinerea0.3-0.9 µg/mL (EC50)[5]
IprodioneBotrytis cinerea0.3-0.9 µg/mL (EC50)[5]
BoscalidBotrytis cinerea0.3-0.9 µg/mL (EC50)[5]

Table 2: Efficacy of Other Bacillus Lipopeptides against Fungicide-Resistant Strains

LipopeptideFungal SpeciesResistance ProfileMIC/Effective ConcentrationReference
Surfactin-like LipopeptideCandida and filamentous fungiFluconazole-resistant12-35 µg/mL[6]
Mycosubtilin, Fengycin, SurfactinVenturia inaequalisTebuconazole-resistantFengycin + Surfactin mixture showed high activity[7]

Mechanisms of Fungicide Resistance and the Potential of this compound

Conventional fungicides typically act on specific molecular targets within the fungal cell. Resistance primarily develops through two mechanisms:

  • Target Site Modification: Point mutations in the genes encoding the target proteins reduce the binding affinity of the fungicide, rendering it ineffective.

  • Overexpression of Efflux Pumps: Fungal cells can overproduce membrane transporters, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, which actively pump the fungicide out of the cell, preventing it from reaching its target.[8][9][10][11]

This compound's primary mode of action involves the disruption of the fungal cell membrane's integrity.[1][12] This mechanism is fundamentally different from that of most conventional fungicides and is less susceptible to the common resistance mechanisms. By interacting with and permeabilizing the plasma membrane, this compound is likely to bypass both target site modifications and the action of efflux pumps. This suggests a low probability of cross-resistance with existing fungicides.

Below is a diagram illustrating the common fungicide resistance mechanisms.

Fungicide_Resistance_Mechanisms cluster_fungal_cell Fungal Cell Fungicide Fungicide Fungicide_in Fungicide->Fungicide_in Enters Cell Target Target Protein Inhibition of\nFungal Growth Inhibition of Fungal Growth Target->Inhibition of\nFungal Growth Mutated_Target Mutated Target (Reduced Binding) Efflux_Pump Efflux Pump (ABC/MFS Transporter) Fungicide_out Efflux_Pump->Fungicide_out Pumped out Fungicide_in->Target Binds to Target Fungicide_in->Mutated_Target Poor Binding Fungicide_in->Efflux_Pump Enters Pump

Common Fungicide Resistance Pathways.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolates (susceptible and resistant strains)

  • This compound and other fungicides to be tested

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on an appropriate agar medium.

    • Prepare a spore suspension in sterile saline and adjust the concentration to 1-5 x 10^5 CFU/mL using a hemocytometer or spectrophotometer.

  • Drug Dilution:

    • Prepare a stock solution of this compound and other test compounds.

    • Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation:

    • Add the fungal inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control, determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Experimental Workflow for Comparative Efficacy Evaluation

The following diagram outlines a logical workflow for evaluating the efficacy of this compound against fungicide-resistant strains.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing In Vitro Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Isolates Fungal Isolates (Susceptible & Resistant Strains) MIC_Assay Broth Microdilution Assay Isolates->MIC_Assay Disk_Diffusion Disk Diffusion Assay Isolates->Disk_Diffusion Compounds Test Compounds (this compound, Conventional Fungicides) Compounds->MIC_Assay Compounds->Disk_Diffusion MIC_Comparison Compare MIC values MIC_Assay->MIC_Comparison Disk_Diffusion->MIC_Comparison Resistance_Factor Calculate Resistance Factor MIC_Comparison->Resistance_Factor Efficacy_Evaluation Evaluate Efficacy of this compound Resistance_Factor->Efficacy_Evaluation

Workflow for Efficacy Evaluation.

Conclusion and Future Directions

This compound presents a promising alternative to conventional fungicides, particularly in the context of rising resistance. Its distinct membrane-disrupting mechanism of action suggests a low likelihood of cross-resistance with existing antifungal agents. While further studies are needed to directly compare the efficacy of this compound against a broad range of fungicide-resistant fungal strains, the available evidence strongly supports its potential as a valuable tool in the management of resistant fungal pathogens.

Future research should focus on:

  • Conducting comprehensive in vitro and in vivo studies to determine the MIC values of this compound against well-characterized fungicide-resistant strains of Botrytis cinerea, Fusarium graminearum, and other relevant pathogens.

  • Investigating the potential for synergistic effects when this compound is used in combination with conventional fungicides.

  • Elucidating the precise molecular interactions between this compound and the fungal cell membrane to further understand its mechanism of action.

By addressing these research gaps, the full potential of this compound as a novel antifungal agent can be realized, paving the way for the development of more durable and effective strategies to combat fungicide resistance.

References

Unraveling the Plipastatin A1 and Fengycin IX Enigma: A Structural Verification Guide

Author: BenchChem Technical Support Team. Date: November 2025

For decades, a case of mistaken identity has persisted in the world of cyclic lipopeptides. Plipastatin A1 and fengycin IX, once considered distinct diastereomers, have now been experimentally proven to be the very same molecule. This guide provides a comprehensive comparison of the structural data and experimental methodologies that have resolved this long-standing confusion, offering clarity for researchers, scientists, and drug development professionals.

The primary source of confusion between this compound and fengycin IX stemmed from differing ¹H NMR spectra reported in the literature. However, seminal work by Honma et al. in 2012 demonstrated that these spectral discrepancies were not due to a difference in the core molecular structure, but rather the presence of different salt forms of the lipopeptide.[1][2] This guide will delve into the comparative analytical data that definitively establishes the identical nature of these two compounds.

Comparative Structural and Spectroscopic Data

The structural identity of this compound and fengycin IX has been unequivocally confirmed through rigorous spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pivotal evidence for the structural identity of this compound and fengycin IX came from ¹H NMR spectroscopy. It was observed that the ¹H NMR spectrum of a sample identified as fengycin IX transformed to become virtually identical to that of this compound after treatment with potassium acetate (KOAc) followed by gel filtration chromatography.[1][2] This demonstrated that the initial spectral differences were due to the counter-ions associated with the molecule rather than a fundamental variance in its stereochemistry.

Table 1: Key Spectroscopic and Physical Properties of this compound / Fengycin IX

PropertyValueReference
Molecular FormulaC₇₂H₁₁₁N₁₂O₂₀[3]
Molecular Weight (calc.)1463.8038 Da[3]
HRESI-MS ([M+H]⁺)m/z 1463.8014[3]
HRESI-MS ([M+Na]⁺)m/z 1485.58[3]
HRESI-MS ([M+2H]²⁺)m/z 732.50[3]
Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) has been instrumental in confirming the amino acid sequence and the structure of the fatty acid side chain of this compound and fengycin homologs. The fragmentation patterns observed for both are consistent with the same core structure.

Table 2: Comparative MS/MS Fragmentation Data

Precursor Ion (m/z)Fragment Ions (m/z)InterpretationReference
This compound
1463.8 ([M+H]⁺)1392.7, 1263.6, 1162.6, 1080.5, 966.4, 502.4, 389.0, 225.9Fragmentation of the linear peptide after ring opening between Ala and Pro, and fragmentation of the branched portion.[4]
732.50 ([M+2H]²⁺)Provides detailed sequence informationConsistent with the established amino acid sequence.[3]
Fengycin Homologs
1477.81080, 966, 675Characteristic fragments of fengycin A.[5]
1491.81108, 994Characteristic fragments of fengycin B.[5]
1505.8307 ([M+H]⁺)1108, 1080, 994, 966Simultaneous presence of fragments for C₁₉-fengycin A and C₁₇-fengycin B.[6]

The consistent fragmentation patterns, particularly the characteristic ions for fengycin A (containing Alanine at position 6) and fengycin B (containing Valine at position 6), are observed in samples regardless of whether they are labeled as Plipastatin or fengycin.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural verification of this compound and fengycin IX.

Isolation and Purification of this compound / Fengycin

A common method for isolating these lipopeptides from bacterial fermentation broth involves a combination of acid precipitation and chromatographic techniques.

Protocol:

  • Cell Removal: Centrifuge the bacterial culture broth (e.g., from Bacillus subtilis or Bacillus amyloliquefaciens) at 12,000 x g for 30 minutes at 4°C to remove bacterial cells.

  • Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0-2.5 with 5 N HCl. Allow the precipitate to form overnight at 4°C.

  • Collection of Crude Extract: Centrifuge the acidified supernatant at 8,000 x g for 10 minutes at 4°C. Collect the pellet, which contains the crude lipopeptide mixture.

  • Methanol Extraction: Resuspend the pellet in methanol and stir for several hours. Filter the mixture to remove insoluble material. The methanol fraction now contains the lipopeptides.

  • Chromatographic Purification:

    • Solid-Phase Extraction (SPE): The crude extract can be further purified using a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is typically achieved using a semi-preparative C18 RP-HPLC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve the purified lipopeptide in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).

  • NMR Spectrometer: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse programs are used.

    • ¹³C NMR: Standard pulse programs are used.

    • 2D NMR: Acquire COSY, TOCSY, HSQC, and HMBC spectra to facilitate complete assignment of proton and carbon signals and to establish connectivity within the molecule.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Dissolve the purified lipopeptide in a suitable solvent, such as methanol.

  • Mass Spectrometer: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • HRESI-MS: Acquire high-resolution full scan mass spectra to determine the accurate mass and elemental composition of the parent molecule.

  • MS/MS Analysis: Select the parent ion of interest (e.g., [M+H]⁺ or [M+2H]²⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to confirm the amino acid sequence and the structure of the fatty acid chain.

Visualizing the Workflow and Structural Relationship

To further clarify the experimental process and the resolution of the structural confusion, the following diagrams are provided.

Caption: Experimental workflow for the isolation, purification, and structural analysis of this compound/fengycin IX, and the process that resolved the structural confusion.

structural_relationship Plipastatin This compound Structure determined by Umezawa L-Tyr4, D-Tyr10 Identical Identical Compound Spectral difference due to salt form Structure is that of this compound Plipastatin->Identical Fengycin Fengycin IX Initially thought to be a diastereomer Different ¹H NMR spectrum Fengycin->Identical

Caption: Logical relationship demonstrating the resolution of the this compound and fengycin IX structural confusion.

Conclusion

The evidence presented in this guide, based on extensive spectroscopic data and targeted chemical experiments, conclusively demonstrates that this compound and fengycin IX are the same chemical entity. The historical confusion serves as a valuable case study in the importance of meticulous sample preparation and the consideration of counter-ion effects in structural elucidation by NMR. For researchers in the fields of natural product chemistry, microbiology, and drug development, it is now clear that these two names refer to a single, potent antifungal lipopeptide with the structure of this compound.

References

Comparative genomics of Plipastatin A1 and fengycin biosynthetic gene clusters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biosynthetic Gene Clusters of Plipastatin A1 and Fengycin

For researchers, scientists, and professionals in drug development, understanding the genomic underpinnings of bioactive compounds is paramount. This guide provides a detailed comparative analysis of the biosynthetic gene clusters (BGCs) for two closely related and potent antifungal lipopeptides: this compound and fengycin. While structurally similar, their synthesis is directed by distinct genetic architectures, primarily found in different species of the Bacillus genus. Recent studies have indicated that this compound and fengycin IX are identical compounds, resolving a long-standing point of confusion in the field.[1][2][3]

Quantitative Comparison of Gene Clusters

The biosynthesis of both plipastatin and fengycin is orchestrated by large, multienzyme non-ribosomal peptide synthetase (NRPS) systems encoded by expansive gene clusters. The table below summarizes the key quantitative differences between the plipastatin BGC from Bacillus subtilis and the fengycin BGC from Bacillus velezensis.

FeatureThis compound BGC (B. subtilis 168)Fengycin BGC (B. velezensis FZB42)Reference(s)
Total Cluster Size ~38.4 kb~38 kb[4][5]
Number of Core Genes 5 (ppsA, ppsB, ppsC, ppsD, ppsE)5 (fenC, fenD, fenE, fenA, fenB)[4][5]
Key Differentiating Gene ppsD (encodes D-tyrosine incorporation)fenB (encodes D-tyrosine incorporation)[6][7]
Producing Species Clade B. subtilisB. amyloliquefaciens, B. velezensis[8]

Genetic Organization and Biosynthesis

Plipastatins and fengycins are lipodecapeptides, meaning they consist of a ten-amino-acid peptide ring attached to a β-hydroxy fatty acid tail.[9] The primary distinction in their biosynthesis lies in the genetic location for the incorporation of a D-tyrosine residue. In the plipastatin operon (pps), this is encoded by the fourth gene (ppsD), whereas in the fengycin operon (fen), it is encoded by the second gene (fenB).[6][7]

The following diagrams illustrate the organization of the respective gene clusters.

plipastatin_bgc cluster_pps Plipastatin Biosynthetic Gene Cluster (pps) ppsA ppsA ppsB ppsB ppsC ppsC ppsD ppsD ppsE ppsE dacC dacC yoeX yoeX yoeA yoeA

Caption: Organization of the Plipastatin (pps) gene cluster.

fengycin_bgc cluster_fen Fengycin Biosynthetic Gene Cluster (fen) fenC fenC fenD fenD fenE fenE fenA fenA fenB fenB dacC_fen dacC nrps_workflow cluster_workflow NRPS Biosynthetic Workflow start Fatty Acid Activation module1 Module 1 (Amino Acid 1) start->module1 Initiation module2 Module 2 (Amino Acid 2) module1->module2 Elongation module_n ... module2->module_n module10 Module 10 (Amino Acid 10) module_n->module10 release Cyclization & Release (TE domain) module10->release Termination product Lipopeptide (Plipastatin/Fengycin) release->product

References

Assessing the Specificity of Plipastatin A1's Antifungal Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal agent Plipastatin A1 against established antifungal drugs. The content is based on available experimental data to offer an objective assessment of its performance and specificity.

Introduction to this compound

This compound, also known as Fengycin IX, is a cyclic lipopeptide produced by various strains of Bacillus, including Bacillus subtilis and Bacillus amyloliquefaciens.[1][2][3][4][5][6] It belongs to the fengycin family of lipopeptides, which are recognized for their potent antifungal properties.[5] The structure of this compound consists of a cyclic decapeptide linked to a β-hydroxy fatty acid chain.[6] Its proposed mechanism of action involves the disruption of fungal cell membranes, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death.[1][6] This mode of action, targeting the fundamental integrity of the fungal cell, makes this compound a subject of interest for its potential as a broad-spectrum antifungal agent.

Comparative Antifungal Spectrum

The efficacy of an antifungal agent is determined by its spectrum of activity against a range of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungi and compares them with those of standard antifungal drugs from different classes: Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).

Fungal SpeciesThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Fusarium graminearum100[1][5]>641-4>8
Botrytis cinerea~1.46 (1 µM)¹[2]8-640.5-2>8
Candida albicans12.5 - 50²0.25-20.125-10.03-0.25
Aspergillus fumigatus>10016-1280.25-20.03-0.25
Cryptococcus neoformans>1002-160.125-1>16

¹Value reported as the concentration for significant inhibition of conidia germination. ²Data on C. albicans for this compound is limited and MICs can vary; some lipopeptides from Bacillus amyloliquefaciens show activity in this range.[7] Data for comparator drugs are typical ranges from clinical surveillance.

Mechanism of Action: A Visual Comparison

This compound's primary target is the fungal cell membrane. This is distinct from other antifungal classes like echinocandins, which target cell wall synthesis. The diagram below illustrates the proposed site of action for this compound in comparison to Caspofungin.

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall This compound This compound Membrane_Integrity Membrane Integrity This compound->Membrane_Integrity Disrupts Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Complex Caspofungin->Glucan_Synthase Inhibits Cell Wall Cell Wall Cell Membrane Cell Membrane Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes Membrane_Integrity->Cell Membrane Maintains Glucan_Polymer->Cell Wall Component of G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) D Add Standardized Inoculum to Wells A->D B Prepare Serial Dilutions of this compound & Comparators C Add Drug Dilutions to 96-Well Plate B->C C->D F Incubate at 35°C for 24-48 hours D->F E Include Growth and Sterility Controls E->F G Read Results Visually or with Plate Reader F->G H Determine MIC: Lowest Concentration with Growth Inhibition G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.